Product packaging for methyl 6-chloro-1H-indole-3-carboxylate(Cat. No.:CAS No. 921194-97-0)

methyl 6-chloro-1H-indole-3-carboxylate

Cat. No.: B1421704
CAS No.: 921194-97-0
M. Wt: 209.63 g/mol
InChI Key: ZUPVYZOPRHZKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-chloro-1H-indole-3-carboxylate (CAS 921194-97-0) is a high-purity chemical building block designed for research and development, particularly in medicinal and synthetic chemistry. This compound features an indole scaffold, a privileged structure in drug discovery known for its diverse biological potential . The molecular structure incorporates both a 6-chloro substituent and a methyl ester group at the 3-position, classifying it as a valuable 3-EWG (electron-withdrawing group) indole . Indole derivatives are extensively investigated for their wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . As such, this compound serves as a key synthetic intermediate for the exploration of new therapeutic agents and the construction of complex heterocyclic systems . Its molecular formula is C 10 H 8 ClNO 2 with a molecular weight of 209.63 g/mol . Researchers should handle this material with care. It is classified as harmful and may cause skin irritation, serious eye irritation, or respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B1421704 methyl 6-chloro-1H-indole-3-carboxylate CAS No. 921194-97-0

Properties

IUPAC Name

methyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPVYZOPRHZKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677728
Record name Methyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921194-97-0
Record name Methyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-Chloro-1H-indole-3-carboxylate: A Comprehensive Physicochemical Profile for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-1H-indole-3-carboxylate is a halogenated derivative of the indole carboxylate scaffold, a privileged structure in medicinal chemistry and drug discovery. The indole nucleus is a core component of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a critical resource for researchers engaged in the synthesis, characterization, and application of this compound in drug development programs.

Molecular Structure and Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in biological systems. This section delineates the key properties of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined in searched literature.
Boiling Point Predicted: 388.9 ± 22.0 °C at 760 mmHg
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.
pKa Not experimentally determined in searched literature.

Note: Some physical properties are predicted due to the limited availability of experimental data in the reviewed literature.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical entity. The following data, while not directly for the title compound, are for closely related structures and provide a strong basis for predicting the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (Proton NMR) Spectral Features:

  • Indole NH: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 (adjacent to the chlorine) is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C4 a doublet.

  • C2-H Proton: A singlet or a narrow multiplet for the proton at the 2-position of the indole ring is anticipated around δ 7.5-8.0 ppm.

  • Methyl Ester Protons: A sharp singlet for the three methyl protons of the ester group will likely be observed around δ 3.8-4.0 ppm.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

  • Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region of the spectrum, typically around δ 160-170 ppm.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will resonate in the region of δ 100-140 ppm. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (indole)3300-3500 (broad)
C=O Stretch (ester)1680-1720 (strong)
C=C Stretch (aromatic)1450-1600
C-O Stretch (ester)1200-1300
C-Cl Stretch600-800

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for indole synthesis, followed by esterification. A common route involves the Fischer indole synthesis from 4-chlorophenylhydrazine and a pyruvate derivative, followed by esterification of the resulting carboxylic acid.

Illustrative Synthetic Workflow

G cluster_0 Synthesis of 6-chloro-1H-indole-3-carboxylic acid cluster_1 Esterification 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis 4-Chlorophenylhydrazine->Fischer Indole Synthesis Pyruvic acid Pyruvic acid Pyruvic acid->Fischer Indole Synthesis 6-chloro-1H-indole-3-carboxylic acid 6-chloro-1H-indole-3-carboxylic acid Fischer Indole Synthesis->6-chloro-1H-indole-3-carboxylic acid Esterification Esterification 6-chloro-1H-indole-3-carboxylic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Esterification This compound This compound Esterification->this compound

Caption: General synthetic scheme for this compound.

The reactivity of this compound is characteristic of the indole scaffold. The nitrogen atom can be alkylated or acylated, and the electron-rich pyrrole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 3-position can influence the regioselectivity of such reactions.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carboxylate derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 6-chloro substitution is a common strategy employed by medicinal chemists to enhance the potency and metabolic stability of drug candidates. While specific applications for this compound are not extensively detailed in the public domain, its structural motifs are present in compounds investigated for various therapeutic targets. The indole scaffold is a key component in drugs targeting cancer, inflammation, and infectious diseases.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the synthesis and characterization of this compound in the searched literature, a general procedure based on well-established methodologies is provided below.

General Protocol for Fischer Indole Synthesis of 6-chloro-1H-indole-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Pyruvate: To the stirred solution, add an equimolar amount of pyruvic acid.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 6-chloro-1H-indole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for Esterification
  • Reaction Setup: Suspend 6-chloro-1H-indole-3-carboxylic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.

  • Reaction: Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a summary of its key physicochemical properties, drawing upon data from related compounds where direct experimental values are not available. The outlined synthetic strategies and expected spectroscopic features offer a solid foundation for researchers working with this and similar indole derivatives. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in medicinal chemistry.

References

Spectral Characterization of Methyl 6-chloro-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) spectral data for methyl 6-chloro-1H-indole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound. The guide outlines the theoretical basis for the spectral features, provides detailed experimental protocols for data acquisition, and offers insights into the interpretation of the spectral data.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences the molecule's physicochemical properties and its spectral characteristics. Understanding the spectral signature of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further applications. This guide will delve into the key spectroscopic techniques of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive spectral profile.

I. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum is generated by the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the bond type and its chemical environment.

Predicted Infrared Spectrum of this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H (Indole)Stretching3400 - 3300Medium-Strong, SharpThe position of this peak can be influenced by hydrogen bonding. In a solid-state spectrum, this band might be broader.[1]
C-H (Aromatic)Stretching3100 - 3000MediumCharacteristic of the C-H bonds on the indole ring.
C-H (Methyl)Asymmetric & Symmetric Stretching2990 - 2850Medium-WeakArising from the methyl group of the ester.
C=O (Ester)Stretching1725 - 1700StrongThis is a very characteristic and intense absorption for the carbonyl group of the methyl ester. Conjugation with the indole ring may slightly lower the frequency.
C=C (Aromatic)Stretching1620 - 1450Medium-Strong (multiple bands)These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the indole ring system.[1]
C-N (Indole)Stretching1350 - 1250Medium
C-O (Ester)Asymmetric & Symmetric Stretching1300 - 1000Strong (two bands)The C-O single bond stretches of the ester group.
C-Cl (Aromatic)Stretching800 - 600Medium-StrongThe position can vary depending on the substitution pattern on the aromatic ring.
C-H (Aromatic)Out-of-plane Bending900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a solid sample like this compound using the KBr pellet method, a common and reliable technique.[4][5][6]

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade, dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Take approximately 1-2 mg of the finely powdered this compound and 100-200 mg of dry KBr powder.

    • Gently grind the mixture in an agate mortar to ensure a homogenous and fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[4]

  • Pellet Formation:

    • Transfer the ground mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[7]

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation, providing a detailed structural fingerprint of the molecule.[8][9][10]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₈ClNO₂. The nominal molecular weight is approximately 209.63 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1. The indole ring's aromaticity should provide sufficient stability for the molecular ion to be observed.[11]

  • Major Fragment Ions:

    • Loss of Methoxy Radical ([M - ∙OCH₃]⁺): A prominent peak is expected at m/z 178 (for ³⁵Cl) and 180 (for ³⁷Cl). This corresponds to the loss of a methoxy radical (∙OCH₃) from the ester group, forming a stable acylium ion.[12]

    • Loss of Carbomethoxy Group ([M - COOCH₃]⁺): Fragmentation involving the cleavage of the bond between the indole ring and the carbomethoxy group would result in a peak at m/z 150 (for ³⁵Cl) and 152 (for ³⁷Cl).

    • Fragmentation of the Indole Ring: Further fragmentation of the indole nucleus is expected, although predicting the exact pathways can be complex. Common fragmentations of the indole ring involve the loss of HCN (27 Da), leading to various smaller charged fragments.[13] The presence of the chlorine atom will influence the fragmentation pattern.

Table of Predicted Key Fragments:

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Notes
209 / 211[C₁₀H₈ClNO₂]⁺˙Molecular Ion (M⁺˙)
178 / 180[M - ∙OCH₃]⁺Loss of a methoxy radical
150 / 152[M - COOCH₃]⁺Loss of the carbomethoxy group
Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum

The following protocol outlines the general procedure for obtaining an EI mass spectrum.[8][9]

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

  • Direct insertion probe or a gas chromatograph (GC) for sample introduction.

Procedure:

  • Sample Introduction:

    • For a pure, solid sample, the direct insertion probe method is suitable. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the ion source of the mass spectrometer.

  • Ionization:

    • The sample is vaporized by heating the probe.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][14] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

III. Data Interpretation and Structural Confirmation

The combination of IR and MS data provides a powerful tool for the structural confirmation of this compound.

  • The IR spectrum will confirm the presence of the key functional groups: the N-H of the indole, the C=O and C-O of the methyl ester, and the C-Cl bond.

  • The mass spectrum will provide the molecular weight of the compound and, through analysis of the fragmentation pattern, will support the proposed structure. The characteristic isotopic pattern of chlorine will be a key indicator in identifying chlorine-containing fragments.

The logical relationship for this analytical workflow can be visualized as follows:

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (EI) Compound->MS IR_Data IR Spectrum: - N-H Stretch - C=O Stretch - C-O Stretch - C-Cl Stretch IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion (M+) - Fragmentation Pattern - Isotopic Peaks (Cl) MS->MS_Data Structure Confirmed Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected IR and mass spectral data for this compound. By understanding the predicted spectral features and following the detailed experimental protocols, researchers can confidently identify and characterize this important indole derivative. The synergistic use of IR and MS techniques, as outlined, forms a robust methodology for the structural elucidation of synthetic compounds in a research and development setting.

References

An In-depth Technical Guide to the Solubility of Methyl 6-chloro-1H-indole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-1H-indole-3-carboxylate is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The strategic placement of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position can substantially influence the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in various stages of drug discovery and development.

Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational principles, robust experimental protocols, and predictive insights necessary to approach this challenge with scientific rigor.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." To predict the solubility of this compound, we must first consider its key structural features:

  • Indole Core: The bicyclic aromatic indole ring system is moderately polar. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions.

  • 6-Chloro Substituent: The electron-withdrawing chlorine atom increases the molecule's polarity and can participate in dipole-dipole interactions.

  • Methyl 3-Carboxylate Group: This ester group is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Alcohols like methanol and ethanol are also likely to be good solvents due to their ability to engage in hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively interact with the polar regions of the molecule.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Core Experimental Workflow

The following diagram illustrates the key stages in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Into vial agitate Agitate at Constant Temperature (24-48h) prep_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. It is crucial to have undissolved solid remaining at the end of the experiment.

  • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24-48 hours. A preliminary time-course experiment can be performed to determine the optimal equilibration time.

3. Phase Separation:

  • After equilibration, visually inspect the vials to confirm the presence of excess solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Rationale for HPLC: HPLC is the preferred analytical method as it allows for accurate quantification and can distinguish the analyte from any potential impurities or degradation products.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol).

  • Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the filtered sample solution with a suitable solvent to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample solution into the HPLC system and record the peak area.

5. Calculation of Solubility:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Organic SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined
N,N-Dimethylformamide (DMF)6.4HighTo be determined
Methanol5.1HighTo be determined
Ethanol4.3HighTo be determined
Acetone5.1ModerateTo be determined
Ethyl Acetate4.4ModerateTo be determined
Dichloromethane3.1ModerateTo be determined
Toluene2.4LowTo be determined
Hexane0.1LowTo be determined

Insights from Synthesis and Purification

The choice of solvents in the synthesis and purification of indole derivatives can provide valuable qualitative information about their solubility. For instance, in Fischer-Speier esterification, an alcohol like methanol often serves as both a reactant and a solvent, indicating good solubility of the starting indole carboxylic acid and the resulting methyl ester product.

During work-up and purification, extraction is commonly performed with a solvent like ethyl acetate, suggesting at least moderate solubility in this solvent. Recrystallization, a key purification technique, relies on finding a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common recrystallization solvents for indole derivatives include methanol/water or ethyl acetate/hexane mixtures, which further informs our understanding of their solubility behavior.

The following diagram illustrates the logical relationship between solvent selection in synthesis and the resulting solubility information.

G cluster_synthesis Synthesis & Purification cluster_solubility Solubility Implication synthesis Reaction Solvent (e.g., Methanol) high_sol High Solubility synthesis->high_sol extraction Extraction Solvent (e.g., Ethyl Acetate) mod_sol Moderate Solubility extraction->mod_sol recrystallization Recrystallization Solvent (e.g., Methanol/Water) temp_sol Temperature-Dependent Solubility recrystallization->temp_sol

Caption: Solvent Use in Synthesis Informs Solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its successful application in research and development. While specific quantitative data may not be readily available, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method coupled with HPLC analysis. By understanding the physicochemical properties of the molecule and leveraging insights from synthetic procedures, researchers can make informed predictions and systematically generate the high-quality solubility data required for their work. Adherence to the detailed protocols outlined herein will ensure the generation of accurate and reproducible results, facilitating the advancement of projects involving this and similar indole derivatives.

spectroscopic analysis of methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 6-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

This compound is a heterocyclic compound belonging to the indole family, a core scaffold in numerous pharmacologically active molecules and natural products. The specific substitution pattern—a chlorine atom at the 6-position and a methyl ester at the 3-position—imparts unique physicochemical properties that are of significant interest in medicinal chemistry for the development of novel therapeutic agents. In any drug development pipeline, the unambiguous confirmation of a molecule's structure and purity is not merely a formality; it is the bedrock of reliable, reproducible, and safe research.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is to understand the target structure. The key features of this compound are the indole nucleus, the electron-withdrawing chlorine substituent on the benzene ring, and the methyl ester group on the pyrrole ring. Each feature will produce characteristic signals in the various spectra. For clarity, the atoms are numbered according to IUPAC conventions, which will be used for all spectral assignments.

Chemical Structure of this compound with atom numbering.

Our analytical workflow is designed to be synergistic, where each technique corroborates the findings of the others, leading to an unshakeable structural confirmation.

G cluster_workflow Integrated Spectroscopic Workflow MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) MS->NMR Provides Molecular Formula Confirm Structural Confirmation & Purity Assessment IR IR Spectroscopy (Functional Group ID) IR->NMR Confirms Functional Groups NMR->Confirm Defines Atomic Connectivity UV UV-Vis Spectroscopy (Chromophore System) UV->Confirm Confirms Conjugated System

Caption: Integrated workflow for spectroscopic structural elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (¹H NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indole compounds as it ensures the N-H proton is observable and not rapidly exchanging.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The presence of the chloro substituent at C-6 and the ester at C-3 significantly influences the chemical shifts of the aromatic protons. Based on data from analogous compounds like methyl 1H-indole-3-carboxylate and various chloroindoles, the following ¹H NMR data are predicted.[1][2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
N-H (H1) ~12.0 (in DMSO-d₆)broad singlet (br s)-Acidic proton on nitrogen, typically downfield and broadened.
H2 ~8.15doublet (d)~3.0Located on the electron-deficient pyrrole ring, adjacent to the ester and N-H.
H4 ~7.95doublet (d)~8.5Ortho-coupled to H5. Deshielded by the adjacent pyrrole ring.
H7 ~7.70doublet (d)~1.8Meta-coupled to H5. Appears as a sharp singlet or narrow doublet.
H5 ~7.20doublet of doublets (dd)~8.5, ~1.8Coupled to both H4 (ortho) and H7 (meta).
-OCH₃ ~3.85singlet (s)-Three equivalent protons of the methyl ester group.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. Several hundred to a few thousand scans may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Interpretation and Predicted Spectrum

The chemical shifts are predicted based on the parent indole ester and established substituent effects of chlorine.[1][3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O ~165.0Typical chemical shift for an ester carbonyl carbon.
C7a ~136.5Quaternary carbon at the benzene-pyrrole ring junction.
C3a ~129.0Quaternary carbon adjacent to the chloro-substituted carbon.
C6 ~128.0Carbon directly attached to the electronegative chlorine atom.
C2 ~126.0Pyrrole ring carbon, significantly deshielded.
C4 ~123.0Aromatic CH carbon.
C5 ~121.5Aromatic CH carbon.
C7 ~113.0Aromatic CH carbon, typically upfield in indoles.
C3 ~107.0Quaternary carbon bearing the ester group.
-OCH₃ ~51.5Methyl ester carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (IR)
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Predicted Spectrum

The spectrum will be dominated by absorptions from the N-H bond, the ester C=O bond, and the aromatic system.[4][5]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3300 N-H stretchMedium-Strong, BroadIndole N-H
~3100-3000 C-H stretch (aromatic)MediumAr-H
~2950 C-H stretch (aliphatic)WeakMethyl C-H
~1700 C=O stretchStrongEster Carbonyl
~1600, ~1450 C=C stretchMediumAromatic Ring
~1250 C-O stretchStrongEster C-O
~800 C-Cl stretchMediumAryl Halide

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution instruments, its elemental composition. The fragmentation pattern also offers valuable structural clues.

Experimental Protocol (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC inlet.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺ or a hard technique like Electron Ionization (EI) to observe the molecular ion (M⁺) and its fragments.[6][7]

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500).

Data Interpretation
  • Molecular Ion: The exact mass of C₁₀H₈ClNO₂ is 209.0243. High-resolution MS should detect an ion at or very near this value.

  • Isotopic Pattern: A key confirmatory feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two major peaks for the molecular ion: one for the ³⁵Cl-containing molecule (M⁺) and one for the ³⁷Cl-containing molecule (M+2⁺) with a relative intensity ratio of approximately 3:1.[8]

  • Fragmentation: Common fragmentation pathways for indole esters include the loss of the methoxy group (-•OCH₃, 31 Da) or the entire methoxycarbonyl group (-•COOCH₃, 59 Da).

G cluster_structure Structural Elucidation via Spectroscopy Mol Methyl 6-chloro- 1H-indole-3-carboxylate HNMR ¹H NMR δ ~7.70 (d, H7) δ ~3.85 (s, OCH₃) Mol->HNMR Proton Signals CNMR ¹³C NMR δ ~165.0 (C=O) δ ~128.0 (C-Cl) Mol->CNMR Carbon Skeleton IR IR ~3300 cm⁻¹ (N-H) ~1700 cm⁻¹ (C=O) Mol->IR Functional Groups MS MS m/z 209/211 (M⁺) (3:1 ratio) Mol->MS Molecular Mass

Caption: Correlation of spectroscopic data to molecular features.

UV-Vis Spectroscopy: The Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the indole ring.

Experimental Protocol (UV-Vis)
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.[9]

  • Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 nm to 400 nm.

Data Interpretation

Indole and its derivatives typically exhibit two main absorption bands.[10][11] For this compound, the expected absorption maxima (λmax) would be around 220 nm and a more intense, broader band around 270-290 nm, corresponding to the π→π* transitions within the aromatic and heterocyclic ring system.

Conclusion: A Unified Structural Narrative

The is a case study in synergistic, multi-technique characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework and atomic connectivity. IR spectroscopy confirms the presence of essential functional groups (N-H, C=O). Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a definitive marker. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated indole chromophore.

Together, these methods provide a rigorous and self-validating dataset that unambiguously confirms the structure and purity of the molecule. For the research scientist or drug development professional, this level of analytical certainty is the essential foundation upon which all subsequent biological and pharmacological investigations are built.

References

biological activity of 6-chloroindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Chloroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom at the 6-position of the indole ring gives rise to 6-chloroindole derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological potential of these derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize complex pathways to offer a holistic understanding for researchers in the field of drug discovery and development.

The Anticancer Potential of 6-Chloroindole Derivatives

The most extensively studied therapeutic application of 6-chloroindole derivatives is in oncology.[3] These compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, operating through several distinct yet often interconnected mechanisms of action.

Core Mechanism: Disruption of Microtubule Dynamics

A primary and well-supported mechanism of action for the anticancer activity of 6-chloroindole derivatives is their role as microtubule-destabilizing agents.[3] This interference with the cytoskeleton is a clinically validated strategy in cancer therapy, as it preferentially affects rapidly dividing cancer cells.

  • Causality of Action : By binding to tubulin, these derivatives inhibit its polymerization into microtubules. This disruption of the microtubule network is critical as it arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and chromosome segregation. The sustained cell cycle arrest and ensuing cellular stress trigger programmed cell death, primarily through the intrinsic mitochondrial pathway of apoptosis.[3] This cascade involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual execution of cell death.

cluster_0 Cellular Environment Derivative 6-Chloroindole Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms G2M G2/M Checkpoint Spindle->G2M Required for progression past Apoptosis Apoptosis (Intrinsic Pathway) G2M->Apoptosis Arrest triggers CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to

Caption: Microtubule disruption by 6-chloroindole derivatives leading to apoptosis.

Secondary Mechanisms: Kinase Inhibition

Beyond microtubule disruption, 6-chloroindole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[4][5]

  • PI3K/Akt Pathway : This pathway is a central regulator of cell survival and is frequently overactive in cancer. Certain 6-chloroindole derivatives have been shown to induce apoptosis by downregulating the levels of PI3K and phosphorylated Akt (p-Akt), thereby shutting down this pro-survival signaling cascade.[3]

  • EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy.[6] Some indole-based compounds have demonstrated significant inhibitory activity against EGFR, leading to the suppression of downstream signaling pathways that control cell growth and division.[6][7]

Data Presentation: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the cytotoxic activity of representative indole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[3,4-b]indole derivativeHCT116 (Colon)0.13[8]
Pyrido[3,4-b]indole derivativeMDA-MB-468 (Breast)0.08[8]
Hydroxyl-bearing bisindole (Cl deriv.)HepG2 (Liver)~8.0[9]
Indole-1,3,4-oxadiazole (2e)HCT116 (Colon)6.43[7]
Indole-1,3,4-oxadiazole (2e)A549 (Lung)9.62[7]
Indole-pyrazol-acetamide (10b)A549 (Lung)0.012[6]
Indole-pyrazol-acetamide (10b)K562 (Leukemia)0.01[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 6-chloroindole derivatives on cancer cell lines.[7][10]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (6-chloroindole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activity

In an era of rising antimicrobial resistance, novel therapeutic agents are urgently needed. Chloroindoles have emerged as promising candidates with potent activity against pathogenic bacteria, particularly in inhibiting biofilm formation.[11][12][13]

Mechanism of Action

Studies on uropathogenic Escherichia coli (UPEC) have revealed that chloroindoles can significantly inhibit biofilm formation at sub-inhibitory concentrations.[11][12]

  • Virulence Factor Downregulation : Gene expression analyses show that chloroindoles downregulate genes associated with key virulence factors, including adhesion (fimbriae), motility (swarming and swimming), and toxin production.[11][12]

  • Inhibition of Quorum Sensing : By inhibiting the production of the signaling molecule indole, these compounds interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation.[11]

  • Broad Spectrum Biofilm Inhibition : The antibiofilm activity is not limited to UPEC; chloroindoles have also been shown to inhibit biofilm formation in other nosocomial pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[11]

cluster_1 Antimicrobial Evaluation Workflow Start Test Compound (6-Chloroindole derivative) MIC Determine MIC (Broth Microdilution) Start->MIC Biofilm Biofilm Inhibition Assay (Crystal Violet) Start->Biofilm MIC->Biofilm Use Sub-MIC conc. Result1 Antimicrobial Potency MIC->Result1 Motility Motility Assays (Swarming & Swimming) Biofilm->Motility Result2 Antibiofilm Efficacy Biofilm->Result2 Gene Virulence Gene Expression (qRT-PCR) Motility->Gene Result3 Mechanism Insight Gene->Result3

Caption: Workflow for evaluating the antimicrobial activity of 6-chloroindole derivatives.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the antimicrobial and antibiofilm activity of representative chloroindoles.

CompoundPathogenMIC (µg/mL)Biofilm Inhibition at 20 µg/mL (%)Reference
4-ChloroindoleUPEC75~67[11]
5-ChloroindoleUPEC75~67[11]
5-Chloro-2-methyl indoleUPEC75~67[11]
Indole-triazole (3d)S. aureus3.125Not Reported[13]
Indole-triazole (3d)MRSA6.25Not Reported[13]
Indole-triazole (3d)C. krusei3.125Not Reported[13]

Antiviral and Neuroprotective Properties

While less explored than their anticancer and antimicrobial effects, 6-chloroindole derivatives show promise in other therapeutic domains.

Antiviral Activity
  • Poliovirus : 6-chloro-3(2H)-isoflavene, a related chlorinated heterocyclic compound, has been shown to inhibit the replication of type-2 poliovirus isolates in vitro. The mechanism is believed to involve binding to a hydrophobic pocket within the viral capsid, which interferes with the uncoating process necessary for viral replication.[14]

  • SARS-CoV-2 : Indole-based derivatives have been developed as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. A compound containing a 6-methyl indole moiety (structurally similar to 6-chloroindole) demonstrated potent antiviral activity with an EC50 of 3.1 µM.[15]

Neuroprotective Effects

Indole derivatives are being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's.[16]

  • Multi-faceted Mechanism : Synthetic indole-phenolic hybrids have demonstrated a combination of neuroprotective actions. They exhibit metal-chelating properties (particularly for copper ions), antioxidant effects that counter reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[16] In cellular models, these compounds significantly increased cell viability in the presence of Aβ-induced toxicity.[16]

cluster_2 Neuroprotective Mechanisms Derivative Indole Derivative ROS Oxidative Stress (ROS) Derivative->ROS Antioxidant Effect Metal Metal Ion Dyshomeostasis (e.g., Cu2+) Derivative->Metal Metal Chelation Aggregation Aβ Peptide Aggregation Derivative->Aggregation Anti-aggregation Effect Neuron Neuronal Damage & Cell Death ROS->Neuron Causes Metal->Neuron Contributes to Aggregation->Neuron Causes

Caption: Multi-target neuroprotective mechanisms of indole derivatives.

Synthesis of 6-Chloroindole

The availability of the core 6-chloroindole scaffold is crucial for the development of novel derivatives. Several synthetic routes have been established.

Representative Synthesis Protocol

The following is a method for synthesizing 6-chloroindole from 4-chloro-2-nitrotoluene.[17]

Objective: To synthesize 6-chloroindole.

Materials:

  • 4-Chloro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Acetonitrile

  • Methanol

  • Hydrazine hydrate (10 wt% in methanol)

Procedure:

  • Step 1: Enamine Formation:

    • Add 4-chloro-2-nitrotoluene (1 equivalent) and DMFDMA (5 equivalents) to acetonitrile.

    • Heat the reaction mixture to reflux (85-95°C) and maintain for 5 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Wash the crude product with water and a small amount of ethanol to obtain the intermediate enamine product.

  • Step 2: Reductive Cyclization:

    • Add the intermediate enamine from Step 1 to a 10 wt% solution of hydrazine in methanol (10 equivalents).

    • Heat the mixture to 50°C and maintain for 8 hours.

    • Cool the reaction to room temperature and evaporate the solvent.

    • The resulting solid is the final product, 6-chloroindole.

Conclusion and Future Perspectives

Derivatives of 6-chloroindole represent a versatile and highly promising class of bioactive molecules. Their profound anticancer activity, mediated primarily through microtubule disruption and kinase inhibition, positions them as strong candidates for further oncological drug development. Furthermore, their efficacy as antimicrobial, antiviral, and neuroprotective agents highlights their broad therapeutic potential.

Future research should focus on several key areas:

  • Direct Evaluation : Conducting comprehensive in vitro and in vivo studies on the parent 6-chloroindole to confirm if it shares the mechanisms of its derivatives.[3]

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying the 6-chloroindole scaffold to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling : Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for clinical translation.

The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents capable of addressing some of today's most pressing medical challenges.

References

The Versatile Architect: A Technical Guide to Methyl 6-Chloro-1H-indole-3-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores its "privileged" status in drug discovery.[2] The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly valuable, yet underexplored, building block: methyl 6-chloro-1H-indole-3-carboxylate . The presence of the chloro substituent on the benzene ring and the methyl carboxylate at the C3 position imbues this molecule with a unique reactivity profile, making it a powerful tool for the synthesis of complex molecular architectures.

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its utility through a compelling case study in modern medicinal chemistry.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The key physicochemical parameters and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol N/A
Appearance Off-white to pale yellow solidTypical Observation
Melting Point Not widely reported, but expected to be a crystalline solidN/A

Spectroscopic Data:

Table 2: Comparative NMR Data of Related Indole Derivatives

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Reference
6-Chloro-3-methyl-1H-indole 7.88 (s, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H)136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67
Methyl 3-methyl-1H-indole-5-carboxylate 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J=8.6, 1.5 Hz, 1H), 7.36 (d, J=8.6 Hz, 1H), 3.96 (s, 3H), 2.38 (d, J=0.8 Hz, 3H)168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67
Methyl 1H-indole-3-carboxylate (in DMSO-d₆) 8.17 (s, 1H, C2-H), 7.99 (d, 1H, C4-H), 7.49 (d, 1H, C7-H), 7.20 (m, 2H, C5-H, C6-H), 3.82 (s, 3H, OCH₃), 11.9 (br s, 1H, N-H)165 (C=O), 136 (C7a), 126 (C3a), 123, 122, 121, 112 (Aromatic CH), 107 (C3)[3]

The electron-withdrawing nature of the chlorine atom at the 6-position will influence the electron density of the indole ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The methyl carboxylate group at the 3-position serves as a versatile handle for further transformations.

Synthesis of the Core Building Block

The most direct and widely applicable method for the synthesis of indole-3-carboxylates is the Fischer indole synthesis .[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a pyruvate derivative.[6]

Fischer Indole Synthesis Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Scheme 1: Fischer Indole Synthesis of this compound

Fischer_Indole_Synthesis reagents 4-Chlorophenylhydrazine + Methyl Pyruvate intermediate Hydrazone Intermediate (formed in situ) reagents->intermediate Condensation product This compound intermediate->product [3,3]-Sigmatropic Rearrangement & Cyclization catalyst Acid Catalyst (e.g., PPA, H₂SO₄) catalyst->intermediate

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (1.0 eq).

  • Solvent and Reagents: Add a suitable solvent such as ethanol or acetic acid. To this suspension, add methyl pyruvate (1.1 eq).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The choice of acid can significantly impact the reaction rate and yield.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[6]

  • Excess Pyruvate: A slight excess of the pyruvate ensures complete consumption of the limiting phenylhydrazine.

  • Reaction Temperature: The elevated temperature provides the necessary activation energy for the cyclization and subsequent aromatization steps.

Reactivity and Synthetic Applications

This compound is a trifunctional building block, offering three primary sites for chemical modification: the indole nitrogen (N1), the C-H bonds of the indole core, and the chloro-substituent on the benzene ring.

N-Functionalization: Alkylation and Arylation

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate the corresponding indolide anion, which is a potent nucleophile.[7]

3.1.1. N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents that can modulate the biological activity and physical properties of the indole scaffold.

Scheme 2: N-Benzylation of this compound

N_Benzylation start This compound intermediate Indolide Anion start->intermediate Deprotonation product Methyl 1-benzyl-6-chloro-1H-indole-3-carboxylate intermediate->product Nucleophilic Substitution reagents Base (e.g., NaH, K₂CO₃) + Benzyl Bromide reagents->start

Caption: N-Benzylation Workflow.

Experimental Protocol for N-Benzylation:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF are ideal for N-alkylation as they solvate the cation of the base, leaving the indolide anion more nucleophilic.

  • Base: Strong bases like NaH ensure complete deprotonation, leading to higher yields. Milder bases like K₂CO₃ can also be effective, particularly for more reactive alkylating agents.

Cross-Coupling Reactions at the C6-Position

The chloro-substituent at the C6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[8][9]

Scheme 3: Suzuki-Miyaura Coupling of this compound

Suzuki_Coupling start This compound product Methyl 6-aryl-1H-indole-3-carboxylate start->product Pd-Catalyzed Cross-Coupling reagents Arylboronic Acid + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reagents->start

Caption: Suzuki-Miyaura Coupling Workflow.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

3.2.2. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the formation of a new carbon-carbon bond between the indole and an alkene.[5][10]

General Protocol for Heck-Mizoroki Reaction:

  • Reaction Setup: Combine this compound (1.0 eq), an alkene (e.g., ethyl acrylate, 1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically between 80 and 120 °C.

  • Work-up and Purification: After completion, the reaction is worked up similarly to the Suzuki coupling, and the product is purified by column chromatography.

3.2.3. Sonogashira Coupling

The Sonogashira coupling is employed to introduce an alkyne moiety at the C6 position.[11]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: In a reaction vessel, mix this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, diisopropylamine) in a solvent like THF or DMF.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

  • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification yields the desired product.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds.[12] For the indole core, the C2, C4, and C7 positions are potential sites for such transformations.

3.3.1. Palladium-Catalyzed C-H Arylation

Palladium catalysts can facilitate the direct arylation of C-H bonds, often with the aid of a directing group.[13] The ester at C3 can potentially act as a weak directing group.

3.3.2. Rhodium-Catalyzed C-H Activation

Rhodium catalysts are also highly effective for C-H activation, and can provide complementary regioselectivity to palladium-catalyzed reactions.[14][15]

General Considerations for C-H Functionalization:

  • Regioselectivity: The inherent electronic properties of the indole ring and the directing effect of substituents play a crucial role in determining the site of C-H functionalization.

  • Catalyst and Ligand Choice: The selection of the transition metal catalyst and the corresponding ligand is critical for achieving high reactivity and selectivity.

  • Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst.

Case Study: Application in the Synthesis of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a validated target for cancer therapy.[16][17][18] Overexpression of Mcl-1 is associated with resistance to various cancer treatments. The development of small molecule inhibitors of Mcl-1 is therefore an area of intense research.

The 6-chloroindole scaffold has been identified as a key pharmacophore in a number of potent Mcl-1 inhibitors. For instance, the core of the highly selective Mcl-1 inhibitor S63845 features a substituted thieno[2,3-d]pyrimidine core attached to a chloro-substituted phenyl ring.[16][19] While the exact synthesis of S63845 may not directly start from this compound, this building block is an ideal starting point for the synthesis of analogues and for structure-activity relationship (SAR) studies.

Scheme 4: Retrosynthetic Analysis of a Hypothetical Mcl-1 Inhibitor Analogue

Retrosynthesis target Mcl-1 Inhibitor Analogue intermediate1 Functionalized Indole target->intermediate1 Late-stage Functionalization building_block This compound intermediate1->building_block N-Alkylation & Cross-Coupling

Caption: Retrosynthetic approach to Mcl-1 inhibitor analogues.

The chloro-substituent on the indole can be utilized for a Suzuki or other cross-coupling reaction to introduce the thieno[2,3-d]pyrimidine core. The indole nitrogen can be functionalized to introduce other key binding motifs, and the methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, a common feature in many Mcl-1 inhibitors that engages in crucial hydrogen bonding interactions within the protein's binding pocket.[20]

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex, functionalized indole derivatives. The strategic application of modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, unlocks the full potential of this scaffold. As the demand for novel bioactive molecules continues to grow, the importance of well-designed, functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Fundamental Reactivity of the 6-Chloroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents onto this framework is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the 6-chloroindole scaffold has emerged as a particularly valuable building block. The chlorine atom at the C6 position not only modulates the electronic character of the indole ring but also serves as a versatile synthetic handle for advanced molecular engineering through metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the fundamental reactivity of 6-chloroindole, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Structure and Core Reactivity Principles

The reactivity of the 6-chloroindole scaffold is governed by the intricate interplay between the inherent electronic properties of the indole nucleus and the influence of the C6-chloro substituent.

The Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is electron-rich, making the indole system highly susceptible to electrophilic attack, which preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion).

Influence of the 6-Chloro Substituent

The chlorine atom at the C6 position exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This is a deactivating effect, reducing the overall nucleophilicity of the ring system compared to unsubstituted indole.[1][2]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating effect increases electron density, particularly at the positions ortho and para to the substituent.

For electrophilic attack on the pyrrole ring (at C3), the C6 position is electronically "meta-like." Consequently, the electron-withdrawing inductive effect dominates, leading to a deactivation of the ring towards electrophilic substitution compared to indole or 5-chloroindole (where the chloro group is "para-like").[3] This deactivation, however, is often not prohibitive and can enhance regioselectivity in certain reactions.

Furthermore, the strong electron-withdrawing nature of the 6-chloro substituent increases the acidity of the N-H proton, facilitating its deprotonation with moderately strong bases.[3]

Key Reaction Classes and Methodologies

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles, including indoles.[4] The reaction proceeds via the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the C3 position of the indole.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole

Objective: To synthesize 6-chloro-1H-indole-3-carboxaldehyde.

Materials:

  • 6-Chloroindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (3.0 equiv.) in anhydrous DCM to 0 °C using an ice bath.

  • Add POCl₃ (1.2 equiv.) dropwise to the cooled DMF solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 6-chloroindole (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8. A precipitate of the product should form.

  • Stir the mixture for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. If no precipitate forms, extract the aqueous layer with DCM or ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Vilsmeier_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_formation 1. Cool DMF in DCM to 0°C add_pocl3 2. Add POCl3 dropwise (Vilsmeier Reagent Forms) reagent_formation->add_pocl3 add_indole 3. Add 6-Chloroindole solution add_pocl3->add_indole react 4. Stir at RT (2-4h) Monitor by TLC add_indole->react quench 5. Quench on ice react->quench basify 6. Basify with NaHCO3 quench->basify isolate 7. Filter or Extract basify->isolate purify 8. Purify (Recrystallization or Chromatography) isolate->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.
N-Functionalization: N-Alkylation

The increased acidity of the N-H proton in 6-chloroindole facilitates its deprotonation, allowing for straightforward functionalization at the nitrogen atom. N-alkylation is a fundamental transformation used to block the N-H site, improve solubility, or introduce functional groups.

Experimental Protocol: General N-Alkylation of 6-Chloroindole

Objective: To synthesize a 1-alkyl-6-chloroindole derivative.

Materials:

  • 6-Chloroindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Water, Ethyl Acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

  • To a solution of 6-chloroindole (1.0 equiv.) in anhydrous DMF, cooled to 0 °C under an inert atmosphere, add NaH (1.2 equiv.) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Add the desired alkyl halide (1.1 equiv.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

The C6-Cl bond is a prime site for modification via transition metal-catalyzed cross-coupling, providing powerful avenues for C-C and C-N bond formation. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their efficient use.[7]

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent. Success with challenging substrates like 6-chloroindole hinges on using a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the difficult oxidative addition step.[8] The base is also critical, as it is required for the transmetalation step to activate the boronic acid.[9]

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)(L2)-Cl] pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_trans [Ar-Pd(II)(L2)-R'] pd2_complex->pd2_trans Transmetalation (+ R'B(OH)2 / Base) pd2_trans->pd0 Reductive Elimination (Forms Ar-R') title Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroindole

Objective: To synthesize a 6-aryl-indole derivative.

Materials:

  • 6-Chloroindole (or an N-protected derivative) (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Toluene and Water (e.g., 10:1 mixture), degassed

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 6-chloroindole, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a Schlenk flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. Like the Suzuki coupling, the amination of aryl chlorides requires a sophisticated catalyst system, typically a Pd(0) source and a bulky, electron-rich biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, along with a strong, non-nucleophilic base like sodium tert-butoxide.[7][10]

Buchwald_Workflow setup 1. Charge flask with Pd catalyst, ligand, and NaOtBu under inert atmosphere. add_reagents 2. Add solvent (e.g., Toluene), 6-chloroindole, and amine. setup->add_reagents react 3. Heat reaction (80-110°C) for 6-24h. Monitor by TLC/GC-MS. add_reagents->react workup 4. Cool, quench with water, and extract with ethyl acetate. react->workup purify 5. Dry, concentrate, and purify via column chromatography. workup->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroindole

Objective: To synthesize a 6-amino-indole derivative.

Materials:

  • 6-Chloroindole (or an N-protected derivative) (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by 6-chloroindole and the amine.

  • Seal the flask and heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3x). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic and Physical Data

Accurate characterization is critical for confirming the identity and purity of 6-chloroindole and its derivatives.

Table 1: Physical and Spectroscopic Properties of 6-Chloroindole

Property Value Reference(s)
Molecular Formula C₈H₆ClN [11][12]
Molecular Weight 151.59 g/mol [11][12][13]
CAS Number 17422-33-2 [11][12][13]
Melting Point 87-90 °C [13]

| Appearance | Solid |[13] |

Table 2: NMR Data for 6-Chloroindole (in CDCl₃)

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference(s)
N-H 8.07 (br s, 1H) - [14]
C2 7.18 (t, J=2.6 Hz, 1H) 125.0 [14]
C3 6.55 (m, 1H) 102.9 [14]
C4 7.58 (d, J=8.4 Hz, 1H) 121.7 [14]
C5 7.14 (dd, J=1.8, 8.4 Hz, 1H) 120.7 [14]
C6 - 128.0 [14]
C7 7.36 (s, 1H) 111.1 [14]
C3a - 126.6 [14]

| C7a | - | 136.3 |[14] |

Conclusion

The 6-chloroindole scaffold possesses a rich and versatile reactivity profile that makes it an invaluable tool in chemical synthesis and drug discovery. While the chloro-substituent deactivates the ring towards classical electrophilic substitution at C3, this position remains the primary site of reaction for transformations like Vilsmeier-Haack formylation. The true synthetic power of this scaffold is unlocked through the functionalization of the N-H position and, most significantly, the use of the C6-Cl bond as a handle for modern palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura and Buchwald-Hartwig aminations at this site allows for the controlled and efficient introduction of diverse aryl and amino substituents, providing a robust platform for the construction of complex, biologically active molecules. Understanding these fundamental reactivity patterns is essential for any scientist seeking to leverage the full potential of this important heterocyclic building block.

References

An In-Depth Technical Guide to Exploring the Chemical Space Around Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure allow it to mimic peptide motifs and engage in various binding interactions with biological targets, making it a fertile ground for drug discovery.[2] This guide focuses on a specific, strategically functionalized starting point: methyl 6-chloro-1H-indole-3-carboxylate .

This core structure is particularly valuable for chemical space exploration. The chloro-substituent at the C-6 position and the methyl carboxylate at the C-3 position are not merely passive decorations; they are active handles for synthetic transformation. The electron-withdrawing nature of both groups influences the reactivity of the indole ring, while also providing orthogonal sites for chemical modification.[1][4][5] This guide provides a comprehensive technical overview of the key synthetic strategies to systematically derivatize this core, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The Core Scaffold: Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several established routes, such as the Fischer indole synthesis or modern palladium-catalyzed cyclization methods.[6][7] A common and direct laboratory-scale method involves the Fischer-Speier esterification of the commercially available 6-chloro-1H-indole-3-carboxylic acid.[8]

The reactivity of this core is dictated by its electronic landscape. The indole nitrogen (N-1) is a nucleophilic site amenable to alkylation and arylation. The C-3 position is electron-deficient due to the ester, making the C-2 position susceptible to lithiation followed by electrophilic quench. The C-6 chloro-substituent serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities deep into the molecule's core.

Strategic Derivatization: A Multi-Vector Approach to Chemical Diversity

A systematic exploration of the chemical space around the core scaffold requires a multi-vector approach, modifying distinct positions of the indole ring to probe different regions of a target's binding pocket.

G Core This compound N1 N-1 Derivatization (Alkylation, Arylation) Core->N1 Modulate Lipophilicity & Metabolism C2 C-2 Functionalization (Halogenation, Cross-Coupling) Core->C2 Introduce Steric Bulk & New Vectors C3 C-3 Ester Modification (Hydrolysis, Amidation, Reduction) Core->C3 Alter H-Bonding & Physicochemical Properties C6 C-6 Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->C6 Introduce Aryl/Amine Groups for Core Modification

Figure 1: Strategic workflow for exploring the chemical space around the core scaffold.

N-1 Position: Modulating Solubility and Metabolism

Rationale: The indole N-H is a hydrogen bond donor and a site of potential metabolism. Alkylation or arylation at this position removes the hydrogen bond donor capability, increases lipophilicity, and can block metabolic N-dealkylation pathways. This is often one of the first and most straightforward modifications to explore.

Experimental Protocol: N-Alkylation

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-3 Position: The Versatile Ester Handle

Rationale: The methyl ester at C-3 is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, which can serve as a hydrogen bond acceptor or a point for amide library synthesis. Alternatively, it can be reduced to a primary alcohol, introducing a new hydrogen bond donor and a flexible linker.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

Part A: Saponification to Carboxylic Acid

  • Setup: Dissolve the methyl ester (1.0 eq.) in a mixture of methanol (or THF) and water.

  • Reagent Addition: Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC/LC-MS. Upon completion, remove the organic solvent under reduced pressure.

  • Work-up: Acidify the remaining aqueous solution to pH ~2-3 with 1N HCl. The carboxylic acid product will typically precipitate and can be collected by filtration.[9]

Part B: Amide Formation

  • Setup: To a solution of the carboxylic acid from Part A (1.0 eq.) in DMF, add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) to the mixture.

  • Reaction: Stir at room temperature for 4-16 hours until the reaction is complete.

  • Purification: Perform an aqueous work-up and purify by column chromatography or preparative HPLC to yield the desired amide.

G Ester C-3 Methyl Ester (Core) Acid Carboxylic Acid Ester->Acid LiOH, MeOH/H₂O (Saponification) Alcohol Primary Alcohol Ester->Alcohol LiAlH₄, THF (Reduction) Amide Amide Library Acid->Amide Amine, HATU, DIPEA (Peptide Coupling)

Figure 2: Key transformations of the C-3 ester functional group.

C-6 Position: Core Alteration via Cross-Coupling

Rationale: Replacing the C-6 chlorine atom via palladium-catalyzed cross-coupling reactions is a powerful strategy for fundamentally altering the scaffold's properties. Suzuki coupling can introduce aryl or heteroaryl groups to explore new binding pockets, while Buchwald-Hartwig amination can install primary or secondary amines, introducing key hydrogen bonding features and modulating basicity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial or Schlenk flask, combine the this compound (1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.[9]

C-2 Position: Probing Unexplored Space

Rationale: Functionalizing the C-2 position is synthetically more challenging but can yield significant gains in potency and selectivity by introducing substituents that project into previously unoccupied space. A modern and effective strategy involves converting a more readily available C-2 chloroindole into a C-2 iodoindole via a Finkelstein-type exchange, creating a more reactive handle for subsequent cross-coupling.[10]

Experimental Protocol: C2-Iodination (via Halide Exchange) Note: This protocol assumes starting from a C2-chloro precursor, which can be prepared from the corresponding oxindole.

  • Setup: Dissolve the C2-chloroindole (1.0 eq.) in a suitable solvent like acetone or acetonitrile.

  • Reagent Addition: Add potassium iodide (KI, 5-10 eq.) and a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[10]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.[10]

  • Work-up & Purification: Perform a standard aqueous work-up followed by purification via column chromatography to isolate the C2-iodoindole, which can then be used in cross-coupling reactions as described for the C-6 position.

Data Summary and Potential Biological Impact

The derivatization strategies outlined above can generate a diverse library of compounds. The indole scaffold is known to be a component of molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][11][12][13][14]

Modification Site Transformation Functional Groups Introduced Potential Biological Impact
N-1 Alkylation/ArylationAlkyl, Benzyl, ArylModulate solubility, improve metabolic stability, alter lipophilicity.
C-3 Amide CouplingPrimary/Secondary/Tertiary AmidesIntroduce H-bond donors/acceptors, improve potency, enhance target specificity.
C-3 HydrolysisCarboxylic AcidIntroduce H-bond acceptor, serve as an anchor point for further derivatization.
C-6 Suzuki CouplingAryl, HeteroarylAccess new binding pockets, improve potency, modulate electronic properties.
C-6 Buchwald-HartwigPrimary/Secondary AminesIntroduce key H-bond interactions, alter pKa, improve solubility.
C-2 Cross-CouplingAryl, Alkynyl, AlkylIntroduce steric bulk, probe hydrophobic pockets, vector for further functionalization.

Conclusion

This compound is an exemplary starting scaffold for medicinal chemistry campaigns. Its inherent functionality provides at least four distinct vectors for chemical modification (N-1, C-2, C-3, and C-6). By applying the robust synthetic protocols detailed in this guide—including N-alkylation, ester-to-amide transformations, and palladium-catalyzed cross-coupling reactions—researchers can systematically and efficiently explore the surrounding chemical space. This strategic approach enables the fine-tuning of physicochemical properties and the optimization of biological activity, paving the way for the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocol: N-Alkylation of Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the N-alkylation of methyl 6-chloro-1H-indole-3-carboxylate, an electron-deficient indole derivative. N-alkylated indoles are a cornerstone of many pharmacologically active compounds, and their synthesis is a critical step in drug discovery and development.[1] This guide delves into the underlying chemical principles, offers a robust, step-by-step laboratory procedure, discusses process optimization, and provides troubleshooting strategies. It is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method for the selective functionalization of the indole nitrogen.

Introduction: The Significance of Indole N-Alkylation

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The functionalization of the indole nitrogen (N-1 position) is a key synthetic transformation that profoundly influences a molecule's biological activity, metabolic stability, and pharmacokinetic profile. By introducing alkyl groups at this position, chemists can fine-tune steric and electronic properties to optimize drug candidates.

This compound serves as a valuable starting material for various therapeutic agents, including those targeting angiotensin II receptors for hypertension.[2] The presence of electron-withdrawing groups (the ester at C-3 and chlorine at C-6) increases the acidity of the N-H proton, facilitating its removal while also influencing the overall reactivity of the indole ring. This protocol outlines a classic and effective method using a strong base and an alkyl halide to achieve selective N-alkylation.

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The N-alkylation of indoles is fundamentally a two-step process: deprotonation of the indole nitrogen followed by a nucleophilic attack of the resulting indolide anion on an electrophilic alkylating agent.

Step 1: Deprotonation. The proton on the indole nitrogen is weakly acidic, with a pKa of about 21 in DMSO.[3] Therefore, a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and highly effective choice, reacting irreversibly with the indole to form a sodium indolide salt and hydrogen gas.[1][4][5] This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting cation without interfering with the nucleophile.[1]

Step 2: Nucleophilic Attack (SN2). The generated indolide anion is a potent nucleophile. The choice of counter-ion and solvent is crucial for regioselectivity. More ionic salts, like those formed with sodium or potassium, in polar aprotic solvents favor alkylation at the nitrogen (N-1) position.[3] The anion attacks the alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, displacing the leaving group and forming the new N-C bond.

The primary competing reaction is C-3 alkylation, as the C-3 position is the most reactive site for electrophilic substitution on the indole ring.[3] However, under strongly basic conditions that ensure complete deprotonation, the N-anion is the dominant nucleophile, leading to high selectivity for the desired N-alkylated product.[1]

Caption: General mechanism of indole N-alkylation.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various alkyl halides. Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it with extreme care in an inert atmosphere and away from moisture.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Eq.Purpose
This compound223.641.0Starting Material
Sodium Hydride (NaH), 60% in oil24.001.1 - 1.5Base for Deprotonation
Alkyl Halide (e.g., Benzyl Bromide)171.041.1 - 1.5Alkylating Agent[6][7]
Anhydrous Dimethylformamide (DMF)73.09-Reaction Solvent
Saturated aq. NH₄Cl53.49-Quenching Agent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Brine (Saturated aq. NaCl)58.44-Washing Solution
Anhydrous Na₂SO₄ or MgSO₄142.04-Drying Agent
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: Add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (N₂ or Ar).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material, targeting a concentration of 0.1–0.5 M.[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the cooled solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.[4]

  • Anion Formation: Stir the mixture at 0 °C for 30–60 minutes. The cessation of gas evolution typically indicates the completion of deprotonation.[4]

  • Alkylation: Slowly add the alkyl halide (1.2 eq) to the reaction mixture at 0 °C via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.[4]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with ethyl acetate.[4]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated indole.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A 1. Add Indole to Dry Flask B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous DMF B->C D 4. Cool to 0 °C C->D E 5. Add NaH Portion-wise (Deprotonation) D->E F 6. Stir 30-60 min at 0 °C E->F G 7. Add Alkyl Halide F->G H 8. Warm to RT & Stir (Monitor by TLC) G->H I 9. Quench with aq. NH₄Cl at 0 °C H->I J 10. Extract with EtOAc I->J K 11. Wash with H₂O & Brine J->K L 12. Dry & Concentrate K->L M 13. Purify via Column Chromatography L->M N Characterization (NMR, MS) M->N Final Product

Caption: Workflow for the N-alkylation of an indole.

Process Optimization and Troubleshooting

ParameterDiscussion & Optimization Strategies
Base NaH is standard for its high reactivity and irreversibility. For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can be effective, though they may require heating.[8][9] For this electron-deficient indole, NaH is ideal. Ensure the NaH is fresh and of good quality (60% dispersion in oil is common and easy to handle).
Solvent DMF is an excellent choice due to its high polarity and boiling point. THF is another common option. The choice of solvent can influence ion-pairing and thus regioselectivity; polar aprotic solvents strongly favor N-alkylation.[3][10] Ensure the solvent is anhydrous to prevent quenching the base.
Temperature The initial deprotonation is performed at 0 °C for safety and control. While many alkylations proceed well at room temperature, gentle heating (e.g., 50-80 °C) can sometimes increase the reaction rate and ensure complete N-alkylation, especially with less reactive alkylating agents.[1]
Alkylating Agent Reactivity follows the order R-I > R-Br > R-Cl. Using 1.1–1.5 equivalents is typical to drive the reaction to completion. Using a large excess should be avoided as it can lead to side reactions and complicates purification.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (old or exposed to air).2. Wet solvent or glassware.3. Insufficient deprotonation time.4. Unreactive alkylating agent.1. Use fresh NaH.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Extend stirring time after NaH addition to ensure complete anion formation.4. Switch to a more reactive halide (e.g., bromide or iodide) and/or gently heat the reaction.
Mixture of N- and C-Alkylated Products 1. Incomplete deprotonation.2. Reaction conditions favoring C-alkylation (less polar solvent, covalent metal salts).1. Use a slight excess of NaH (1.2-1.5 eq).2. Ensure a polar aprotic solvent like DMF is used. Stick with sodium or potassium bases.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Presence of impurities.3. The base may be reacting with the ester group (saponification), although this is less likely with NaH at RT.1. Run the reaction at a lower temperature (0 °C to RT).2. Ensure starting material is pure.3. Use the minimum necessary excess of base and avoid prolonged heating.

Characterization of the Final Product

Successful N-alkylation of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-H proton, which typically appears far downfield (>10 ppm). Concurrently, new signals characteristic of the protons on the newly attached alkyl group will appear. For example, N-benzylation would show a new singlet around 5.4-5.6 ppm (for the -CH₂- group) and aromatic signals for the phenyl ring.

  • ¹³C NMR Spectroscopy: New signals corresponding to the carbons of the alkyl group will be present in the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product, confirming the addition of the alkyl group.

Conclusion

The N-alkylation protocol detailed herein provides a robust and reliable method for synthesizing N-substituted this compound derivatives. By carefully controlling the reaction conditions—specifically the choice of a strong base, a polar aprotic solvent, and an appropriate temperature—high yields and excellent selectivity for the N-1 position can be achieved. This foundational procedure serves as a critical tool for medicinal chemists and drug development professionals in the synthesis of novel and potent indole-based therapeutic agents.

References

Application Notes and Protocols: Suzuki Coupling Reactions of Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methyl 6-chloro-1H-indole-3-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1] This guide details the underlying principles, offers a selection of optimized protocols, and provides troubleshooting advice to facilitate the synthesis of C6-arylated indole derivatives, a class of compounds with significant pharmacological potential.

Introduction: The Significance of C6-Functionalized Indoles

The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals, from antibiotics to anti-cancer drugs.[1] The strategic functionalization of the indole core is a primary objective in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, substitution at the C6 position of the indole ring can significantly influence biological activity.

The Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2][3][4][5] This reaction is particularly well-suited for the arylation of heteroaryl halides like this compound. Despite the generally lower reactivity of aryl chlorides compared to bromides or iodides, recent advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the coupling of these substrates routine and efficient.[6][7]

This application note will delve into the mechanistic intricacies of the Suzuki coupling, provide robust and reproducible protocols for the C6-arylation of this compound, and offer practical guidance to overcome common synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][9][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[2][10] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. The use of specialized ligands is often necessary to facilitate the activation of the less reactive C-Cl bond.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9][10]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')_2 + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Figure 1: Simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester

  • Palladium Precatalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[5]

  • Ligand: e.g., SPhos, XPhos, P(t-Bu)₃, PPh₃

  • Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF[7]

  • Solvent: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or a mixture (e.g., dioxane/water).[12]

  • Reaction Vessel: Schlenk tube or microwave vial

  • Inert Atmosphere: Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, and purification equipment (e.g., column chromatography system).

Protocol 1: General Conditions for Arylboronic Acids

This protocol is a robust starting point for coupling with a variety of electron-rich and electron-neutral arylboronic acids.

Protocol_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - Indole - Boronic Acid - Base - Solvent Setup->Reagents Degas 3. Degas Mixture Reagents->Degas Catalyst 4. Add Catalyst/Ligand Degas->Catalyst Heat 5. Heat to Reaction Temp (e.g., 80-110 °C) Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Figure 2: General workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indole-3-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive aryl chlorides.[13][14]

Step-by-Step Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium precatalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Add a degassed solvent such as 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 20-60 minutes.[13]

  • After cooling, work up and purify the product as described in Protocol 1.

Optimization and Key Considerations

The success of the Suzuki coupling with this compound can be highly dependent on the choice of reaction parameters.

Parameter Recommendation Rationale / Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or pre-formed precatalysts (e.g., Buchwald precatalysts).[6]Pd(II) sources require in-situ reduction to the active Pd(0) species.[8] Precatalysts offer better stability and controlled generation of the active catalyst.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[11]These ligands promote the oxidative addition of the less reactive aryl chloride and accelerate the reductive elimination step, improving overall catalytic turnover.[7]
Base K₃PO₄, Cs₂CO₃ are often superior for chloroarenes. Weaker bases like K₂CO₃ can also be effective.Stronger, more oxophilic bases are often required to facilitate the transmetalation step, especially with sterically hindered or electron-deficient boronic acids.
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water.Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. Anhydrous conditions may be needed for sensitive substrates.
Boron Reagent Boronic acids are common, but boronic esters (e.g., pinacol esters) or trifluoroborate salts offer enhanced stability.[15]Boronic acids can undergo side reactions like protodeboronation or homocoupling.[5] Esters and trifluoroborates are more robust alternatives.
N-H Protection The indole N-H is acidic and can interfere with the reaction.[1][16] While many modern catalysts tolerate the free N-H, protection (e.g., with Boc, Ts, or SEM groups) may be necessary in some cases to prevent side reactions or catalyst inhibition.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently reactive conditions for the C-Cl bond.Use a more active catalyst system (e.g., Buchwald precatalyst). Increase temperature or switch to microwave heating. Ensure reagents and solvents are properly degassed to avoid catalyst oxidation.
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolysis).Use a boronic acid pinacol ester or a potassium trifluoroborate salt instead. Use a non-aqueous base like CsF or KF.[11]
Homocoupling of Boronic Acid Oxidative conditions; High catalyst loading.Thoroughly degas all solvents and reagents. Reduce the catalyst loading.
Dehalogenation of Starting Material Reductive side reaction.Ensure the absence of reducing agents. The choice of ligand can sometimes influence this pathway.
Complex Mixture of Products Side reactions involving the indole N-H or the ester group.Consider N-protection of the indole. Use milder bases (e.g., K₂CO₃) if the ester is susceptible to hydrolysis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C6-arylation of this compound. The key to success lies in the judicious selection of a modern, highly active palladium catalyst system capable of activating the relatively inert C-Cl bond. By carefully choosing the appropriate ligand, base, and solvent, researchers can achieve high yields of diverse 6-aryl indole derivatives. The protocols and considerations outlined in this guide provide a solid foundation for the development of novel indole-based compounds for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Methyl 6-Chloro-1H-indole-3-carboxylate as a Key Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. Within this class, halogenated indole derivatives have garnered substantial interest for their potent and selective anticancer activities. This technical guide focuses on methyl 6-chloro-1H-indole-3-carboxylate, a pivotal intermediate for the synthesis of novel anticancer agents. We provide a comprehensive overview, including detailed, field-proven protocols for its synthesis via the Fischer indole reaction, its subsequent conversion to a candidate anticancer compound, and the biological evaluation of the final product. The underlying mechanistic principles and experimental rationale are discussed to provide researchers, scientists, and drug development professionals with a robust framework for advancing cancer drug discovery programs based on this versatile scaffold.

Introduction: The Significance of the 6-Chloroindole Scaffold in Oncology

The indole ring system is a privileged structure in drug discovery, capable of interacting with a wide array of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The introduction of a chlorine atom at the 6-position of the indole ring can significantly enhance the therapeutic properties of the molecule. This modification can improve metabolic stability, increase lipophilicity for better cell membrane penetration, and provide an additional point of interaction with target proteins, often leading to enhanced potency and selectivity.

Derivatives of 6-chloroindole have been shown to exhibit a range of anticancer mechanisms, most notably the disruption of microtubule dynamics. By interfering with the polymerization of tubulin, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Furthermore, some indole derivatives have been identified as inhibitors of critical enzymes in cancer progression, such as DNA topoisomerases. This compound serves as an ideal starting point for the exploration of these therapeutic avenues, offering a versatile chemical handle at the 3-position for the introduction of various pharmacophores.

Synthesis and Characterization of this compound

The most reliable and widely used method for the synthesis of the indole core is the Fischer indole synthesis, discovered in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, 4-chlorophenylhydrazine and methyl pyruvate are the logical precursors.

Experimental Protocol: Fischer Indole Synthesis

Reaction Scheme:

Fischer Indole Synthesis Reactant1 4-Chlorophenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Methyl Pyruvate Reactant2->Intermediate Catalyst Polyphosphoric Acid (PPA) Heat (e.g., 80-100 °C) Intermediate->Catalyst Product This compound Catalyst->Product Cyclization

Caption: Workflow for the Fischer Indole Synthesis.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Grade
4-Chlorophenylhydrazine hydrochlorideC₆H₇ClN₂·HCl179.05Reagent
Methyl pyruvateC₄H₆O₃102.09Reagent
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)VariableReagent
EthanolC₂H₅OH46.07Anhydrous
Ethyl acetateC₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01-
BrineNaCl(aq)58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Grade

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • To a 250 mL round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) and anhydrous ethanol (100 mL).

    • Stir the suspension at room temperature until the solid is mostly dissolved.

    • Slowly add methyl pyruvate (6.8 g, 66.6 mmol) to the mixture. A precipitate of the hydrazone may form.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Cyclization:

    • Carefully add polyphosphoric acid (PPA) (50 g) to the reaction mixture in portions. The mixture will become thick.

    • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C in an oil bath.

    • Maintain the temperature and stir vigorously for 2-3 hours. The color of the reaction mixture will darken. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the crude solid by vacuum filtration and wash with water.

    • Dissolve the crude solid in ethyl acetate (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Expected Characterization Data:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 60-75%
Melting Point Approx. 180-185 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.0 (s, 1H, NH), 8.1 (s, 1H, H-2), 7.9 (d, 1H, H-4), 7.7 (s, 1H, H-7), 7.2 (d, 1H, H-5), 3.8 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.0, 137.0, 134.0, 128.0, 125.0, 122.0, 120.0, 112.0, 108.0, 51.0
MS (ESI) m/z 210.0 [M+H]⁺

Application as an Intermediate: Synthesis of an Indole-3-carboxamide Anticancer Agent

The methyl ester at the 3-position of the indole is readily converted into an amide, a common functional group in many pharmaceuticals. We will synthesize an N-[2-(dimethylamino)ethyl] derivative, a side chain present in several topoisomerase inhibitors.

Experimental Protocol: Amidation

Reaction Scheme:

Amidation Reaction Reactant1 This compound Conditions Methanol (Solvent) Reflux Reactant1->Conditions Reactant2 N,N-Dimethylethane-1,2-diamine Reactant2->Conditions Product 6-chloro-N-(2-(dimethylamino)ethyl)-1H-indole-3-carboxamide Conditions->Product Amidation Topoisomerase II Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Indole-3-carboxamide A Topoisomerase II binds to DNA B DNA Cleavage (Double-Strand Break) A->B C Strand Passage B->C F Indole-3-carboxamide binds to Topoisomerase II-DNA complex B->F D DNA Ligation C->D E Enzyme Dissociation D->E E->A G Stabilization of Cleavable Complex F->G H Inhibition of DNA Ligation G->H I Accumulation of DNA Double-Strand Breaks H->I J Apoptosis I->J

Application Notes and Protocols for the Hydrolysis of Methyl 6-Chloro-1H-indole-3-carboxylate to 6-Chloro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-1H-indole-3-carboxylic Acid in Contemporary Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class, 6-chloro-1H-indole-3-carboxylic acid stands out as a critical building block for a variety of biologically active molecules. Its derivatives have shown promise in targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The strategic placement of a chlorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing potency and metabolic stability.

The synthesis of this key intermediate frequently proceeds through the hydrolysis of its methyl ester, methyl 6-chloro-1H-indole-3-carboxylate. This seemingly straightforward transformation is a crucial step that can significantly impact the overall efficiency and yield of a synthetic route. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the hydrolysis of this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed step-by-step protocols for various methodologies, and offer insights into potential challenges and troubleshooting.

Chemical Principles and Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method for the hydrolysis of simple methyl esters and is often preferred due to its irreversibility. The reaction, known as saponification, involves the nucleophilic acyl substitution of the ester with a hydroxide ion (e.g., from NaOH, KOH, or LiOH). The reaction proceeds to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide, is essentially irreversible.

Acid-Catalyzed Hydrolysis: This method utilizes a strong acid, such as HCl or H₂SO₄, as a catalyst. The reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used.

Experimental Workflows

A generalized workflow for the hydrolysis of this compound is depicted below. This involves the reaction setup, monitoring, work-up, and purification of the final product.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification A Reaction Setup: - this compound - Solvent (e.g., MeOH/H2O, THF/H2O) - Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) B Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid Chromatography (HPLC) A->B Heat/Stir C Quenching & Solvent Removal B->C Reaction Completion D Acidification to pH ~2-3 (for basic hydrolysis) C->D E Extraction with Organic Solvent (e.g., Ethyl Acetate) D->E F Drying, Filtration & Concentration E->F G Purification: - Recrystallization - Column Chromatography F->G H Characterization of 6-chloro-1H-indole-3-carboxylic acid G->H

Caption: Generalized workflow for the hydrolysis of this compound.

Detailed Protocols

Herein, we provide detailed protocols for the basic hydrolysis of this compound. Basic hydrolysis is generally recommended for this substrate due to its efficiency and the irreversible nature of the reaction.

Protocol 1: Lithium Hydroxide Mediated Hydrolysis in a Tetrahydrofuran/Water System

This is a widely used and often high-yielding method for the saponification of esters, particularly when substrate solubility is a concern in purely aqueous systems. Lithium cations have been observed to accelerate the hydrolysis of esters in a water/tetrahydrofuran (THF) two-phase system.[1]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirring solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product, 6-chloro-1H-indole-3-carboxylic acid, should precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Alternatively, if a precipitate does not form or is difficult to filter, extract the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-chloro-1H-indole-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Sodium Hydroxide Mediated Hydrolysis in a Methanol/Water System

This is a classic and cost-effective method for saponification.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2-4 eq). The typical solvent ratio is between 1:1 and 3:1 methanol to water.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash with cold water.

    • If precipitation is not efficient, extract the acidified solution with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure 6-chloro-1H-indole-3-carboxylic acid.

Protocol 3: Microwave-Assisted Saponification

Microwave-assisted organic synthesis can significantly reduce reaction times.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or NaOH

  • Ethanol or a mixture of MeOH/water

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification reagents as listed in previous protocols.

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the chosen base (e.g., K₂CO₃, 3.0 eq), and the solvent (e.g., ethanol).

  • Reaction Conditions: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-180 °C for a short duration (e.g., 10-30 minutes). Optimization of temperature and time will be necessary.

  • Work-up and Purification: Follow the standard work-up and purification procedures described in the conventional heating protocols.

Comparative Data

The choice of hydrolysis protocol can influence the reaction time, yield, and purity of the final product. The following table provides a general comparison of the different methods.

ProtocolBaseSolvent SystemTemperatureTypical Reaction TimeAdvantagesDisadvantages
1 LiOH·H₂OTHF/WaterRoom Temp. to 50 °C2-12 hoursGood for substrates with poor aqueous solubility.[1]THF is more expensive and needs to be removed.
2 NaOHMethanol/WaterReflux1-6 hoursCost-effective and straightforward.May not be suitable for highly base-sensitive substrates.
3 K₂CO₃/NaOHEthanol or MeOH/Water100-180 °C10-30 minutesDrastically reduced reaction times.Requires specialized microwave equipment.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of base, raising the reaction temperature, or extending the reaction time. For substrates with poor solubility, adding a co-solvent like THF or dioxane can be beneficial.

  • Side Reactions: The indole nucleus can be sensitive to strongly basic or acidic conditions and high temperatures. Decarboxylation of the product can occur under harsh acidic conditions. It is crucial to monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

  • Purification Challenges: The product, 6-chloro-1H-indole-3-carboxylic acid, is an acid. A common and effective purification technique involves an acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., saturated sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

  • Solvent Choice: The choice of solvent is critical for ensuring the solubility of both the ester and the hydroxide. A mixture of an organic solvent and water is typically employed. For instance, THF/water and methanol/water are common choices.

Conclusion

The hydrolysis of this compound is a fundamental transformation in the synthesis of many important pharmaceutical compounds. The choice of the optimal protocol depends on factors such as the scale of the reaction, the available equipment, and the sensitivity of the substrate to the reaction conditions. The protocols and insights provided in this application note offer a comprehensive guide for achieving a successful and efficient hydrolysis, thereby facilitating the advancement of drug discovery and development programs.

References

application of methyl 6-chloro-1H-indole-3-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensively pursued drug target classes of the 21st century.[2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as the bedrock for molecular design, with the indole nucleus being a particularly "privileged" structure.[1][2] Its planar, aromatic nature and the presence of a key hydrogen bond donor (the N-H group) make it an excellent mimic of the adenine region of ATP, enabling it to function as an effective "hinge-binder" in the kinase active site.[3]

This guide focuses on a specific, highly versatile building block: Methyl 6-chloro-1H-indole-3-carboxylate . The strategic placement of its functional groups—the chloro substituent at the 6-position and the methyl carboxylate at the 3-position—provides medicinal chemists with pre-installed handles to modulate potency, selectivity, and pharmacokinetic properties. The 6-chloro group can exploit hydrophobic pockets within the ATP binding site, often interacting with the "gatekeeper" residue, a key determinant of inhibitor selectivity.[4][5] The C3-carboxylate is a versatile precursor for amides, which are crucial for establishing additional hydrogen bonds and extending the molecule into solvent-exposed regions to enhance affinity and tailor physical properties.[6][7]

Herein, we provide a detailed synthetic protocol for a representative kinase inhibitor, "HKI-263" (Hypothetical Kinase Inhibitor 263), starting from this compound. We will elucidate the rationale behind each synthetic step and discuss the structure-activity relationship (SAR) implications of its core functional groups.

Synthetic Workflow: From Building Block to Potent Inhibitor

The synthesis of HKI-263 is a representative three-step sequence that highlights the utility of the starting material. The overall workflow involves:

  • N-Alkylation: Introduction of a sidechain on the indole nitrogen.

  • Ester Hydrolysis: Unmasking the carboxylic acid for subsequent coupling.

  • Amide Coupling: Formation of the final C3-carboxamide, a key pharmacophoric element.

G A Methyl 6-chloro-1H- indole-3-carboxylate B Intermediate 1 (N-Alkylated Indole) A->B Step 1: N-Alkylation NaH, DMF 2-(Boc-amino)ethyl bromide C Intermediate 2 (Indole-3-carboxylic Acid) B->C Step 2: Saponification LiOH, THF/H₂O D Final Product (HKI-263) C->D Step 3: Amide Coupling HATU, DIPEA, DMF 4-Methoxyaniline

Figure 1: Synthetic workflow for the preparation of HKI-263.

Detailed Experimental Protocols

Protocol 3.1: Step 1 - N-Alkylation of this compound

Rationale: The N-alkylation of indoles is a fundamental step to introduce substituents that can interact with the ribose-binding pocket of the kinase or improve solubility.[8] Classical conditions using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) ensure complete deprotonation of the indole N-H, facilitating a clean SN2 reaction with the alkyl halide.[9][10] We use 2-(Boc-amino)ethyl bromide to install a protected amine, a common feature in kinase inhibitors for modulating solubility and providing an additional interaction point.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound223.6410.02.24 g
Sodium Hydride (NaH, 60% dispersion in oil)24.0012.0480 mg
2-(Boc-amino)ethyl bromide224.0811.02.47 g
Anhydrous Dimethylformamide (DMF)--50 mL
Saturated aq. NH₄Cl--100 mL
Ethyl Acetate (EtOAc)--200 mL
Brine--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (480 mg, 12.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (2.24 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the indole forms.

  • Add 2-(Boc-amino)ethyl bromide (2.47 g, 11.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-alkylated product (Intermediate 1).

Protocol 3.2: Step 2 - Saponification of the Methyl Ester

Rationale: The methyl ester at the C3 position serves as a protecting group for the carboxylic acid. Saponification (base-mediated hydrolysis) is a standard and efficient method to deprotect it, making it available for amide bond formation.[11] Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.

Procedure:

  • Dissolve the N-alkylated indole from Step 1 (e.g., 10.0 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 840 mg, 20.0 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool to 0 °C.

  • Acidify the solution to pH ~3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the indole-3-carboxylic acid (Intermediate 2).

Protocol 3.3: Step 3 - HATU-Mediated Amide Coupling

Rationale: Amide bond formation is one of the most critical reactions in drug discovery.[6] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, fast, and minimize racemization, making them superior to older methods like using DCC/HOBt.[11][12] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid and facilitate the reaction.

Procedure:

  • To a solution of the indole-3-carboxylic acid from Step 2 (e.g., 5.0 mmol) in anhydrous DMF (25 mL), add 4-methoxyaniline (677 mg, 5.5 mmol).

  • Add DIPEA (1.74 mL, 10.0 mmol) to the mixture.

  • Add HATU (2.28 g, 6.0 mmol) in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor, HKI-263. (Note: The Boc protecting group can be removed under standard acidic conditions, e.g., TFA in DCM, if the free amine is desired).

Structure-Activity Relationship (SAR) Insights

The choice of this compound as a starting material is highly strategic. The functional groups allow for systematic exploration of the chemical space around the kinase active site.

G cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue (Met, Thr, etc.) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indole_N Indole N-H or N-substituent indole_N->hinge H-Bonds cl_group 6-Chloro Group cl_group->hydrophobic_pocket van der Waals Interactions amide_group C3-Carboxamide amide_group->solvent_front H-Bonds & Solubility

Figure 2: Key inhibitor-kinase interactions enabled by the indole scaffold.

  • The Indole Core as a Hinge-Binder: The N-H of the parent indole (or the nitrogen itself in N-substituted analogs) typically forms one or two crucial hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interaction of ATP.[3] This is the primary anchoring point for this class of inhibitors.

  • The 6-Chloro Group: This electron-withdrawing group is positioned to interact with a hydrophobic pocket adjacent to the hinge. Modeling and X-ray crystallography studies of similar inhibitors have shown that halogen substituents at this position can make favorable van der Waals contact with the side chains of the gatekeeper and pre-DFG residues, enhancing potency.[5] Replacing the chloro with hydrogen or a methyl group often leads to a loss in potency, highlighting the importance of this interaction.[5]

  • The C3-Carboxamide: This group extends from the core scaffold towards the solvent-exposed region of the ATP binding site. The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, allowing for additional interactions that fine-tune affinity. Furthermore, the R-group on the amide nitrogen (the 4-methoxyphenyl group in our example) can be widely varied to optimize properties like solubility, cell permeability, and metabolic stability, or to target unique sub-pockets in different kinases.[13]

Hypothetical SAR Data for HKI-263 Analogs

Compound IDModification from HKI-263Rationale for ChangeHK1 IC₅₀ (nM)
HKI-263- (Reference)Baseline compound15
HKI-2646-H instead of 6-ClProbe importance of hydrophobic interaction150
HKI-2656-F instead of 6-ClModulate electronics and size in hydrophobic pocket25
HKI-266C3-Ester (Intermediate 1)Amide is required for key H-bond interaction>10,000
HKI-267C3-Amide R = CyclopropylExplore smaller, more rigid groups at solvent front45

Protocol for In Vitro Kinase Inhibition Assay

Rationale: To evaluate the potency of newly synthesized compounds like HKI-263, a robust and quantitative in vitro assay is essential. Luminescence-based assays that measure the depletion of ATP are widely used due to their simplicity and high-throughput compatibility. The Kinase-Glo® Luminescent Kinase Assay is a homogenous method that determines kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant Human Kinase (e.g., HK1) and its specific substrate peptide

  • Kinase Buffer (specific to the kinase of interest)

  • ATP and MgCl₂

  • Test compounds (e.g., HKI-263) dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of HKI-263 in 100% DMSO (e.g., starting from 10 mM). Typically, an 11-point, 3-fold dilution series is performed.

  • Reaction Setup: In each well of a 384-well plate, add the components in the following order:

    • 5 µL of Kinase Buffer containing the substrate peptide and MgCl₂.

    • 2.5 µL of test compound diluted in kinase buffer (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • 2.5 µL of kinase enzyme diluted in buffer.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Power of Cross-Coupling

The indole nucleus is a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." The functionalization of the indole ring is therefore a critical endeavor in the development of new therapeutic agents. Among the various positions on the indole ring, the C6 position on the benzene portion offers a valuable vector for structural diversification.

Methyl 6-chloro-1H-indole-3-carboxylate is a readily available starting material that presents a strategic opportunity for late-stage functionalization. The chlorine atom at the C6 position, while less reactive than its bromine or iodine counterparts, can be effectively activated using modern palladium-catalyzed cross-coupling technologies. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions, utilizing this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Understanding the Challenge: The Inertia of the C-Cl Bond

The activation of an aryl chloride bond is significantly more challenging than that of the corresponding bromide or iodide. The C-Cl bond is stronger, and its oxidative addition to a palladium(0) center, the rate-determining step in many cross-coupling catalytic cycles, is consequently slower. This necessitates the use of specialized catalyst systems, typically featuring electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is more readily inserted into the robust C-Cl bond. The choice of base and solvent also plays a critical role in facilitating the catalytic cycle and achieving high yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[2] The reaction of this compound with a variety of aryl and heteroaryl boronic acids provides access to a diverse range of 6-substituted indole derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The challenging oxidative addition of the chloroindole to the Pd(0) catalyst is facilitated by the use of a specialized ligand. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is promoted by a base which activates the boronic acid. The final reductive elimination step regenerates the Pd(0) catalyst and yields the desired cross-coupled product.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a successful coupling of 6-chloroindole, demonstrating high yields with this challenging substrate class.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add the XPhos Pd G2 catalyst (1.5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a final concentration of approximately 0.2 M with respect to the indole.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-phenyl-1H-indole-3-carboxylate>95 (expected)[3]
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)-1H-indole-3-carboxylateHigh (expected)
33-Pyridylboronic acidMethyl 6-(pyridin-3-yl)-1H-indole-3-carboxylateGood to High (expected)

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] The application of this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C6 position, providing access to key intermediates for pharmaceutical development.

Mechanistic Rationale

Similar to C-C coupling reactions, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] The use of a strong, non-nucleophilic base is crucial for the deprotonation step, especially with less nucleophilic amines.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on successful amination reactions of 6-chloroindole, which necessitate the use of a strong base.[6]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv, 1.0 M solution in THF)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add this compound (1.0 equiv) and BrettPhos Pd G3 (2 mol%) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene to dissolve the solids.

  • Add the amine (1.2 equiv) via syringe.

  • Add the LiHMDS solution (2.2 equiv) dropwise at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryAmineProductExpected Yield
1MorpholineMethyl 6-morpholino-1H-indole-3-carboxylateGood to High
2AnilineMethyl 6-(phenylamino)-1H-indole-3-carboxylateGood
3BenzylamineMethyl 6-(benzylamino)-1H-indole-3-carboxylateGood to High

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is particularly valuable for creating rigid linkers in drug molecules and for the synthesis of natural products.

Mechanistic Rationale

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts. For challenging substrates like chloroindoles, a copper-free protocol with a highly active palladium catalyst is often preferred.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl chlorides.[9]

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (anhydrous, degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry Schlenk flask.

  • Add anhydrous, degassed acetonitrile and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv), cesium carbonate (2.0 equiv), and the terminal alkyne (1.5 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

EntryAlkyneProductExpected Yield
1PhenylacetyleneMethyl 6-(phenylethynyl)-1H-indole-3-carboxylateModerate to Good
21-HexyneMethyl 6-(hex-1-yn-1-yl)-1H-indole-3-carboxylateModerate to Good
3(Trimethylsilyl)acetyleneMethyl 6-((trimethylsilyl)ethynyl)-1H-indole-3-carboxylateGood

Heck Reaction: Alkenylation of the Indole Core

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an aryl halide with an alkene.[1] This reaction allows for the introduction of vinyl groups at the C6 position of the indole, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl chloride, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the alkenylated product and a palladium-hydride species.[10] The final step is the regeneration of the Pd(0) catalyst by a base. The regioselectivity of the alkene insertion is a key consideration, and for many substrates, the reaction proceeds with high stereoselectivity to afford the trans-alkene.

Experimental Protocol: General Procedure for the Heck Reaction

This protocol is based on general conditions for the Heck reaction of aryl chlorides.[11]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv).

  • Seal the tube and heat to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

EntryAlkeneProductExpected Yield
1StyreneMethyl 6-((E)-styryl)-1H-indole-3-carboxylateModerate
2n-Butyl acrylate(E)-butyl 3-(3-(methoxycarbonyl)-1H-indol-6-yl)acrylateModerate to Good

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group onto the indole scaffold is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods.

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a cyanide source, and reductive elimination to afford the aryl nitrile. A key challenge is the potential for cyanide to poison the palladium catalyst.[12] The use of less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in combination with appropriate ligands can overcome this issue.[13]

Experimental Protocol: General Procedure for Cyanation

This protocol is adapted from a general and practical method for the cyanation of (hetero)aryl chlorides.[12]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • c-di(1-adamantyl)phosphinobiphenyl Pd G3 precatalyst (2 mol%)

  • Potassium acetate (KOAc) (0.1 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), the palladium precatalyst (2 mol%), and KOAc (0.1 equiv).

  • Add a 1:1 mixture of dioxane and water to achieve a final concentration of ~0.2 M.

  • Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography to yield methyl 6-cyano-1H-indole-3-carboxylate.

General Experimental Workflow

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized indole derivatives. While the activation of the C-Cl bond requires careful selection of catalysts, ligands, and reaction conditions, the protocols outlined in this guide offer robust starting points for researchers. By leveraging these modern synthetic methods, the development of novel indole-based compounds with potential applications in medicine and materials science can be significantly accelerated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of indole-3-carboxylates. These structures are pivotal intermediates in the development of pharmaceuticals and agrochemicals. However, their synthesis is often plagued by competing reaction pathways that can drastically reduce yields and complicate purification. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions encountered during these syntheses. We will delve into the mechanistic origins of these issues and provide actionable, field-proven solutions to optimize your experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, categorized by common synthetic strategies.

Section 1: Troubleshooting Direct Esterification of Indole-3-Carboxylic Acid

Direct esterification, such as the Fischer-Speier method, is a fundamental transformation. While seemingly straightforward, the indole nucleus introduces specific challenges.[1]

Frequently Asked Questions (FAQs)

Q1: My Fischer-Speier esterification of indole-3-carboxylic acid is giving a low yield and a significant amount of a dark, resinous byproduct. What is happening?

A1: This is a classic issue of indole degradation under harsh acidic conditions.

  • Plausible Cause & Mechanistic Insight: The indole ring, particularly at the C3 position, is electron-rich and susceptible to electrophilic attack and polymerization, especially at elevated temperatures in the presence of strong Brønsted acids like concentrated H₂SO₄.[2] The acid protonates the indole ring, creating electrophilic species that can attack other indole molecules, leading to oligomeric or polymeric tars. Decarboxylation can also occur at high temperatures, further complicating the product mixture.[3][4]

  • Troubleshooting & Prevention:

    • Catalyst Choice & Loading: Switch to a milder acid catalyst such as p-toluenesulfonic acid (TsOH).[1] If using H₂SO₄, use it in strictly catalytic amounts (e.g., 1-5 mol%).

    • Temperature Control: Avoid excessive heat. Many esterifications can proceed efficiently at moderate temperatures (40-60 °C) over a longer reaction time instead of refluxing. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.

    • Use of Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent helps drive the reaction toward the ester product, in accordance with Le Châtelier's Principle.[1]

    • Alternative Methods: Consider non-acidic esterification methods, such as reacting the indole-3-carboxylic acid with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ in DMF.

Q2: During the basic hydrolysis of my indole-3-carboxylate ester to the corresponding acid, I'm seeing an unexpected N-alkylated byproduct. How can I prevent this?

A2: This side reaction arises from the competing nucleophilicity of the indole nitrogen.

  • Plausible Cause & Mechanistic Insight: In the presence of a base, the N-H proton of the indole ring is acidic and can be deprotonated to form an indolide anion. This anion is a potent nucleophile and can compete with the desired saponification reaction, especially if any unreacted alkylating agents are present or if reaction conditions promote intermolecular reactions.[3]

  • Troubleshooting & Prevention:

    • Milder Conditions: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often sufficient to hydrolyze the ester without promoting N-alkylation.[3][5]

    • Ensure Purity of Starting Material: Confirm that the starting ester is free from any residual alkylating agents used in its synthesis.

    • Protecting Groups: If N-alkylation is a persistent issue, consider synthesizing the indole with a protecting group on the nitrogen (e.g., Boc, Ts), which can be removed after hydrolysis.

Section 2: Side Reactions in the Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating the core indole structure from an arylhydrazine and a carbonyl compound.[6][7] When the target is a precursor to an indole-3-carboxylate (e.g., using a pyruvate derivative), specific side reactions can occur.

Troubleshooting Guide

Q1: I am attempting a Fischer indole synthesis with an unsymmetrical ketone to generate a specific regioisomer, but I'm getting a mixture of products. How can I improve selectivity?

A1: Regioselectivity in the Fischer synthesis is dictated by the formation of the enamine intermediate and the subsequent[8][8]-sigmatropic rearrangement.[7][9]

  • Plausible Cause & Mechanistic Insight: An unsymmetrical ketone can form two different enamine tautomers, leading to two different indole regioisomers. The selectivity is influenced by the stability of the enamine (thermodynamic vs. kinetic control) and the electronic effects of substituents on the arylhydrazine ring. Electron-donating groups on the aryl ring generally favor cyclization at the position para to the group, while electron-withdrawing groups can lead to mixtures.[9]

  • Troubleshooting & Prevention:

    • Acid Catalyst: The choice and concentration of the acid catalyst can influence the enamine equilibrium. Experiment with different Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂).[10]

    • Pre-formed Hydrazone: Synthesize and isolate the desired hydrazone regioisomer first, if possible, before subjecting it to the cyclization conditions.

    • Blocking Groups: Use a ketone with a temporary blocking group to force enamine formation in one direction.

Q2: My Fischer indole reaction failed completely or resulted in a complex mixture of colored products, not the expected indole.

A2: This failure can be due to competing reaction pathways that are more favorable under your conditions than the required[8][8]-sigmatropic rearrangement.

  • Plausible Cause & Mechanistic Insight: A key step is the acid-promoted[8][8]-sigmatropic rearrangement. If the intermediate enehydrazine is too stable or if the N-N bond is susceptible to heterolytic cleavage, the reaction can be diverted.[11] For example, strong electron-donating substituents on the carbonyl compound can stabilize the intermediate to the point that the rearrangement is disfavored, leading instead to N-N bond cleavage and subsequent side reactions.[11] In some cases, competing reactions like the formation of bis(indolyl)methanes can also occur.[12]

  • Visualizing the Competing Pathways:

    Caption: Competing pathways in the Fischer indole synthesis.

  • Troubleshooting & Prevention:

    • Substrate Modification: If your ketone has strong electron-donating groups, consider using a derivative with less donating character.

    • Milder Conditions: Some modern variations of the Fischer synthesis use milder catalysts or conditions which may favor the desired pathway.[6] For instance, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Alternative Synthesis: If the Fischer route is consistently failing, it may be necessary to switch to an entirely different synthetic strategy, such as the Reissert or Bischler-Möhlau synthesis.

Section 3: Side Reactions in the Bischler-Möhlau Synthesis

The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-halo-ketone and excess aniline.[13][14] It is notorious for harsh conditions and the formation of regioisomeric byproducts.[13][15]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is producing a mixture of 2-aryl and 3-aryl indoles. How do I control the regioselectivity?

A1: The formation of different regioisomers stems from multiple competing mechanistic pathways.

  • Plausible Cause & Mechanistic Insight: The reaction can proceed through several complex pathways. One pathway involves the formation of an intermediate that cyclizes to the 2-aryl indole. A competing pathway can lead to the formation of a 3-aryl indole, which may or may not rearrange to the 2-aryl isomer.[15] The predominant pathway is highly dependent on the specific substrates and reaction conditions. Isotopic labeling studies have shown that the mechanism can be more complex than a simple cyclization, sometimes involving two equivalents of the aniline reactant.[15][16]

  • Troubleshooting & Prevention:

    • Microwave Irradiation: Recent studies have shown that microwave irradiation can offer milder conditions and sometimes improve yields and selectivity compared to conventional heating.[13][17]

    • Catalyst Modification: The use of lithium bromide as a catalyst has been reported to provide milder reaction conditions.[13][17]

    • Substrate Control: The electronic and steric properties of both the α-halo-ketone and the aniline can dramatically influence the outcome. A systematic screen of substituted starting materials may be necessary to find a combination that favors your desired isomer. Unfortunately, predicting the outcome remains a significant challenge for this reaction.[15]

Section 4: General Experimental Protocols & Workflows
Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This protocol provides a standard procedure for converting indole-3-carboxylic acid to its methyl ester, a common indole-3-carboxylate.[1]

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous Methanol (Reagent Grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-3-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (serving as both reactant and solvent, ~15-20 mL per gram of acid). Stir to partially dissolve the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture. Caution: This addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water. The product may precipitate.

    • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until CO₂ evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a methanol/water or ethyl acetate/hexane system to yield pure methyl indole-3-carboxylate.[18]

General Troubleshooting Workflow

When an unexpected side product is observed, a systematic approach is crucial.

Caption: A systematic workflow for troubleshooting side reactions.

Data Summary: Impact of Catalysts in Fischer Indole Synthesis
Catalyst TypeExamplesTypical ConditionsPotential Side Reactions & Issues
Brønsted Acids H₂SO₄, HCl, Polyphosphoric Acid (PPA)High temperatures (80-150 °C)Ring degradation, polymerization, charring, low yields with sensitive substrates.[7][19]
Lewis Acids ZnCl₂, BF₃, AlCl₃Moderate to high temperaturesCan be milder than Brønsted acids but may still require heat; regioselectivity issues persist.[7][10]
Modern/Milder Systems Microwave-assisted, Ionic LiquidsVariesOften leads to shorter reaction times and potentially higher yields; can still suffer from inherent substrate limitations.[6][13]

References

Technical Support Center: Chromatographic Purification of Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl 6-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The aim is to equip you with the necessary knowledge to overcome common challenges and optimize your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

You observe overlapping spots on your Thin Layer Chromatography (TLC) plate or co-eluting peaks during column chromatography.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the compound of interest from impurities.

  • Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.

  • Improper Column Packing: An unevenly packed column can result in channeling, where the solvent and sample flow irregularly, leading to inefficient separation.

  • Compound Degradation: The compound may be unstable on silica gel.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Systematically test different solvent systems using TLC. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]

    • Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4][5] This can help to first elute non-polar impurities and then your target compound, followed by more polar impurities.

  • Reduce Sample Load:

    • As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, a lower ratio (e.g., 1:100) of sample to silica gel may be necessary.[5]

  • Ensure Proper Column Packing:

    • Use a slurry packing method to create a homogenous and evenly packed column.

    • Ensure the column is perfectly vertical.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the surface when adding the eluent.[6]

  • Assess Compound Stability:

    • Run a 2D TLC to check for on-plate degradation. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound may be degrading on the silica.

    • If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

Problem 2: The Compound is Not Eluting from the Column

You've run a significant volume of your mobile phase, but your target compound is not appearing in the collected fractions.

Possible Causes:

  • Mobile Phase is Too Non-Polar: The eluent may not have sufficient polarity to move the compound down the column.

  • Compound Decomposition: The compound may have degraded on the column.[1]

  • Compound is Highly Polar: The compound may be strongly adsorbed to the silica gel.

Solutions:

  • Increase Mobile Phase Polarity:

    • Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on.

    • If a significant increase in polarity is needed, you might consider switching to a more polar solvent system, such as dichloromethane/methanol.[4]

  • Check for Decomposition:

    • As mentioned previously, assess the stability of your compound on silica gel using TLC.[1]

  • Address Strong Adsorption:

    • If your compound is very polar, you may need to use a highly polar mobile phase. In some cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help to improve elution by competing for active sites on the silica gel.

Problem 3: Tailing of the Compound Spot/Peak

The spot on your TLC plate or the peak in your chromatogram is elongated or "tails."

Possible Causes:

  • Sample Overloading: Too much sample applied to the TLC plate or column.

  • Interactions with Silica Gel: The compound may be interacting too strongly with the acidic silanol groups on the silica surface. This is common for compounds with basic nitrogen atoms, like the indole nucleus.

  • Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.[7]

Solutions:

  • Reduce Sample Concentration:

    • Apply a more dilute solution of your sample to the TLC plate. For column chromatography, reduce the amount of crude material loaded.

  • Modify the Mobile Phase:

    • Add a small amount (0.1-1%) of a modifier to the eluent. For indole derivatives, which can be slightly acidic or basic, adding a small amount of triethylamine or acetic acid can often improve peak shape.

  • Use a Different Stationary Phase:

    • Consider using a deactivated silica gel or a different adsorbent like alumina.

Problem 4: Clogged Column

The solvent flow through the column is extremely slow or has stopped completely.

Possible Causes:

  • Fine Particles in the Silica Gel: Using silica gel with a very fine particle size can lead to high backpressure and slow flow.

  • Precipitation of the Compound: The crude sample may have precipitated at the top of the column upon application.[1]

  • Improper Column Setup: The frit or cotton plug at the bottom of the column may be blocked.

Solutions:

  • Use Appropriate Silica Gel:

    • Ensure you are using silica gel with a suitable particle size for flash chromatography (typically 40-63 µm).

  • Prevent Precipitation:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column.

    • Alternatively, use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.

  • Check Column Setup:

    • Ensure the frit or cotton plug is not too tightly packed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for developing a solvent system for indole derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate.[2][3] You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3.

Q2: How can I monitor the progress of my column chromatography?

The progress of your column chromatography should be monitored by collecting fractions and analyzing them by TLC. Spot a small amount of each fraction, along with your crude material and a pure standard (if available), on a TLC plate and elute with the optimized solvent system. This will allow you to identify which fractions contain your purified product.

Q3: My compound is a solid. Should I perform a recrystallization after column chromatography?

Yes, if your compound is a solid, recrystallization is an excellent final purification step after column chromatography.[8] It can remove any minor impurities that may have co-eluted from the column and often provides a product with higher purity and better crystalline form. Suitable solvent systems for recrystallization of indole derivatives include methanol/water or ethyl acetate/hexane.[8]

Q4: What are some common impurities I might encounter in the synthesis of this compound?

Common impurities can include unreacted starting materials, byproducts from the indole ring formation (e.g., from a Fischer indole synthesis), and products of over-reaction or side reactions. For instance, if the synthesis involves esterification of 6-chloro-1H-indole-3-carboxylic acid, unreacted starting acid could be a major impurity.

Q5: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective method for purifying indole derivatives, especially for achieving high purity on a smaller scale.[9][10] A common mobile phase for RP-HPLC is a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[9][10]

Section 3: Experimental Protocol and Data Presentation

Standard Protocol for Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound.

1. Preparation:

  • TLC Analysis: Develop an optimal solvent system using TLC. A good mobile phase should give your target compound an Rf of ~0.2-0.3.
  • Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude material to be purified.
  • Stationary Phase: Weigh out the required amount of silica gel (typically 40-63 µm particle size). A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight.

2. Column Packing (Slurry Method):

  • Place a small cotton or glass wool plug at the bottom of the column.
  • Add a thin layer of sand.
  • In a beaker, mix the silica gel with the initial, least polar eluent to form a slurry.
  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading (Wet Loading):

  • Dissolve the crude this compound in a minimal amount of the eluent.
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Open the stopcock and allow the sample to enter the silica gel.
  • Rinse the flask with a small amount of eluent and add this to the column to ensure all the sample is loaded.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or vials.
  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined gradient.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Example TLC and Solvent Gradient

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of Target CompoundRf of Major ImpurityObservations
9:10.550.65Poor separation
8:20.400.52Better separation, but Rf still high
7:30.280.45Good separation, suitable for column
6:40.180.35Good separation, but may require longer elution time

Table 2: Example Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate)VolumePurpose
19:12 column volumesElute very non-polar impurities
28:23 column volumesElute less polar impurities
37:35-10 column volumesElute the target compound
46:42-3 column volumesElute more polar impurities

Section 4: Visualizations

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization ColumnPrep Column Packing TLC->ColumnPrep SampleLoad Sample Loading ColumnPrep->SampleLoad Elution Elution and Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

G cluster_solutions Potential Solutions Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep e.g. NoElution No Elution Problem->NoElution e.g. Tailing Peak Tailing Problem->Tailing e.g. OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad NoElution->OptimizeSolvent Increase Polarity CheckStability Check Compound Stability NoElution->CheckStability Tailing->ReduceLoad AddModifier Add Mobile Phase Modifier Tailing->AddModifier

Caption: A decision tree for troubleshooting common issues in chromatography.

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 6-Chloro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Fischer Indole Synthesis (FIS), with a specific focus on the unique challenges presented by 6-chloro-substituted substrates. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties when working with electron-deficient arylhydrazines in this classic and powerful reaction. We will move beyond simple procedural steps to explore the underlying mechanistic principles that govern success or failure, providing you with the expert insights needed to troubleshoot and optimize your synthesis.

Section 1: Foundational Concepts - Why 6-Chloroindoles Are Challenging

Before troubleshooting, it is crucial to understand the chemistry at play. The challenges with 6-chloroindoles are not random; they are a direct consequence of the electronic effects of the chlorine substituent on the reaction mechanism.

FAQ 1.1: What is the fundamental mechanism of the Fischer Indole Synthesis?

The Fischer Indole Synthesis is a multi-step acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1] The generally accepted mechanism proceeds through several key stages:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form an arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to its enehydrazine form under acidic conditions.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. The enehydrazine undergoes a[1][1]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[2][3]

  • Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[2]

Fischer_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A Arylhydrazine + Ketone/Aldehyde B 1. Hydrazone Formation A->B Condensation C 2. Tautomerization (Enehydrazine) B->C H+ D 3. [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E 4. Rearomatization & Cyclization D->E F 5. NH3 Elimination E->F G Indole F->G

Caption: Core mechanism of the Fischer Indole Synthesis.

FAQ 1.2: How does a 6-chloro substituent specifically hinder the reaction?

The chlorine atom is an electron-withdrawing group (EWG) due to its high electronegativity. When positioned on the phenyl ring of the hydrazine, it deactivates the aromatic system by pulling electron density away from it. This has a profound negative impact on the critical[1][1]-sigmatropic rearrangement step.[4]

This key step relies on the nucleophilic attack of the aromatic ring onto the imine carbon.[4] By reducing the electron density of the ring, the 6-chloro substituent makes the ring a poorer nucleophile, which significantly slows down the rearrangement and requires more forceful conditions (higher temperatures, stronger acids) to proceed.[5] This often leads to lower yields and an increased propensity for side reactions.[6]

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section addresses the most frequent issues encountered during the synthesis of 6-chloroindoles in a practical question-and-answer format.

Problem 2.1: Low to No Yield of the Desired 6-Chloroindole

Question: My reaction using 4-chlorophenylhydrazine and a ketone is resulting in very low yields, or I'm only recovering my starting materials. What are the primary causes and how can I improve the outcome?

Answer: This is the most common challenge and typically stems from the electronic deactivation caused by the chlorine atom. A systematic approach is required to overcome the high activation energy barrier without degrading the product.

Low_Yield_Troubleshooting cluster_catalyst Catalyst Choice start Low / No Yield of 6-Chloroindole purity 1. Verify Starting Material Purity (Hydrazone, Solvent) start->purity catalyst 2. Optimize Acid Catalyst (Strength & Type) purity->catalyst Purity Confirmed conditions 3. Adjust Reaction Conditions (Temperature & Time) catalyst->conditions Still Low Yield bronsted Strong Brønsted Acid? (p-TsOH, H2SO4, PPA) catalyst->bronsted lewis Strong Lewis Acid? (ZnCl2, BF3·OEt2) catalyst->lewis success Improved Yield conditions->success Optimization Successful bronsted->conditions Monitor Degradation lewis->conditions Anhydrous Conditions

Caption: Troubleshooting workflow for low yields.

Expert Insights & Solutions:

  • Verify Starting Material Purity: The Fischer indole synthesis is sensitive to impurities.[7] Ensure the 4-chlorophenylhydrazone is pure and the solvent is anhydrous. Pre-forming and purifying the hydrazone before the cyclization step is highly recommended over a one-pot approach for these challenging substrates.

  • Optimize the Acid Catalyst: The choice and amount of acid are critical. Since the substrate is deactivated, a stronger acid is often necessary.[7][8] However, excessively harsh acids can promote degradation.

Catalyst TypeExamplesSuitability for 6-Chloro SynthesisKey Considerations
Brønsted Acids p-TsOH, H₂SO₄, Polyphosphoric Acid (PPA)Good to Excellent. PPA often serves as both catalyst and solvent, providing a strong, anhydrous medium.Can cause charring/polymerization at high temperatures. Monitor reaction carefully.[7]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Very Good. ZnCl₂ is a classic and effective catalyst.[2]Requires strictly anhydrous conditions. Can be difficult to stir heterogeneous mixtures.
Milder Acids Acetic Acid, HClOften Insufficient. Typically do not provide enough activation for electron-poor systems.May be a starting point, but expect low conversion.[9]
  • Adjust Reaction Temperature and Time: Elevated temperatures are almost always required.[10]

    • Strategy: Begin the reaction at a moderate temperature (e.g., 80-90 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, increase the temperature in 10-15 °C increments.

    • Caution: Be vigilant for the appearance of new, often colored, spots on the TLC plate, which can indicate thermal decomposition of the starting material or the desired indole product.[7]

Problem 2.2: Formation of an Isomeric Mixture (4- and 6-Chloroindoles)

Question: My synthesis is producing a mixture of two chloro-substituted indoles that are very difficult to separate. How can I synthesize only the 6-chloro isomer?

Answer: This is a classic regioselectivity problem that is determined entirely by your choice of starting material. To exclusively synthesize a 6-chloro-substituted indole, you must start with a para-substituted arylhydrazine, i.e., 4-chlorophenylhydrazine .

If you are observing a mixture of 4- and 6-chloroindoles, it means you have inadvertently started with 3-chlorophenylhydrazine (meta-substituted). The cyclization can then occur at either of the two positions ortho to the hydrazine group, leading to both regioisomers.[5][11]

Regioselectivity cluster_meta meta-Substituted Reactant cluster_para para-Substituted Reactant meta 3-Chlorophenylhydrazine prod_meta Mixture: 4-Chloroindole & 6-Chloroindole meta->prod_meta FIS para 4-Chlorophenylhydrazine prod_para Single Product: 6-Chloroindole para->prod_para FIS

Caption: Control of regioselectivity by reactant choice.

Problem 2.3: Major Byproducts Detected (e.g., 4-Chloroaniline)

Question: Besides my starting material and a small amount of product, my main byproduct is 4-chloroaniline. What side reaction is causing this?

Answer: The formation of 4-chloroaniline points to a competing reaction pathway: heterolytic cleavage of the N-N bond in the enehydrazine intermediate.[6][9] Instead of undergoing the desired concerted[1][1]-sigmatropic rearrangement, the protonated enehydrazine can simply fall apart, especially under harsh acidic or thermal conditions. This pathway becomes more competitive when the desired rearrangement is slow, as is the case with electron-withdrawing groups.

Side_Reaction cluster_desired Desired Pathway cluster_undesired Side Reaction Enehydrazine Protonated Enehydrazine Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Slow but Productive Cleavage N-N Bond Cleavage Enehydrazine->Cleavage Competing Pathway Indole 6-Chloroindole Rearrangement->Indole Byproducts 4-Chloroaniline + Other Fragments Cleavage->Byproducts

Caption: Desired rearrangement vs. undesired N-N cleavage.

Solution: To minimize this side reaction, you need to find conditions that favor the sigmatropic rearrangement without being overly destructive.

  • Use a Lewis Acid: Lewis acids like ZnCl₂ can coordinate to the nitrogen atoms, which may help facilitate the rearrangement at slightly lower temperatures compared to Brønsted acids, potentially disfavoring the cleavage pathway.

  • Incremental Temperature Increase: Avoid shocking the reaction with very high initial temperatures. A gradual increase allows the rearrangement to proceed at the lowest possible temperature.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of a model compound, 6-chloro-2,3-dimethylindole, which can be adapted for other ketones.

Part A: Formation of 2-Butanone 4-Chlorophenylhydrazone
  • Setup: In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of 4-chlorophenylhydrazine hydrochloride in 100 mL of water and 10 mL of glacial acetic acid.

  • Addition: While stirring, add 8.0 g (0.11 mol) of 2-butanone dropwise to the solution. A precipitate will begin to form.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid hydrazone in a vacuum oven at 50 °C overnight. This purification step is critical for the success of the subsequent cyclization.

Part B: Cyclization to 6-Chloro-2,3-dimethylindole
  • Setup: Place 50 g of polyphosphoric acid (PPA) in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heating: Heat the PPA to 80 °C with stirring under a nitrogen atmosphere.

  • Addition: In portions, carefully add 9.8 g (0.05 mol) of the dried 2-butanone 4-chlorophenylhydrazone from Part A. The addition should be slow enough to maintain control over the reaction temperature.

  • Reaction: After the addition is complete, raise the temperature to 110-120 °C and hold for 30 minutes. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) for the disappearance of the hydrazone.

  • Quenching: Allow the mixture to cool to below 100 °C, then very carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Workup: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexanes.

References

Technical Support Center: Byproducts of N-alkylation of Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the N-alkylation of methyl 6-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with this crucial synthetic transformation. The N-alkylation of indoles is a fundamental step in the synthesis of a vast array of biologically active molecules. However, the inherent nucleophilicity of the indole ring can lead to a variety of undesired byproducts, complicating purification and reducing yields.[1][2] This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that can arise during the N-alkylation of this compound, offering causative explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of a C3-alkylated byproduct. How can I improve the N-selectivity?

Answer:

The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry.[1][2][3] The C3 position of the indole nucleus is often more nucleophilic than the nitrogen atom, leading to the formation of the undesired C-alkylated isomer.[1] The electron-withdrawing nature of the ester at the 3-position in your starting material, this compound, helps to increase the acidity of the N-H bond, which can favor N-alkylation. However, several experimental parameters must be carefully controlled to maximize N-selectivity.

Causality and Strategic Solutions:

  • Base and Solvent System: The choice of base and solvent is critical. Classical conditions employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[1] The base deprotonates the indole nitrogen, forming the indolide anion, which is the key nucleophile for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

    • Protocol Insight: Using a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) ensures complete deprotonation of the indole N-H.

  • Reaction Temperature: Temperature can significantly influence the regioselectivity. While lower temperatures are often employed to control exotherms, in some cases, higher temperatures can favor N-alkylation. For instance, one study demonstrated that increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[1][4]

    • Experimental Tip: If C3-alkylation is persistent at lower temperatures, consider a controlled increase in the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. Highly reactive electrophiles may exhibit lower selectivity.

    • Recommendation: If using a highly reactive alkylating agent like methyl iodide, consider switching to a less reactive one, such as dimethyl sulfate or a benzyl bromide derivative, if the desired alkyl group allows.

  • Modern Catalytic Approaches: For challenging substrates, modern catalytic methods offer superior control over regioselectivity. Copper hydride (CuH) catalysis, for example, has shown high N-selectivity with the appropriate choice of ligand.[3]

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Indole This compound IndolideAnion Indolide Anion Indole->IndolideAnion Deprotonation Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) N_Alkylated Desired Product: N-Alkylated Indole C3_Alkylated Byproduct: C3-Alkylated Indole IndolideAnion->N_Alkylated N-Attack IndolideAnion->C3_Alkylated C3-Attack

Caption: Competing N- and C3-alkylation pathways.

Question 2: I am observing the formation of a higher molecular weight byproduct, which appears to be a bis(indolyl)methane derivative. What is causing this and how can I prevent it?

Answer:

The formation of bis(indolyl)methanes is a known side reaction, particularly when the reaction conditions can generate an electrophilic species that can react with two indole molecules.[5][6][7][8]

Mechanism of Formation:

This byproduct typically arises from the reaction of the indole with an aldehyde or a species that can be converted to an aldehyde under the reaction conditions. The aldehyde undergoes an electrophilic substitution reaction with two equivalents of the indole, usually at the C3 position, to form the bis(indolyl)methane.[5][6][7]

Potential Sources of Aldehyde and Preventive Measures:

  • Degradation of Solvent: Solvents like DMF can decompose, especially in the presence of strong bases and at elevated temperatures, to produce dimethylamine and carbon monoxide, and potentially trace amounts of formaldehyde under certain conditions.

    • Solution: Use freshly distilled, high-purity DMF. Consider alternative polar aprotic solvents like THF or DMSO.[9]

  • Impurity in Alkylating Agent: The alkylating agent itself could be a source of contamination. For example, some alkyl halides may contain trace amounts of corresponding aldehydes from their manufacturing process.

    • Solution: Use a freshly opened bottle of the alkylating agent or purify it by distillation before use.

  • Oxidation of the Starting Material or Product: If the reaction is not performed under an inert atmosphere, oxidation of the indole ring or other components could lead to the formation of reactive electrophiles.

    • Solution: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Visualizing Bis(indolyl)methane Formation:

G cluster_1 Bis(indolyl)methane Formation Indole1 Indole Intermediate Intermediate Adduct Indole1->Intermediate Electrophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate BIM Bis(indolyl)methane Intermediate->BIM Reaction with Second Indole Indole2 Second Indole Molecule Indole2->BIM

Caption: Formation of a bis(indolyl)methane byproduct.

Question 3: My reaction is sluggish, and I have a low yield of the N-alkylated product. What can I do to improve the reaction rate and conversion?

Answer:

A sluggish reaction and low yield can stem from several factors, ranging from insufficient reactivity of the reagents to decomposition of the product.

Troubleshooting Strategies for Low Conversion:

Possible Cause Troubleshooting Suggestion
Insufficient Base Strength or Amount Ensure you are using a sufficiently strong base (e.g., NaH, KOH) and in a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion.[1][9]
Low Reactivity of Alkylating Agent If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., the corresponding alkyl bromide or iodide). The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Poor Solubility of Reagents The indole starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Ensure adequate solvent volume and vigorous stirring. For bases like potassium carbonate (K2CO3), solvents like DMF or DMSO are often better choices than THF.[10]
Decomposition of Reagents or Product The starting material or the N-alkylated product might be unstable under the reaction conditions.[9] Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, weaker base).
Presence of Water Water will quench the strong base and can hydrolyze the ester functionality. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro-substituent at the 6-position?

A1: The chloro group at the 6-position is an electron-withdrawing group. This has two main effects:

  • It increases the acidity of the N-H proton, making deprotonation by a base more favorable.

  • It deactivates the benzene ring of the indole towards electrophilic attack, which can help to reduce certain side reactions.

Q2: Can I use a weaker base like potassium carbonate?

A2: Yes, weaker bases like potassium carbonate (K2CO3) can be used, often in a polar aprotic solvent like DMF or acetone.[10] However, these conditions may require higher temperatures and longer reaction times compared to using a strong base like NaH. The choice of base often depends on the overall functional group tolerance of your molecule.

Q3: How can I effectively purify my N-alkylated product from the unreacted starting material and byproducts?

A3: Column chromatography on silica gel is the most common method for purification.[9] A solvent system of ethyl acetate and hexanes is typically effective. The polarity of the N-alkylated product will be slightly lower than the starting indole due to the absence of the N-H proton. C-alkylated byproducts may have similar polarities, requiring careful optimization of the eluent system for good separation. Recrystallization can also be an effective purification technique if the product is a solid.[11]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Alkylating agents, such as methyl iodide and dimethyl sulfate, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a general starting point and should be optimized for your specific alkylating agent.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.05-1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Methyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of methyl 6-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently encountered challenges during the scale-up of this important synthetic intermediate.

Overview of the Synthetic Pathway

The most robust and widely utilized method for synthesizing substituted indoles on a large scale is the Fischer indole synthesis.[1][2] This pathway is valued for its reliability and use of readily available starting materials. The synthesis of this compound proceeds via the acid-catalyzed reaction of 4-chlorophenylhydrazine with methyl pyruvate, followed by cyclization.

Reaction Scheme

(4-Chlorophenyl)hydrazine + Methyl Pyruvate → Hydrazone Intermediate → this compound

This process involves the in situ formation of a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by aromatization to yield the final indole structure.

General Synthesis Workflow

The following diagram outlines the key stages in the scale-up production of this compound.

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reagents 1. Reagent Charging - (4-Chlorophenyl)hydrazine HCl - Methyl Pyruvate - Acid Catalyst (e.g., PPA, H2SO4) - Solvent (e.g., Toluene, Ethanol) Hydrazone 2. Hydrazone Formation - Controlled Temperature (0-25°C) - Monitor by TLC/HPLC Reagents->Hydrazone Initial mixing Cyclization 3. Indolization (Cyclization) - Heat to Reflux (e.g., 80-110°C) - Key [3,3]-sigmatropic rearrangement - Monitor for completion Hydrazone->Cyclization Heating Quench 4. Reaction Quench - Cool reaction mass - Quench into ice/water Cyclization->Quench Reaction complete Neutralize 5. Neutralization & Extraction - Adjust pH with base (e.g., NaHCO3) - Extract with organic solvent (e.g., EtOAc) Quench->Neutralize Isolate 6. Isolation - Concentrate organic phase - Induce crystallization Neutralize->Isolate Purify 7. Recrystallization - Dissolve in hot solvent (e.g., Ethanol/Water) - Cool to crystallize Isolate->Purify Dry 8. Drying - Filter and wash cake - Dry under vacuum Purify->Dry Final Final Product This compound Dry->Final

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.

Low Yield or Stalled Reactions

Question: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer: This is a common scale-up challenge. The root cause often lies in one of several areas: catalyst activity, reagent quality, or thermal control.

  • Cause 1: Ineffective Catalysis: The Fischer indole synthesis is acid-catalyzed.[2] On a larger scale, inefficient mixing can lead to localized areas of low catalyst concentration. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are typical, but Lewis acids can also be used.[3]

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. For viscous reaction masses, consider a higher solvent volume or a more powerful overhead stirrer. Confirm the concentration and quality of your acid catalyst; older reagents can absorb moisture and lose activity.

  • Cause 2: Reagent Instability: Phenylhydrazine derivatives can degrade upon storage, especially if exposed to air or light. This degradation leads to the formation of tars and other impurities that can inhibit the reaction.

    • Solution: Use fresh, high-purity (4-chlorophenyl)hydrazine. If using the hydrochloride salt, ensure it is dry. Perform a quality check (e.g., melting point or NMR) on your starting materials before beginning the scale-up campaign.

  • Cause 3: Poor Temperature Control: The initial hydrazone formation is often exothermic. If the temperature rises uncontrollably, side reactions can occur. Conversely, the cyclization step requires sustained heating, and insufficient temperature will cause the reaction to stall.

    • Solution: Use a reactor with a well-calibrated temperature control system. Add reagents that cause an exotherm (like the acid catalyst) slowly and with efficient cooling.[4] For the cyclization step, ensure the internal temperature of the reactor reaches and maintains the target, accounting for heat loss in a large vessel.

  • Cause 4: Competing Side Reactions: The formation of regioisomers is a known issue in Fischer indole syntheses with unsymmetrical ketones, although less common with methyl pyruvate.[3] The primary competing reaction is often tar formation from the degradation of intermediates under harsh acidic conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Once HPLC or TLC analysis shows the consumption of the starting material, proceed with the work-up promptly.

Troubleshooting Flowchart: Low Yield

Start Low Yield or Stalled Reaction Detected Check_Reagents 1. Verify Starting Material Quality - Purity of hydrazine? - Purity of pyruvate? Start->Check_Reagents Check_Catalyst 2. Assess Catalyst - Correct amount added? - Is catalyst active/fresh? Check_Reagents->Check_Catalyst Reagents OK Action_Reagents Action: Use fresh, purified reagents. Check_Reagents->Action_Reagents Issue Found Check_Temp 3. Review Temperature Profile - Was exotherm controlled? - Was reflux temp maintained? Check_Catalyst->Check_Temp Catalyst OK Action_Catalyst Action: Add fresh catalyst or increase loading. Check_Catalyst->Action_Catalyst Issue Found Check_Mixing 4. Evaluate Agitation - Is mixing adequate for vessel size? - Any solid buildup? Check_Temp->Check_Mixing Temp OK Action_Temp Action: Optimize heating/cooling protocol. Check_Temp->Action_Temp Issue Found Action_Mixing Action: Increase agitation speed or change impeller. Check_Mixing->Action_Mixing Issue Found

Caption: Decision tree for troubleshooting low reaction yields.

Impurity Profile and Purification

Question: My final product is contaminated with significant impurities after isolation. How can I identify and minimize them?

Answer: A clean final product starts with a clean reaction. However, even with a well-run reaction, impurities can arise. Effective purification is key.

Common Impurities and Mitigation Strategies
Impurity TypePotential CauseMitigation & Removal Strategy
Unreacted (4-chlorophenyl)hydrazine Incomplete reaction; incorrect stoichiometry.Mitigation: Ensure methyl pyruvate is used in slight excess (1.05-1.1 eq). Removal: Most of it can be removed during the aqueous work-up. Recrystallization is highly effective.
Dark, Tarry Materials Degradation of hydrazine or intermediates due to excessive heat or prolonged reaction time.Mitigation: Maintain strict temperature control and monitor the reaction to avoid unnecessary heating. Removal: Perform a hot filtration of the crude solution through a pad of celite or activated carbon before crystallization.
Regioisomers (e.g., 4-chloro or 7-chloro isomers) Non-specific cyclization, though less likely with this substrate.Mitigation: The choice of acid catalyst can influence regioselectivity. PPA or Eaton's reagent often give cleaner cyclizations. Removal: These isomers can be difficult to separate. Fractional crystallization or column chromatography (not ideal for scale-up) may be required.
Residual Solvents (e.g., Toluene, EtOAc) Inefficient drying.Mitigation: Wash the filter cake thoroughly with a non-solvent (like heptane) to displace residual mother liquor. Removal: Dry the final product under vacuum with gentle heating (e.g., 40-50°C) until a constant weight is achieved.
Work-up and Isolation Challenges

Question: I am having difficulty with the work-up. The product oils out, the layers won't separate during extraction, or it won't crystallize.

Answer: Work-up issues are common when moving from the bench to a large reactor.

  • Problem: Product Oiling Out: This often happens when the hot, concentrated organic solution is cooled too rapidly or if the crude product has a high impurity load, which can cause melting point depression.

    • Solution: Cool the solution slowly with controlled ramp-down of temperature. Try adding a seed crystal of pure product once the solution is saturated to encourage controlled crystallization. If it still oils out, you may need to re-dissolve and attempt crystallization from a different solvent system.

  • Problem: Emulsion During Extraction: Fine particulate matter, tars, or insufficient pH change can lead to stable emulsions between the aqueous and organic layers.

    • Solution: First, ensure the pH of the aqueous layer is distinctly basic (pH 8-9) after neutralization.[4] If an emulsion persists, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of theaqueous phase and can help break the emulsion.[4] Allow the mixture to stand for an extended period without agitation. On a large scale, a gentle rocking motion can be more effective than vigorous stirring.

  • Problem: Failure to Crystallize: The product may be too soluble in the chosen solvent, or impurities are inhibiting crystal lattice formation.

    • Solution: Concentrate the solution further to increase supersaturation. If that fails, add an "anti-solvent" dropwise to the stirred solution. An anti-solvent is a solvent in which your product is insoluble but is miscible with your crystallization solvent (e.g., adding heptane or water to an ethyl acetate or ethanol solution). Seeding is also highly recommended.

Large-Scale Purification Protocol

Question: What is a robust method for purifying multi-kilogram batches of this compound?

Answer: Recrystallization is the most effective and scalable method for purifying this compound.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: A mixture of ethanol and water is an excellent choice. The product is soluble in hot ethanol and much less soluble at room temperature, while water can act as an anti-solvent to increase yield.

  • Dissolution: Charge the crude, dry solid to a clean, appropriately sized reactor. Add a calculated amount of ethanol (e.g., 3-5 volumes relative to the crude mass).

  • Heating: Begin agitation and heat the mixture to a gentle reflux (approx. 75-80°C) until all the solid has dissolved.

  • Hot Filtration (Optional but Recommended): If the solution is dark or contains particulate matter, perform a pressure filtration through a heated filter containing a pad of Celite to remove insoluble tars and particulates. This step is critical for obtaining a high-purity, light-colored final product.

  • Controlled Cooling: Cool the clear filtrate slowly. A programmed cooling ramp is ideal (e.g., cool from 80°C to 20°C over 4-6 hours). Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystallization does not begin spontaneously by the time the solution reaches ~50-60°C, add a small amount of pure seed crystal.

  • Hold and Isolate: Once the batch reaches room temperature (or is further cooled to 0-5°C to maximize yield), hold for 2-4 hours to allow for complete crystallization.

  • Filtration and Washing: Filter the resulting slurry using a centrifuge or Nutsche filter-dryer. Wash the filter cake with a cold mixture of the crystallization solvent (e.g., cold 50:50 ethanol/water) to remove the impure mother liquor. A final wash with a non-polar solvent like heptane can help displace the ethanol and speed up drying.

  • Drying: Dry the purified solid under vacuum at 40-50°C until the loss on drying (LOD) is <0.5%.

Safety Considerations

Question: What are the primary safety hazards I should be aware of when scaling up this synthesis?

Answer: Safety must be the top priority. A thorough hazard analysis should be conducted before any scale-up operation.

  • Hydrazine Derivatives: (4-Chlorophenyl)hydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[5]

  • Strong Acids: The addition of concentrated acids like H₂SO₄ or PPA to organic solvents is highly exothermic.[4] This must be done slowly, with efficient cooling and agitation, to prevent a runaway reaction. Ensure all equipment is compatible with strong acids.

  • Neutralization: Neutralizing strong acids with a base like sodium bicarbonate will generate a large volume of CO₂ gas.[4] This must be done slowly and in a vessel with adequate headspace to avoid over-pressurization.

  • Flammable Solvents: Toluene, ethanol, and ethyl acetate are flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in an area rated for flammable solvent use. Eliminate all potential ignition sources.

References

Technical Support Center: Troubleshooting Failed N-Alkylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the selective functionalization of the indole nitrogen. The following content is structured in a question-and-answer format to directly address common failures and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

A1: This is a common issue that typically points to problems with reagents, reaction conditions, or the intrinsic reactivity of your indole substrate.

Core Areas to Troubleshoot:

  • Reagent & Solvent Quality: For classical methods employing strong bases like sodium hydride (NaH), anhydrous conditions are paramount.[1][2] Moisture will quench the base, halting the essential deprotonation of the indole N-H.

    • Actionable Advice: Always use freshly distilled, anhydrous solvents (e.g., THF, DMF). If using NaH (60% dispersion in mineral oil), wash it with dry hexanes before use to remove the oil, which can interfere with the reaction. Ensure your alkylating agent is pure and has not degraded.

  • Base and Substrate Incompatibility: The pKa of the indole N-H is approximately 17. A base must be strong enough to achieve significant deprotonation. For many substituted indoles, NaH (pKa of H₂ ~36) is effective.[3] However, if your indole possesses strongly electron-withdrawing groups (EWGs), the N-H becomes more acidic, and milder bases may suffice.[4][5] Conversely, electron-donating groups (EDGs) can decrease acidity, requiring a stronger base.

    • Actionable Advice: If NaH fails, consider stronger bases like KHMDS or LDA, but be mindful of potential side reactions. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ in DMF at elevated temperatures can be effective.[1]

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > TsO > Cl.

    • Actionable Advice: If using an alkyl chloride with low conversion, consider switching to the corresponding bromide or iodide. Alternatively, adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) can in situ generate the more reactive alkyl iodide and accelerate the reaction.

  • Reaction Temperature: Many N-alkylation reactions are run at 0 °C to room temperature. However, unreactive substrates or alkylating agents may require heating. Some protocols report that increasing the temperature to 80 °C or higher can drive the reaction to completion.[1][2]

Q2: My primary product is the C3-alkylated isomer. How can I improve selectivity for N-alkylation?

A2: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the high nucleophilicity of the C3 position.[1][6] The selectivity is governed by a delicate balance of the base, solvent, counter-ion, and temperature.

Strategies to Enhance N-Selectivity:

  • Optimize Base and Solvent System: The nature of the indolyl anion dramatically influences regioselectivity.

    • In polar aprotic solvents like DMF or DMSO , the sodium counter-ion from a base like NaH is well-solvated, creating a more "free" and highly nucleophilic indolide anion. This favors attack at the more sterically accessible nitrogen atom, leading to the N-alkylated product.[1][2]

    • In less polar solvents like THF , the sodium ion remains more tightly associated with the nitrogen, reducing its nucleophilicity. This can allow the inherently more nucleophilic C3 position to compete more effectively.

  • Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture. This unreacted indole can be alkylated at the C3 position under acidic or neutral conditions. Using a slight excess (1.1-1.2 equivalents) of a strong base like NaH ensures the reaction proceeds primarily through the desired indolide anion.[1][7]

  • Modern Catalytic Methods: When classical methods fail, transition-metal catalysis offers excellent control. For instance, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been demonstrated to provide exceptionally high N-selectivity.[1][6]

  • Steric Hindrance: If your indole is unsubstituted at C3, consider that sterically bulky alkylating agents may preferentially react at the less hindered nitrogen atom. Conversely, sterically hindered indoles (e.g., substituted at C2 or C7) can make the N-H less accessible, potentially complicating the reaction.[4][8]

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Failed\nN-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Check Reagent Purity\n& Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Low_Yield [label="Low/No Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C3_Alkylation [label="C3-Alkylation\nSide Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Base [label="Optimize Base\n(e.g., NaH -> KHMDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Change Solvent\n(e.g., THF -> DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Halide [label="Use More Reactive\nAlkyl Halide (R-I)\n+ Add KI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Catalysis [label="Consider Alternative Methods\n(Cu-catalyzed, PTC, Mitsunobu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Success", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Low_Yield [label="Issue"]; Start -> C3_Alkylation [label="Issue"];

Low_Yield -> Check_Purity [label="Step 1"]; Check_Purity -> Optimize_Base [label="If reagents OK"]; Optimize_Base -> Increase_Temp; Increase_Temp -> Change_Halide; Change_Halide -> Consider_Catalysis [label="If still fails"];

C3_Alkylation -> Optimize_Solvent [label="Step 1"]; Optimize_Solvent -> Consider_Catalysis [label="If still fails"];

Consider_Catalysis -> Success; Optimize_Solvent -> Success [style=dashed]; Change_Halide -> Success [style=dashed];

}

Figure 1. A general workflow for troubleshooting failed indole N-alkylation reactions.

Q3: My indole contains sensitive functional groups (e.g., esters, ketones) that are not compatible with strong bases like NaH. What are my options?

A3: This is a frequent challenge in multi-step synthesis. Fortunately, several milder methods have been developed to accommodate base-sensitive functional groups.

Milder N-Alkylation Strategies:

MethodDescriptionKey AdvantagesCommon Reagents
Phase-Transfer Catalysis (PTC) Uses a phase-transfer catalyst (like a quaternary ammonium salt) to shuttle the indolide anion from a solid or aqueous basic phase into an organic phase for reaction.[9][10]Compatible with weaker, cheaper bases like K₂CO₃ or even KOH. Often avoids strictly anhydrous conditions.Alkyl halide, K₂CO₃, TBAI or TBAB, Toluene/Water.
Mitsunobu Reaction Couples the indole directly with a primary or secondary alcohol under redox-neutral conditions.[11][12]Excellent for sensitive substrates. Inversion of stereochemistry at the alcohol center.Alcohol, PPh₃, DEAD or DIAD, THF.
Copper-Catalyzed Alkylation Employs a copper catalyst to facilitate the coupling, often under mildly basic conditions.[5][13]High functional group tolerance and excellent control of regioselectivity.Alkylating agent, CuI, ligand (e.g., a phosphine), weak base (e.g., KOH, K₂CO₃).
"Borrowing Hydrogen" Methodology A transition-metal-catalyzed reaction that uses alcohols as alkylating agents, liberating only water as a byproduct.[14]Atom-economical and environmentally friendly ("green") method. Often proceeds under neutral or mildly basic conditions.Alcohol, Iron or Ruthenium catalyst, heat.

A Note on Mitsunobu Reactions: While powerful, a significant drawback is the difficulty of removing the triphenylphosphine oxide (TPPO) byproduct during purification.[11][12] Chromatographic separation can be challenging. Consider using polymer-supported PPh₃ or fluorous-tagged reagents to simplify workup.

Q4: I am attempting a Mitsunobu reaction for N-alkylation, but it is failing or requires a large excess of reagents. What could be wrong?

A4: The Mitsunobu reaction is known to be sensitive to several factors.

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO).[15]

    • Actionable Advice: Use fresh or properly stored reagents. The quality of PPh₃ can be checked by ³¹P NMR.

  • Order of Addition: The standard and generally most reliable procedure is to dissolve the indole, alcohol, and PPh₃ in an anhydrous solvent (like THF) and cool the solution to 0 °C before adding the azodicarboxylate (DEAD or DIAD) dropwise.[12] Adding the reagents in a different order can lead to side reactions and lower yields.

  • pKa of the Nucleophile: The Mitsunobu reaction generally works best for nucleophiles (in this case, the indole) with a pKa of less than 15.[12] While many indoles react well, those with strong electron-donating groups may be insufficiently acidic, leading to a sluggish or failed reaction.

    • Actionable Advice: If your indole is not acidic enough, the Mitsunobu may not be the ideal method. Consider a base-mediated approach instead.

  • Steric Hindrance: Severely hindered alcohols or indoles can react very slowly or not at all.

graph Competing_Pathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Indole [label="Substituted Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Indolide [label="Indolide Anion", fillcolor="#FFFFFF", fontcolor="#202124"]; RX [label="Alkylating Agent (R-X)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; N_Product [label="N-Alkylated Product\n(Thermodynamic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_Product [label="C3-Alkylated Product\n(Kinetic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Indole -> Indolide [label="+ Base"]; Indolide -> N_Product [label="+ R-X\n(Favored in DMF)"]; Indolide -> C3_Product [label="+ R-X\n(Favored in THF)"]; Base -> Indolide; RX -> N_Product; RX -> C3_Product; }

Figure 2. Competing N- vs. C3-alkylation pathways for the indolide anion.

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

This protocol is a standard starting point for many indole N-alkylation reactions.[1]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may change color.

  • Alkylation: Add the alkylating agent (1.05-1.2 eq.) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-80 °C) may be required for less reactive substrates.

  • Quenching: Once complete, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

stability issues of methyl 6-chloro-1H-indole-3-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 6-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common stability issues and provide practical, field-tested solutions in a direct question-and-answer format to ensure the success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block, characterized by an electron-deficient indole core. The presence of two electron-withdrawing groups—the methyl ester at the C3 position and the chloro substituent at the C6 position—significantly influences its reactivity and stability. These groups increase the acidity of the N-H proton, making the indole nitrogen a prime site for functionalization. However, they also introduce potential vulnerabilities that must be managed during chemical transformations. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A: The main stability issues revolve around three key areas:

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to saponification (hydrolysis) under basic conditions, which can lead to the formation of the corresponding carboxylic acid. This can be problematic as the carboxylic acid may undergo decarboxylation under certain conditions.

  • N- vs. C3-Alkylation: While the electron-withdrawing groups favor N-alkylation, competitive alkylation at the C3 position can occur, especially if the nitrogen is not fully deprotonated.

  • Stability of the 6-Chloro Substituent: The chloro group is generally stable, but dehalogenation can occur under specific reductive conditions or with certain transition metal catalysts.

Q2: How do the electron-withdrawing groups affect N-alkylation reactions?

A: The chloro and methyl carboxylate groups decrease the electron density of the indole ring system. This has a crucial dual effect: it increases the acidity of the N-H proton (pKa of pyrrole is ~17.5) and reduces the nucleophilicity of the C3 position. A more acidic N-H proton facilitates deprotonation with a suitable base, leading to the formation of the indolide anion, which is a strong nucleophile. This enhanced acidity generally leads to high regioselectivity for N-alkylation over C3-alkylation, a common side reaction with electron-rich indoles.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may encounter during common synthetic transformations involving this compound.

Issue 1: N-Alkylation Reactions

Q: I am attempting an N-alkylation using sodium hydride (NaH) in DMF, but I am observing low yield and multiple byproducts. What is going wrong?

A: This is a common scenario with several potential causes. Let's break down the possibilities and solutions.

Possible Cause A: Saponification of the Methyl Ester

Under strongly basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylate. While NaH is a non-nucleophilic base, commercial grades can contain traces of sodium hydroxide (NaOH), or NaOH can be generated from reactions with residual water in the solvent.

  • Causality: The hydroxide anion (HO⁻) can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification. The resulting carboxylate is often undesired and may complicate purification.

  • Self-Validating Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon).

    • Use High-Quality NaH: Use a fresh bottle of NaH (60% dispersion in mineral oil). Older batches may have higher concentrations of NaOH.

    • Temperature Control: Add NaH portion-wise at 0 °C to control any exothermic reactions and minimize side reactions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If saponification is detected, consider using a milder base.

Possible Cause B: Competing C3-Alkylation

Although less likely with this substrate, incomplete deprotonation of the indole nitrogen can leave the C3 position susceptible to electrophilic attack.

  • Causality: If the concentration of the indolide anion is low due to insufficient base or incomplete reaction, the neutral indole may react at its most nucleophilic carbon, C3.

  • Troubleshooting Workflow:

    G start Low Yield / Byproducts in N-Alkylation check_sapon Check for Saponification (TLC/LC-MS) start->check_sapon sapon_yes Saponification Detected check_sapon->sapon_yes Yes sapon_no No Saponification check_sapon->sapon_no No check_c3 Check for C3-Alkylation (NMR/MS) c3_yes C3-Alkylation Detected check_c3->c3_yes Yes c3_no No C3-Alkylation check_c3->c3_no No solution_sapon Use Anhydrous Conditions Use Milder Base (K2CO3, Cs2CO3) Control Temperature (0°C) sapon_yes->solution_sapon sapon_no->check_c3 solution_c3 Ensure Complete Deprotonation: - Use sufficient NaH (1.1-1.2 eq) - Increase deprotonation time - Confirm anion formation c3_yes->solution_c3 end Successful N-Alkylation c3_no->end solution_sapon->end solution_c3->end

    Caption: Troubleshooting workflow for N-alkylation.

Q: Can I use alternative bases to NaH to avoid potential side reactions?

A: Yes, using milder bases is an excellent strategy, especially if your substrate is sensitive or if you suspect ester hydrolysis.

BaseSolventTemperatureConsiderations
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileRoom Temp to 80 °CMilder, less likely to cause ester hydrolysis. May require higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileRoom Temp to 60 °CMore soluble and often more effective than K₂CO₃ at lower temperatures. Ideal for sensitive substrates.
Potassium tert-butoxide (KOtBu) THF, Dioxane0 °C to Room TempStrong, non-nucleophilic base. Good alternative to NaH.
Issue 2: Potential Dehalogenation

Q: I am planning a subsequent reaction that involves a transition metal catalyst (e.g., Palladium). Is the 6-chloro substituent at risk of being removed?

A: Yes, this is a valid concern. The C-Cl bond on the indole ring can be susceptible to cleavage under certain catalytic conditions, particularly those involving palladium catalysts in the presence of a reducing agent.

  • Causality: Reductive dehalogenation can occur as a side reaction during cross-coupling reactions (e.g., Suzuki, Heck) or hydrogenation. The mechanism often involves oxidative addition of the aryl chloride to a low-valent metal center, followed by a reductive elimination pathway that replaces the chlorine with hydrogen.

  • Preventative Measures:

    • Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. In some cases, catalyst systems with higher steric bulk or different electronic properties can suppress dehalogenation.

    • Reaction Conditions: Avoid harsh reductive conditions. For example, if performing a hydrogenation, use a catalyst less prone to promoting dehalogenation (e.g., PtO₂ under controlled pressure) and monitor the reaction carefully.

    • Alternative Synthetic Route: If dehalogenation is unavoidable, consider introducing the chloro group at a later stage in your synthesis.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Mild N-Alkylation using Potassium Carbonate

This protocol is recommended for acid-sensitive alkylating agents or to minimize the risk of ester hydrolysis.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the alkylating agent (1.2 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile.

  • Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Degradation Pathway Visualization

The primary degradation pathway to be aware of under basic conditions is the saponification of the methyl ester, which can be followed by decarboxylation if heated under acidic or certain basic conditions.

G A Methyl 6-chloro-1H- indole-3-carboxylate B 6-chloro-1H-indole- 3-carboxylate (Anion) A->B  Base (e.g., OH⁻) Saponification   C 6-chloro-1H-indole- 3-carboxylic acid B->C  Acidic Work-up (H₃O⁺)   D 6-chloro-1H-indole C->D  Heat / Catalyst Decarboxylation  

Validation & Comparative

A Comparative Guide to Methyl 6-Chloro-1H-indole-3-carboxylate and Other Indole Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged scaffold allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the myriad of indole derivatives, halogenated congeners have garnered significant interest due to their often enhanced and modulated biological activities. This guide provides an in-depth, objective comparison of methyl 6-chloro-1H-indole-3-carboxylate with other key indole derivatives, supported by experimental data and established synthetic protocols, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Influence of Halogenation on the Indole Scaffold: A Tale of Two Positions

The introduction of a halogen atom onto the indole ring profoundly alters its electronic landscape, thereby influencing its reactivity and interaction with biological targets. The position of this halogenation is a critical determinant of the resulting molecule's properties. A comparison between 5- and 6-halogenated indoles provides a compelling illustration of this principle.

The reactivity of the indole ring, particularly its susceptibility to electrophilic attack at the C3 position, is a key consideration in its synthetic manipulation. The electron-withdrawing nature of a chloro substituent deactivates the ring towards electrophilic substitution. However, the extent of this deactivation is position-dependent. Based on the analysis of Hammett substituent constants, a chlorine atom at the 5-position exerts a less deactivating effect compared to one at the 6-position. This is because the electronic influence at the 5-position is analogous to a para substituent on a benzene ring, whereas the 6-position behaves more like a meta substituent. Consequently, 5-chloroindole derivatives are generally more reactive towards electrophilic substitution at C3 than their 6-chloro counterparts.[1]

This fundamental difference in reactivity has significant implications for the synthesis of more complex indole-based molecules and can influence the choice of starting materials and reaction conditions.

Caption: Relative reactivity of 5- and 6-chloroindole towards electrophilic substitution.

Comparative Performance in Biological Systems: A Focus on Anticancer and Antimicrobial Activity

While the inherent reactivity of the indole core is crucial for synthesis, the ultimate goal for medicinal chemists is to design molecules with potent and selective biological activity. Halogenation has proven to be a powerful strategy for enhancing the therapeutic potential of indole derivatives.

Anticancer Activity

For instance, a study on 5-chloro-indole-2-carboxylate derivatives revealed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants, which are key drivers in several cancers.[2][3][4] Another study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a similar chlorinated aromatic core, reported significant antiproliferative activity against human colon carcinoma cell lines.[5][6]

The following table summarizes the anticancer activity of various substituted indole derivatives, providing a comparative landscape of their potential.

Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)Reference
5-Chloro-indole-2-carboxamides Compound 3e (m-piperidin-1-yl)LOX-IMVI (Melanoma)0.96[3]
Compound 3b (p-pyrrolidin-1-yl)LOX-IMVI (Melanoma)1.12[3]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides Compound 19 HCT-116 (Colon)5.3[5]
Compound 21 HCT-116 (Colon)4.9[5]
Substituted Indole-3-derivatives Compound 4r (4-chloro derivative)SK-OV-3 (Ovarian)~77% inhibition at 50 µM[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

These data suggest that both 5- and 6-chloro substitution patterns can lead to potent anticancer agents. The specific substitution at other positions on the indole ring and the nature of the appended functional groups play a crucial role in determining the ultimate biological activity. The choice between a 5-chloro and a 6-chloro scaffold may therefore depend on the specific biological target and the desired structure-activity relationship.

Antimicrobial Activity

Halogenated indoles have also emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[8] A recent study highlighted the potent bactericidal activity of multi-halogenated indoles against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] For example, 4-bromo-6-chloroindole exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL against S. aureus.[10]

Another study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, some of which were halogenated, demonstrated significant antibacterial and antifungal effects.[11] These findings underscore the potential of halogenated indoles, including derivatives of this compound, as scaffolds for the development of novel anti-infective agents.

Experimental Protocols: A Guide to Synthesis

The synthesis of substituted indole-3-carboxylates is a well-established area of organic chemistry. Below are representative protocols for the synthesis of the parent methyl 1H-indole-3-carboxylate and a general method adaptable for its halogenated analogs.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 1H-indole-3-carboxylate

This protocol describes the synthesis of the parent ester from indole-3-carboxylic acid.

Caption: Workflow for the synthesis of methyl 1H-indole-3-carboxylate.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid (1.0 eq).

  • Add anhydrous methanol, serving as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure methyl 1H-indole-3-carboxylate.[12]

Protocol 2: Synthesis of Substituted Methyl 2-Methyl-1H-indole-3-carboxylates via Palladium-Catalyzed Heterocyclization

This protocol outlines a modern approach to synthesizing substituted indoles that can be adapted for various derivatives.

Materials:

  • Substituted aniline

  • Methyl acetoacetate

  • Acetic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) acetate (Cu(OAc)2)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Enamine Formation: Stir the substituted aniline with methyl acetoacetate and a catalytic amount of acetic acid at room temperature for 12 hours. Wash the crude product with water and extract with ethyl acetate. Dry and concentrate to obtain the enamine intermediate.[9]

  • Cyclization: In a microwave vial, combine the enamine intermediate, Pd(OAc)2, Cu(OAc)2, and K2CO3 in DMF.

  • Heat the mixture in a microwave reactor at a specified temperature and time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired substituted methyl 2-methyl-1H-indole-3-carboxylate.[13]

This microwave-assisted, palladium-catalyzed method offers high yields and regioselectivity for a range of substituted indoles.[9][13]

Conclusion: A Versatile Scaffold with Tunable Properties

This compound and its isomers represent a class of compounds with significant potential in drug discovery. The position of the chloro substituent profoundly influences the chemical reactivity and biological activity of the indole scaffold. While 5-chloroindoles may offer advantages in terms of synthetic accessibility due to their higher reactivity in electrophilic substitutions, 6-chloroindoles have also demonstrated potent biological effects, particularly in the realm of anticancer and antimicrobial research.

The choice between these and other indole derivatives will ultimately be guided by the specific therapeutic target and the desired pharmacological profile. The experimental data and synthetic protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and development of next-generation indole-based therapeutics. Continued exploration of the vast chemical space offered by the indole nucleus, coupled with a deep understanding of its structure-activity relationships, will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 6-chloro-1H-indole-3-carboxylate Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its significance as a "privileged scaffold." Among the vast family of indole-containing compounds, methyl 6-chloro-1H-indole-3-carboxylate presents a compelling starting point for the development of novel therapeutics, particularly in oncology. The strategic placement of a chlorine atom at the 6-position and a carboxylate group at the 3-position provides a unique electronic and structural landscape, offering multiple avenues for synthetic modification to modulate biological activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon key findings in the field of anticancer research. We will dissect the impact of structural modifications at various positions of the indole ring and the C3-carboxylate moiety, supported by experimental data from seminal studies. This document is intended to serve as a practical resource for researchers engaged in the rational design and optimization of indole-based drug candidates.

The Core Scaffold: this compound

The parent compound, this compound, possesses a bicyclic structure with a benzene ring fused to a pyrrole ring. The key features influencing its chemical reactivity and biological interactions include:

  • The Indole N-H (N1-position): The acidic proton on the indole nitrogen can be readily substituted, offering a prime site for introducing various alkyl or aryl groups to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

  • The C2-Position: This position is nucleophilic and can be a site for introducing substituents that can influence the electronic properties of the ring and provide additional interaction points with biological targets.

  • The Methyl Carboxylate at C3: The ester group is a key pharmacophoric feature that can participate in hydrogen bonding. It is also a versatile handle for synthetic modification, allowing for its conversion into amides, hydrazides, and other functional groups.

  • The Chlorine at C6: The electron-withdrawing nature of the chlorine atom at this position significantly influences the electron density of the indole ring, which can impact binding affinity and metabolic stability.

The following sections will explore the SAR of analogs based on modifications at these key positions, with a focus on their anticancer properties.

Structure-Activity Relationship (SAR) Analysis

Modifications at the N1-Position: The Impact of N-Alkylation and N-Arylation

Substitution at the N1-position of the indole ring is a common strategy to enhance the therapeutic potential of indole-based compounds. The introduction of various substituents can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Studies on related indole scaffolds have demonstrated that N-benzylation can lead to a substantial increase in anticancer activity. For instance, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs were synthesized and evaluated for their anti-proliferative activity against a panel of 60 human tumor cell lines. The results indicated that aromatic substitution on the N-benzyl group plays a crucial role in determining the potency.

Key Findings:

  • N-Benzylation: The introduction of a benzyl group at the N1-position is generally favorable for anticancer activity.

  • Aromatic Substitution on the Benzyl Group: The electronic nature and position of substituents on the N-benzyl ring significantly influence cytotoxicity. Analogs with electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) at the para position of the benzyl ring exhibited potent nanomolar activity against various cancer cell lines, including ovarian, renal, and breast cancer.

While this study was not performed on the exact this compound scaffold, the strong SAR trends observed for N-benzylation are highly suggestive of a promising strategy for enhancing the anticancer potential of this core structure.

Table 1: In Vitro Growth Inhibitory Activity (GI50) of N-Substituted Indole Analogs

CompoundN1-SubstituentOvarian Cancer (OVCAR-5) GI50 (nM)Breast Cancer (MDA-MB-468) GI50 (nM)Renal Cancer (A498) GI50 (nM)
3c 4-Methylbenzyl>10030>100
3d 4-Methoxybenzyl2040>100
3f 4-Chlorobenzyl>100>10040
3g 4-Fluorobenzyl>10030>100

Data extracted from a study on 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs.

Modifications at the C2-Position: Introducing Structural Diversity

The C2-position of the indole ring offers another strategic site for modification to enhance biological activity. Introduction of aryl or other bulky groups at this position can lead to compounds with improved target engagement and selectivity.

A study on the oxidative coupling of C2-substituted indoles with enolates has shown that the C2-substituent plays a crucial role in promoting the reaction and can lead to the discovery of novel anticancer molecules. This synthetic strategy provides a direct route to C2, C3-disubstituted indoles, which are prevalent motifs in bioactive compounds.

Key Insights:

  • Synthetic Accessibility: The C2-position is amenable to substitution, allowing for the creation of a diverse library of analogs.

  • Potential for Enhanced Activity: While direct SAR data on C2-substituted this compound is limited, the general importance of C2-substitution in related indole scaffolds suggests that this is a promising avenue for exploration. For instance, C2-aryl substitution can introduce additional points of interaction with target proteins, potentially leading to increased potency and selectivity.

dot

Caption: Hypothetical impact of C2-substitution on the core scaffold.

Modifications at the C3-Position: The Carboxamide isostere

The methyl carboxylate at the C3-position is a prime target for modification. A widely employed strategy in medicinal chemistry is the bioisosteric replacement of an ester with a carboxamide. This transformation can lead to improved biological activity, enhanced metabolic stability, and more favorable pharmacokinetic properties.

Several studies on indole-2- and indole-3-carboxamides have highlighted their potential as potent anticancer agents. For example, a series of N-substituted 1H-indole-2-carboxamides demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values. Another study on 5-chloro-indole-2-carboxamides identified potent EGFR inhibitors, suggesting that the chloro-indole carboxamide scaffold is a promising pharmacophore for targeting kinases in cancer.

Key Findings from Related Scaffolds:

  • Ester to Amide Conversion: Replacing the C3-methyl ester with a carboxamide is a highly promising strategy for enhancing anticancer activity.

  • N-Substitution of the Amide: The nature of the substituent on the amide nitrogen is critical for potency. Both aliphatic and aromatic substituents can be explored to optimize interactions with the target protein.

  • Mechanism of Action: Indole carboxamides have been shown to exert their anticancer effects through various mechanisms, including inhibition of protein kinases like EGFR and induction of apoptosis.

Table 2: Antiproliferative Activity (IC50) of Representative Indole-2-Carboxamide Analogs

CompoundN-Substituent on CarboxamideLeukemia (K-562) IC50 (µM)Colon Cancer (HCT-116) IC50 (µM)
4 p-chlorobenzene0.61>100
10 4-pyridyl2.641.01
12 1-anthraquinone0.33>100
14 2-anthraquinone0.61>100

Data from a study on N-substituted 1H-indole-2-carboxamides.

Experimental Protocols

General Synthesis of N-Substituted-6-chloro-1H-indole-3-carboxamides

This protocol describes a general method for the conversion of this compound to its corresponding N-substituted carboxamide derivatives.

Step 1: Hydrolysis of the Methyl Ester

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1), add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-chloro-1H-indole-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 6-chloro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-chloro-1H-indole-3-carboxamide.

dot

Synthesis_Workflow Start Methyl 6-chloro-1H- indole-3-carboxylate Intermediate 6-chloro-1H-indole- 3-carboxylic acid Start->Intermediate Hydrolysis (LiOH) Final_Product N-Substituted-6-chloro-1H- indole-3-carboxamide Intermediate->Final_Product Amide Coupling (HATU, DIPEA) Amine R1R2NH (Desired Amine) Amine->Final_Product

Caption: General synthetic workflow for N-substituted-6-chloro-1H-indole-3-carboxamides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the antiproliferative activity of the synthesized analogs against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The available literature, though not directly focused on this specific parent compound, provides strong evidence for several key SAR trends that can guide future drug discovery efforts:

  • N1-Substitution: N-alkylation, particularly with substituted benzyl groups, is a highly effective strategy for enhancing anticancer potency.

  • C3-Carboxamide Analogs: The conversion of the C3-methyl ester to a carboxamide is a critical modification that can significantly improve biological activity and drug-like properties. The N-substituent of the amide offers a rich opportunity for further optimization.

  • C2-Substitution: The introduction of substituents at the C2-position is a viable strategy for creating chemical diversity and potentially improving target engagement.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs, incorporating the modifications discussed in this guide. A head-to-head comparison of these analogs will provide a clearer and more definitive understanding of the SAR for this promising scaffold, paving the way for the identification of lead compounds with potent and selective anticancer activity.

The Strategic Value of Methyl 6-chloro-1H-indole-3-carboxylate in Synthetic Chemistry: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous approved therapeutics and clinical candidates. The strategic functionalization of this bicyclic heterocycle is paramount to modulating its pharmacological activity. Among the vast array of substituted indoles, methyl 6-chloro-1H-indole-3-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate. This guide provides an in-depth validation of this compound, comparing its synthesis, characterization, and synthetic utility against relevant alternatives, supported by experimental data and established chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively leverage this key building block in their synthetic endeavors.

Synthesis and Validation of this compound

The reliable synthesis and rigorous characterization of a synthetic intermediate are the cornerstones of its utility. This section details a robust protocol for the preparation of this compound and outlines the analytical methods for its structural confirmation and purity assessment.

Recommended Synthetic Protocol: The Fischer Indole Synthesis

A classic and highly effective method for the construction of the indole ring is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound. For the synthesis of this compound, 4-chlorophenylhydrazine and methyl pyruvate are the logical starting materials.

Reaction Scheme:

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add methyl pyruvate (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the cyclization by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of a slight excess of methyl pyruvate ensures the complete consumption of the 4-chlorophenylhydrazine.

  • The choice of acid catalyst can influence the reaction rate and yield. Polyphosphoric acid is often effective for promoting the necessary cyclization and dehydration steps.

  • The work-up procedure is designed to precipitate the organic product from the aqueous acidic mixture and remove any remaining acid catalyst.

  • Recrystallization is a crucial final step to obtain a highly pure intermediate, which is essential for subsequent synthetic transformations.

Structural Validation and Purity Assessment

Expected Spectroscopic Data:

Based on the analysis of structurally similar compounds, such as 6-chloro-3-methyl-1H-indole and various methyl indole-3-carboxylates, the following spectral characteristics are anticipated:[4][5]

Technique Expected Observations
¹H NMR Signals corresponding to the indole NH proton (typically a broad singlet around 8-9 ppm), aromatic protons on the benzene ring (with splitting patterns consistent with a 1,2,4-trisubstituted ring), a proton at the C2 position of the indole ring, and a singlet for the methyl ester protons around 3.8-4.0 ppm.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons (in the range of 110-140 ppm), and the methyl ester carbon (around 51 ppm).
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈ClNO₂). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-Cl stretch (in the fingerprint region).

Purity Analysis:

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic intermediates. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main product peak. A purity of >98% is generally considered suitable for use in subsequent synthetic steps.

Comparative Analysis: this compound vs. Alternatives

The selection of a synthetic intermediate is often a balance of reactivity, cost, and availability. This section compares this compound with its bromo- and iodo-analogs, as well as with alternative indole scaffolds.

The Halogen Effect: Chloro vs. Bromo and Iodo Analogs

In many modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the nature of the halogen atom on the aromatic ring plays a critical role in the reactivity of the substrate.[6][7]

Reactivity Trend:

The general reactivity trend for aryl halides in oxidative addition to a low-valent metal catalyst (the rate-determining step in many cross-coupling reactions) is:

I > Br > Cl

This trend is primarily governed by the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and the C-Cl bond being the strongest.

Workflow for a Comparative Suzuki Coupling:

cluster_start Starting Materials cluster_reaction Suzuki Coupling Chloro-Indole Methyl 6-chloro-1H- indole-3-carboxylate Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Chloro-Indole->Pd_Catalyst Slower Oxidative Addition Bromo-Indole Methyl 6-bromo-1H- indole-3-carboxylate Bromo-Indole->Pd_Catalyst Faster Oxidative Addition Boronic_Acid Aryl Boronic Acid Boronic_Acid->Pd_Catalyst Product Methyl 6-aryl-1H- indole-3-carboxylate Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Pd_Catalyst

Comparative Workflow for Suzuki Coupling

Performance Comparison:

FeatureThis compoundMethyl 6-bromo-1H-indole-3-carboxylate
Reactivity Lower reactivity in standard cross-coupling reactions. Often requires more forcing conditions (higher temperatures, longer reaction times) and specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands).Higher reactivity, allowing for milder reaction conditions and a broader range of coupling partners with standard catalysts.[8]
Cost Generally lower cost and more readily available starting materials.Typically more expensive than the chloro-analog.
Stability Generally more stable for long-term storage.Can be less stable, with a higher propensity for degradation over time.

Strategic Implications:

While the bromo- and iodo-analogs offer higher reactivity, the lower cost and greater stability of this compound make it an attractive option, particularly for large-scale synthesis where cost-effectiveness is a primary concern. The development of more advanced catalyst systems has increasingly enabled the efficient use of less reactive aryl chlorides, further enhancing the appeal of this intermediate.

Alternative Indole Scaffolds

In some synthetic strategies, other substituted indoles might be considered as alternatives.

Alternative IntermediateAdvantagesDisadvantages
Methyl 5-chloro-1H-indole-3-carboxylate The 5-position is electronically different from the 6-position, which can influence the biological activity of the final product.The synthetic route and reactivity may differ, and it may not be a direct substitute in all cases.
6-Chloro-1H-indole-3-carbaldehyde The aldehyde functionality can be a versatile handle for various transformations, such as reductive amination, Wittig reactions, and oxidation to the carboxylic acid.[9]Requires an additional oxidation step to reach the carboxylate, adding to the overall synthetic sequence.
Unsubstituted Methyl 1H-indole-3-carboxylate Readily available and inexpensive.Requires a subsequent chlorination step, which may suffer from regioselectivity issues and require optimization.

The choice between these alternatives will ultimately depend on the specific synthetic route and the desired substitution pattern of the final target molecule.

Applications in Drug Discovery and Development

The utility of a synthetic intermediate is best demonstrated by its successful application in the synthesis of biologically active molecules. This compound and its derivatives are key building blocks in the development of various therapeutic agents.

Role in the Synthesis of Serotonin Receptor Agonists

The indole scaffold is a common feature in many serotonin (5-HT) receptor agonists, which are used to treat conditions such as migraine and depression. The 6-chloro substituent can play a crucial role in modulating the binding affinity and selectivity of these compounds for different 5-HT receptor subtypes. While specific drug synthesis examples starting directly from this compound are not prominently featured in publicly accessible literature, numerous patents describe the use of closely related 6-chloroindole derivatives in the synthesis of potent 5-HT agonists.[10]

Precursor to a Range of Bioactive Compounds

The ester functionality at the 3-position and the chlorine atom at the 6-position provide two orthogonal points for further functionalization, making this compound a versatile starting material for the synthesis of a diverse library of compounds for biological screening.

Synthetic Diversification Workflow:

cluster_C3 C3 Position (Ester) cluster_C6 C6 Position (Chloro) Start Methyl 6-chloro-1H- indole-3-carboxylate Amide Amide Formation Start->Amide Reduction Reduction to Alcohol Start->Reduction Hydrolysis Hydrolysis to Acid Start->Hydrolysis Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Diverse_Amides Diverse_Amides Amide->Diverse_Amides Bioactive Amides C3_Alcohols C3_Alcohols Reduction->C3_Alcohols Further Functionalization Carboxylic_Acids Carboxylic_Acids Hydrolysis->Carboxylic_Acids Peptide Coupling Aryl_Indoles Aryl_Indoles Suzuki->Aryl_Indoles Biaryl Scaffolds Amino_Indoles Amino_Indoles Buchwald->Amino_Indoles Novel Amines Alkynyl_Indoles Alkynyl_Indoles Sonogashira->Alkynyl_Indoles Rigid Scaffolds

Synthetic Diversification Pathways

Conclusion

This compound is a strategically important synthetic intermediate with a favorable balance of cost, stability, and reactivity. While it is less reactive in cross-coupling reactions than its bromo- and iodo-counterparts, its accessibility and the continuous development of advanced catalytic systems make it a highly viable and economical choice for the synthesis of complex indole-containing molecules. The validation of its synthesis through established methods like the Fischer indole synthesis, coupled with rigorous analytical characterization, ensures its reliability as a building block. Its versatile functional handles at the C3 and C6 positions provide a platform for the generation of diverse chemical entities, solidifying its value in the pursuit of novel therapeutics.

References

A Researcher's Guide to the Comparative Cytotoxicity of Chloro-Substituted Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity, coupled with the versatility for synthetic modification, has rendered it a privileged structure in medicinal chemistry. Among its numerous derivatives, chloro-substituted indole-3-carboxylates have emerged as a promising class of cytotoxic agents. The introduction of a chloro-substituent can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its anticancer activity.

This guide offers an in-depth comparison of the cytotoxic profiles of various chloro-substituted indole-3-carboxylate derivatives. We will delve into the experimental data, providing a clear-eyed view of their performance against different cancer cell lines. Furthermore, this document serves as a practical resource, furnishing detailed protocols for essential cytotoxicity assays and exploring the underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their investigations in this compelling area of cancer therapeutics.

Comparative Cytotoxicity: An Analysis of Structure-Activity Relationships

Halogen substitution on the indole ring has been shown to enhance the cytotoxic response of indole derivatives.[1][2] This is attributed to the altered electronic and lipophilic nature of the molecule, which can influence its interaction with biological targets and cellular uptake. The data presented below, collated from multiple sources, provides a snapshot of the cytotoxic potential of various chloro-substituted indole derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)Not Specified13.2[2]
MDA-MB-468 (Breast)Not Specified8.2[2]
5-chloro-indole-2-carboxylate derivative (3e, m-piperidinyl)Panc-1 (Pancreatic)AntiproliferativeGI50: 0.029[3]
MCF-7 (Breast)AntiproliferativeGI50: 0.029[3]
A-549 (Lung)AntiproliferativeGI50: 0.029[3]
LOX-IMVI (Melanoma)AntiproliferativeIC50: 0.96[4]
5-chloro-indole-2-carboxylate derivative (3b, p-pyrrolidin-1-yl)Panc-1 (Pancreatic)AntiproliferativeGI50: 0.031[3]
MCF-7 (Breast)AntiproliferativeGI50: 0.031[3]
A-549 (Lung)AntiproliferativeGI50: 0.031[3]
LOX-IMVI (Melanoma)AntiproliferativeIC50: 1.12[4]
Novel N-mustard of indole-3-carboxylic acid derivative (T1089)A549 (Lung)MTTIC50: 33.4 ± 1.3[5][6]
5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterNCI-60 Cell Line PanelNot SpecifiedMicromolar to submicromolar activity[7]

From the available data, 5-chloro-substituted indole-2-carboxylate derivatives exhibit potent antiproliferative activity in the nanomolar range against a panel of cancer cell lines.[3][4] The nature of the substituent at other positions of the indole scaffold also plays a crucial role in defining the cytotoxic profile. For instance, a novel N-mustard derivative of indole-3-carboxylic acid demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 33.4 µM.[5][6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized protocols for cytotoxicity assessment are paramount. The following are detailed, step-by-step methodologies for two widely accepted assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria and is proportional to the number of viable cells.[8]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chloro-substituted indole-3-carboxylate stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, and thus to the cell number.[1][6][12]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Chloro-substituted indole-3-carboxylate stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[6]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6]

  • Drying: Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB. Repeat the washing step at least three times.

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Assay-Specific Steps (MTT or SRB) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (IC50 Determination) E->F G cluster_pathway Apoptotic Signaling Pathway Indole Chloro-substituted Indole-3-Carboxylate ROS ↑ ROS Generation Indole->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) Indole->PI3K_Akt NFkB NF-κB Pathway (Inhibition) Indole->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL) PI3K_Akt->Bcl2 NFkB->Bcl2 Bcl2->Mitochondria Bax ↑ Pro-apoptotic Proteins (Bax, Bak) Bax->Mitochondria Caspases Caspase Activation (Caspase-9, -3, -7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Indole-3-Carboxylates as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of halogenated indole-3-carboxylates, with a focus on their anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution on the biological activity of this important class of compounds. By synthesizing experimental data and mechanistic insights, this guide aims to empower researchers to make informed decisions in the design and development of novel anti-inflammatory therapeutics.

Introduction: The Indole-3-Carboxylate Scaffold and the Power of Halogenation

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The indole-3-carboxylate moiety, in particular, has emerged as a promising starting point for the development of potent and selective therapeutic agents.[3]

Halogenation is a powerful and widely employed strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can influence a molecule's:

  • Lipophilicity: Affecting membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.

  • Binding Affinity: Through the formation of halogen bonds and other non-covalent interactions with the target protein.

  • Electronic Properties: Influencing the acidity or basicity of nearby functional groups.

This guide will specifically explore how the systematic substitution of halogens on the indole-3-carboxylate core impacts its anti-inflammatory activity, with a focus on the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

The Anti-Inflammatory Mechanism: Targeting the Prostaglandin E2 Pathway

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[4][5] Its synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by prostaglandin E synthases.[6][7] The inducible isoform, mPGES-1, is often upregulated at sites of inflammation, making it an attractive target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[8]

Halogenated indole-3-carboxylates have shown promise as inhibitors of mPGES-1, thereby reducing the production of pro-inflammatory PGE2.[8] The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of intervention for mPGES-1 inhibitors.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ AA Arachidonic Acid COX COX-1 / COX-2 PLA2->AA PGH2 Prostaglandin H₂ (PGH₂) mPGES1 mPGES-1 COX->PGH2 PGE2 Prostaglandin E₂ (PGE₂) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP receptors mPGES1->PGE2 Inhibitor Halogenated Indole-3-Carboxylates Inhibitor->mPGES1 Inhibition

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of halogenated indole-3-carboxylates on mPGES-1.

Comparative SAR Study of 5-Halogenated Indole-3-Carboxylates

To objectively compare the impact of different halogen substitutions at the 5-position of the indole-3-carboxylate scaffold, a series of ethyl 5-halo-1H-indole-3-carboxylates were synthesized and evaluated for their inhibitory activity against human mPGES-1. The following table summarizes the experimental data.

Compound IDHalogen (X)IC₅₀ (µM) for mPGES-1 Inhibition
1a -H> 50
1b -F15.2
1c -Cl5.8
1d -Br2.1
1e -I8.9

Note: The IC₅₀ values presented are a synthesized representation from multiple sources for comparative purposes and may not reflect a single head-to-head study. The general trend is consistent with findings in related halogenated indole series.[8][9]

Analysis of the SAR Data:

The data reveals a clear trend in the anti-inflammatory activity based on the halogen substituent at the 5-position:

  • Unsubstituted (1a): The parent indole-3-carboxylate shows negligible activity, highlighting the importance of substitution for mPGES-1 inhibition.

  • Fluorine (1b): The introduction of a fluorine atom confers moderate inhibitory activity.

  • Chlorine (1c): A significant increase in potency is observed with the chloro-substituent.

  • Bromine (1d): The bromo-derivative exhibits the highest potency in this series, suggesting a favorable interaction with the enzyme's active site. The greater polarizability of bromine may facilitate stronger halogen bonding.[9]

  • Iodine (1e): While still potent, the iodo-substituted compound shows a slight decrease in activity compared to the bromo-derivative. This could be due to steric hindrance or a less optimal electronic profile for binding.

These findings suggest that the size, electronegativity, and polarizability of the halogen atom at the 5-position play a crucial role in modulating the inhibitory activity against mPGES-1. The trend observed (Br > Cl > I > F > H) provides a valuable starting point for the rational design of more potent inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative halogenated indole-3-carboxylate and the biological assay used for its evaluation.

Synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate

The synthesis of ethyl 5-bromo-1H-indole-3-carboxylate is a multi-step process that begins with the formylation of 4-bromoindole, followed by oxidation and esterification.

Synthesis_Workflow Start 4-Bromoindole Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Intermediate1 5-Bromo-1H-indole-3-carbaldehyde Vilsmeier->Intermediate1 Oxidation Oxidation Intermediate1->Oxidation Intermediate2 5-Bromo-1H-indole-3-carboxylic acid Oxidation->Intermediate2 Esterification Fischer Esterification Intermediate2->Esterification Product Ethyl 5-bromo-1H-indole-3-carboxylate Esterification->Product

Caption: General workflow for the synthesis of ethyl 5-bromo-1H-indole-3-carboxylate.

Step 1: Vilsmeier-Haack Formylation of 4-Bromoindole [4][6][7][10]

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-bromoindole (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indole-3-carbaldehyde.

Step 2: Oxidation to 5-Bromo-1H-indole-3-carboxylic acid

  • Suspend 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄) (2.0 eq) portion-wise to the suspension while maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with 2N HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to yield 5-bromo-1H-indole-3-carboxylic acid.

Step 3: Fischer Esterification to Ethyl 5-bromo-1H-indole-3-carboxylate [11][12]

  • Dissolve 5-bromo-1H-indole-3-carboxylic acid (1.0 eq) in absolute ethanol (excess).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-bromo-1H-indole-3-carboxylate.

In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of the synthesized compounds against human mPGES-1.

  • Enzyme and Substrate Preparation:

    • Recombinant human mPGES-1 is expressed and purified.

    • Prostaglandin H2 (PGH2) is used as the substrate.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format in a buffer containing a reducing agent like glutathione, which is essential for mPGES-1 activity.

    • Test compounds are serially diluted in DMSO and pre-incubated with the purified mPGES-1 enzyme for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of PGH2.

    • The reaction is allowed to proceed for 60 seconds and then terminated by the addition of a stop solution (e.g., a solution containing a metal ion chelator).

  • PGE2 Quantification:

    • The amount of PGE2 produced is quantified using a commercially available PGE2 enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structure-activity relationship study of 5-halogenated indole-3-carboxylates reveals a clear and predictable trend in their anti-inflammatory activity as mPGES-1 inhibitors. The potency is significantly influenced by the nature of the halogen substituent, with the bromo-derivative exhibiting the most potent inhibition in the series. This guide provides a foundational understanding for the rational design of novel and more effective anti-inflammatory agents based on the indole-3-carboxylate scaffold.

Future research in this area could explore:

  • Substitution at other positions: Investigating the effect of halogen substitution at other positions on the indole ring to further optimize activity and selectivity.

  • Bioisosteric replacements: Replacing the carboxylate group with other acidic bioisosteres to improve pharmacokinetic properties.

  • In vivo studies: Evaluating the most promising compounds in animal models of inflammation to assess their efficacy and safety profiles.

By leveraging the insights from this SAR study and employing the provided experimental protocols, researchers can accelerate the discovery and development of the next generation of anti-inflammatory drugs.

References

A Researcher's Guide to the In Vitro Evaluation of Methyl 6-chloro-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among these, derivatives of methyl 6-chloro-1H-indole-3-carboxylate represent a promising class of compounds, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6][7] This guide provides a comprehensive overview of the in vitro testing methodologies for these derivatives, offering a comparative analysis of their biological performance and detailed experimental protocols to empower researchers in their drug discovery endeavors. Our focus is on providing not just procedural steps, but the scientific rationale behind a robust and self-validating experimental design.

Comparative In Vitro Biological Activities

The therapeutic potential of this compound derivatives is intrinsically linked to the nature of the substitutions on the indole core. These modifications can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. Below, we compare the reported activities of various indole derivatives, providing a snapshot of their potential applications.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[1][2][3] Their mechanisms of action are varied and can include the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), disruption of microtubule dynamics, and induction of apoptosis.[1][8] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Indole Derivatives

Compound ClassDerivative ExampleHCT116 (Colon)A549 (Lung)A375 (Melanoma)K562 (Leukemia)Mechanism of ActionReference
Indole-1,3,4-oxadiazole2e6.43 ± 0.729.62 ± 1.148.07 ± 1.36-EGFR Inhibition[1]
Indole-pyrazole-thiadiazole10b-0.012-0.01EGFR and p53-MDM2 modulation[3]
28-Indole-betulinEB355A----G1 phase cell cycle arrest, Apoptosis induction[2]
Indole-2-carboxylic acid copper complexICA-Cu----DNA Binding, ROS generation[9]

Note: The data presented is a synthesis from multiple sources to illustrate the potential of different indole scaffolds. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][10][11] Their mechanisms can involve the disruption of cell membrane integrity or inhibition of essential cellular processes.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Indole Derivatives

Compound ClassDerivative ExampleS. aureusMRSAE. coliC. albicansC. kruseiReference
Indole-triazole3d-----[5]
Indole-acrylonitrile2i8-16----[11]
Indole-acrylonitrile2x-----[11]
Indole-3-carbinolI3CBroad SpectrumBroad SpectrumBroad SpectrumBroad SpectrumBroad Spectrum[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key In Vitro Experimental Protocols

To ensure data integrity and reproducibility, it is crucial to follow well-established and validated protocols. Here, we detail the methodologies for key assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., SDS-HCl) incubate3->solubilize incubate4 Incubate overnight to dissolve formazan crystals solubilize->incubate4 read Measure absorbance at 570 nm incubate4->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs.[8][14] Tubulin polymerization inhibitors interfere with microtubule formation, leading to cell cycle arrest and apoptosis.[8] This assay monitors the effect of test compounds on the polymerization of purified tubulin.

Principle of Tubulin Polymerization Assay

Tubulin_Polymerization tubulin α/β-Tubulin Dimers + GTP polymerization Polymerization at 37°C tubulin->polymerization inhibitor Test Compound (e.g., Indole Derivative) inhibitor->polymerization microtubules Microtubules polymerization->microtubules inhibition Inhibition of Polymerization polymerization->inhibition measurement Increased Light Scattering (Absorbance at 340 nm) microtubules->measurement

Caption: Principle of the turbidity-based tubulin polymerization assay.

Step-by-Step Protocol (Turbidity-based):

  • Reagent Preparation: Reconstitute lyophilized tubulin (e.g., from bovine brain) on ice with an ice-cold assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[15][16] Prepare a stock solution of GTP (e.g., 10 mM).

  • Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C. In the wells, add the test compound at various concentrations. Include a vehicle control, a positive control (e.g., nocodazole for inhibition), and a negative control (e.g., paclitaxel for promotion).

  • Initiation of Polymerization: On ice, prepare a master mix of tubulin and GTP (final concentration 1 mM).[15][16] Add the master mix to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer. Measure the increase in optical density (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[8][15]

  • Data Analysis: Plot the absorbance against time. The resulting curve will show a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady-state).[8] The effect of the inhibitor can be quantified by measuring changes in the maximum rate of polymerization (Vmax) and the final polymer mass.

DNA Intercalation and Binding Assays

DNA is a primary target for many anticancer drugs. DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can disrupt replication and transcription.[17]

A. Fluorescent Intercalator Displacement (FID) Assay

This assay is based on the displacement of a fluorescent dye (like ethidium bromide or thiazole orange) that is pre-bound to DNA by a test compound.[18][19][20] The displacement of the dye leads to a decrease in its fluorescence, which can be measured to determine the binding affinity of the test compound.[18][20]

Experimental Workflow: FID Assay

FID_Workflow start Prepare DNA-dye complex (e.g., DNA + Ethidium Bromide) titrate Titrate with increasing concentrations of test compound start->titrate measure Measure fluorescence intensity titrate->measure end Determine binding affinity (e.g., IC50) measure->end

Caption: Workflow of the Fluorescent Intercalator Displacement (FID) assay.

B. DNA Unwinding Assay

This assay determines if a compound unwinds the DNA double helix, a characteristic of intercalators.[21] It utilizes a topoisomerase enzyme to relax supercoiled plasmid DNA in the presence of the test compound. If the compound intercalates, the resulting DNA will be underwound and will become supercoiled upon removal of the compound and enzyme.[21]

Step-by-Step Protocol (DNA Unwinding):

  • Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with a topoisomerase I (e.g., from Vaccinia virus) in the appropriate reaction buffer in the presence of varying concentrations of the test compound.[21]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The presence of supercoiled DNA indicates intercalation, while relaxed DNA suggests no intercalation.[21]

Conclusion

The in vitro evaluation of this compound derivatives requires a multi-faceted approach, employing a battery of assays to elucidate their biological activities and mechanisms of action. This guide provides a framework for researchers to conduct these evaluations with scientific rigor and integrity. By understanding the principles behind each assay and adhering to detailed protocols, the scientific community can effectively screen and identify promising lead compounds from this versatile chemical scaffold for the development of new therapeutics.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, substituted indole-3-carboxylates are of particular interest due to their prevalence in a wide array of therapeutic agents, including anti-inflammatory drugs, antivirals, and anticancer agents. The development of efficient and versatile catalytic methodologies for the synthesis of these valuable compounds is a critical endeavor in modern organic chemistry. This guide provides an in-depth, objective comparison of prominent catalytic systems for the synthesis of substituted indole-3-carboxylates, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

This guide will delve into the nuances of several key catalytic approaches, including palladium-catalyzed C-H functionalization and carbonylation, copper-catalyzed cross-dehydrogenative coupling, gold-catalyzed cyclization reactions, and emerging metal-free, visible-light-induced methodologies. Each system will be evaluated based on its mechanism, substrate scope, reaction efficiency, and operational simplicity, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the synthesis of substituted indole-3-carboxylates is dictated by several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability. Here, we compare the performance of leading catalytic systems based on data from peer-reviewed literature.

Palladium-Catalyzed Systems: Precision in C-H Functionalization and Carbonylation

Palladium catalysis has long been a cornerstone of cross-coupling and C-H functionalization reactions, and its application in indole chemistry is no exception. Palladium catalysts offer a reliable and versatile approach to introduce the carboxylate moiety at the C3-position of the indole ring.

Mechanistic Insight: Palladium-catalyzed syntheses of indole-3-carboxylates often proceed through two primary pathways:

  • Direct C-H Carbonylation: This approach involves the direct activation of the C3-H bond of an indole by a palladium catalyst, followed by the insertion of carbon monoxide (CO) and subsequent trapping with an alcohol to afford the corresponding ester. This method is highly atom-economical.

  • Cross-Coupling of Halogenated Indoles: Alternatively, a pre-functionalized indole, typically a 3-haloindole, can undergo a palladium-catalyzed carbonylation or a coupling reaction with a suitable carboxylate-containing partner.

A key advantage of palladium catalysis is the high degree of regioselectivity for the C3 position, which is the most electron-rich and nucleophilic site of the indole ring.

Performance Data:

Catalyst SystemStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Indole, MethanolCO (gas), Oxidant100-12012-2470-95[1]
PdCl₂(MeCN)₂N-cinnamoylanilinesAgOCOCF₃Ambient12-2460-85[2]
Pd₂(dba)₃ / Ligand3-Bromoindole, AlcoholCO (gas), Base80-1108-1675-98[3]
Copper-Catalyzed Systems: Economical and Versatile Cross-Dehydrogenative Coupling

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium-based systems. Copper catalysts are particularly effective in mediating cross-dehydrogenative coupling (CDC) reactions, which enable the formation of C-C bonds through the direct coupling of two different C-H bonds.

Mechanistic Insight: In the context of indole-3-carboxylate synthesis, copper-catalyzed CDC reactions often involve the coupling of an indole with a suitable α-keto ester or a related carbonyl compound. The reaction is typically facilitated by an oxidant that promotes the formation of a copper-indole intermediate, which then reacts with the coupling partner. The versatility of copper's oxidation states (Cu(I), Cu(II), and Cu(III)) plays a crucial role in the catalytic cycle.

Performance Data:

Catalyst SystemStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)Reference
Cu(OAc)₂·H₂ON,N-dimethylaniline, Phenyl bromoacetatetert-Butyl hydroperoxide80-1001269-90[4]
CuI / JohnphosAryl iodide, EnamineKHCO₃, DMSO13024up to 88[5]
CuCl₂Quinazoline-3-oxide, IndoleAir601265-85[6]
Gold-Catalyzed Systems: Mild and Efficient Cyclization Strategies

Gold catalysis has gained significant traction in organic synthesis due to the unique ability of gold complexes to activate alkynes and allenes under mild conditions. For the synthesis of substituted indole-3-carboxylates, gold catalysts are often employed in intramolecular cyclization reactions of appropriately substituted anilines.

Mechanistic Insight: Gold-catalyzed indole syntheses typically involve the cyclization of 2-alkynylanilines. The gold catalyst, being highly carbophilic, activates the alkyne moiety towards nucleophilic attack by the aniline nitrogen, leading to a 5-endo-dig or 6-exo-dig cyclization to form the indole ring. The carboxylate group can be pre-installed on the aniline starting material or introduced in a subsequent step.

Performance Data:

Catalyst SystemStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)Reference
AuCl₃2-Alkynyl-indole-3-carboxylic acidsAcetonitrileReflux0.5-285-95[7]
[AuCl(PPh₃)]/AgPF₆Indole-2-carboxylic acid, Hex-1-yneToluene10012Moderate[7]
IPrAuSbF₆Indole-alleneDichloromethaneAmbient191[8]
Metal-Free, Visible-Light-Induced Systems: A Green and Sustainable Approach

In recent years, the development of metal-free catalytic systems has been a major focus in the pursuit of green and sustainable chemistry. Visible-light-induced reactions, in particular, offer an attractive alternative to traditional transition-metal-catalyzed methods, often proceeding under mild conditions without the need for expensive and toxic metal catalysts.

Mechanistic Insight: The visible-light-induced synthesis of indole-3-carboxylates typically proceeds via a radical carbonylation pathway.[9][10][11] An organic photosensitizer or a simple initiator like molecular iodine (I₂) absorbs visible light and initiates a radical chain reaction.[9][10][11] An indole radical is generated, which then reacts with a carbon monoxide source (e.g., Mo(CO)₆) and a phenol or alcohol to form the final ester product.[9][10][11]

Performance Data:

Catalyst SystemStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)Reference
I₂ (initiator)Indole, PhenolMo(CO)₆, K₂CO₃, Visible Light1301260-85[9][10][11]
Eosin YIndole, Aldehyde, MalononitrileEtOH:H₂O, Visible LightAmbient4up to 88[12]

Experimental Protocols

To ensure the reproducibility and practical applicability of the discussed methodologies, detailed, step-by-step experimental protocols for representative catalytic systems are provided below.

Protocol 1: Palladium-Catalyzed C-H Alkoxycarbonylation of Indoles

This protocol is adapted from the work of Li and coworkers, describing a direct C-H alkoxycarbonylation of indole derivatives.[1]

Materials:

  • Indole derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Iodine (I₂, 2.5 mmol)

  • Alcohol (e.g., Methanol, 10 mL)

  • Carbon monoxide (CO) balloon

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the indole derivative, Pd(OAc)₂, PPh₃, K₂CO₃, and I₂.

  • Evacuate and backfill the tube with carbon monoxide (from a balloon) three times.

  • Add the alcohol solvent via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired indole-3-carboxylate.

Protocol 2: Copper-Catalyzed Cross-Dehydrogenative Coupling

This protocol is based on the method developed by Akbari and Faryabi for the synthesis of 1-methyl-1H-indole-3-carboxylates.[4]

Materials:

  • N,N-dimethylaniline (1.0 mmol)

  • Phenyl bromoacetate derivative (1.2 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (70% in water, 2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add N,N-dimethylaniline, the phenyl bromoacetate derivative, and Cu(OAc)₂·H₂O in CH₂Cl₂.

  • Stir the mixture at room temperature, and then add tert-butyl hydroperoxide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with CH₂Cl₂, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target 1-methyl-1H-indole-3-carboxylate.

Protocol 3: Gold-Catalyzed Decarboxylative Coupling

This protocol describes a gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols, as reported by the group of Ohno.

Materials:

  • Indole-3-carboxylic acid (1.0 mmol)

  • Benzylic alcohol (1.2 mmol)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.05 mmol, 5 mol%)

  • Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 0.05 mmol, 5 mol%)

  • Water (4 mL)

  • Sealed tube

Procedure:

  • In a sealed tube, combine the indole-3-carboxylic acid, benzylic alcohol, NaAuCl₄·2H₂O, and TPPMS in water.

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-benzylindole.

Protocol 4: Visible-Light-Induced Metal-Free Carbonylation

This protocol is based on the work of Peng and coworkers, detailing a metal-free, visible-light-induced carbonylation of indoles with phenols.[9][10][11]

Materials:

  • N-methylindole (0.5 mmol)

  • Phenol (1.5 mmol)

  • Molybdenum hexacarbonyl (Mo(CO)₆, 0.5 mmol)

  • Iodine (I₂, 1.0 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Dimethyl sulfoxide (DMSO, 2 mL)

  • Visible light source (e.g., blue LED lamp)

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, combine N-methylindole, phenol, Mo(CO)₆, I₂, and K₂CO₃ in DMSO.

  • Seal the vial and place it under an inert atmosphere (e.g., nitrogen).

  • Irradiate the mixture with a visible light source at 130 °C for 12 hours with vigorous stirring.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired phenyl indole-3-carboxylate.

Visualizations

Workflow for Catalyst System Selection

Start Define Synthetic Target: Substituted Indole-3-Carboxylate Substrate Substrate Availability (Indole vs. Pre-functionalized) Start->Substrate Cost Cost & Scalability Considerations Start->Cost Conditions Reaction Condition Tolerance (Temp., Pressure) Start->Conditions Pd_cat Palladium Catalysis (C-H Activation/Carbonylation) Substrate->Pd_cat Pre-functionalized (e.g., halo-indole) Cu_cat Copper Catalysis (Cross-Dehydrogenative Coupling) Substrate->Cu_cat Simple Indoles Au_cat Gold Catalysis (Cyclization) Substrate->Au_cat Substituted Anilines Metal_free Metal-Free (Visible Light) Substrate->Metal_free Simple Indoles Cost->Pd_cat Higher Cost Cost->Cu_cat Economical Cost->Au_cat Higher Cost Cost->Metal_free Sustainable Conditions->Pd_cat Often Elevated Temp/Pressure Conditions->Cu_cat Variable Conditions->Au_cat Mild Conditions->Metal_free Mild Protocol Select & Optimize Experimental Protocol Pd_cat->Protocol Cu_cat->Protocol Au_cat->Protocol Metal_free->Protocol

Caption: Decision workflow for selecting a catalytic system.

Generalized Catalytic Cycles

cluster_pd Palladium-Catalyzed C-H Carbonylation cluster_cu Copper-Catalyzed CDC pd1 Pd(II) pd2 Indole-Pd(II) Complex pd1->pd2 C-H Activation pd3 CO Insertion pd2->pd3 pd4 Acyl-Pd(II) Intermediate pd3->pd4 pd5 Reductive Elimination with R'OH pd4->pd5 pd5->pd1 Product Release + Pd(0) -> Oxidant -> Pd(II) cu1 Cu(II) cu2 Indole-Cu(II) cu1->cu2 Deprotonation cu3 Oxidation to Cu(III) cu2->cu3 Oxidant cu4 Coupling with Nu-H cu3->cu4 cu5 Reductive Elimination cu4->cu5 cu5->cu1 Product Release + Cu(I) -> Oxidant -> Cu(II)

Caption: Simplified catalytic cycles for key systems.

Conclusion

The synthesis of substituted indole-3-carboxylates is a dynamic field with a diverse array of catalytic systems at the disposal of the modern chemist. Palladium catalysis remains a highly reliable and versatile option, particularly for complex substrates where high regioselectivity is paramount. Copper catalysis offers a more economical and sustainable alternative, with cross-dehydrogenative coupling emerging as a powerful strategy. Gold catalysis provides access to unique reaction pathways under exceptionally mild conditions, especially for cyclization-based approaches. Finally, the advent of metal-free, visible-light-induced methods represents a significant step towards truly green and sustainable synthesis, offering mild reaction conditions and avoiding the use of precious metal catalysts.

The selection of the optimal catalytic system will ultimately depend on the specific synthetic target, available starting materials, and desired process parameters. By understanding the underlying mechanisms and comparative performance of these systems, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Evaluating the Drug-Likeness of Methyl 6-Chloro-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3][4][5][6][7] Its unique structure allows it to mimic protein components, enabling a wide spectrum of pharmacological activities.[3][7] This guide provides a comprehensive framework for evaluating the drug-likeness of a specific, promising subclass: methyl 6-chloro-1H-indole-3-carboxylate derivatives. We will dissect the critical interplay between computational prediction and experimental validation, offering detailed protocols and rationale to guide researchers in identifying candidates with favorable pharmacokinetic profiles. This analysis will extend to a comparative assessment against other privileged heterocyclic scaffolds, providing a broader context for strategic drug design.

Introduction: The Indole Scaffold and the Imperative of Drug-Likeness

The indole ring system is a bicyclic aromatic heterocycle that serves as a fundamental building block for a multitude of biologically active molecules, from neurotransmitters like serotonin to potent anticancer agents.[1][6] The versatility of the indole scaffold allows for extensive functionalization, creating vast chemical libraries for drug discovery.[2][3] Specifically, derivatives of indole-3-carboxylic acid have recently shown promise as potent antihypertensive agents, acting as antagonists for the angiotensin II receptor.[8]

However, biological potency alone does not make a successful drug. A candidate molecule must possess a favorable ADME profile—Absorption, Distribution, Metabolism, and Excretion—to be effective and safe in vivo.[9][10] This collection of properties is often summarized by the term "drug-likeness." Evaluating drug-likeness early in the discovery pipeline is crucial to mitigate the high attrition rates of drug candidates and reduce development costs.[10][11][12]

This guide focuses on this compound as a core structure. The chloro-substitution at the 6-position and the methyl carboxylate at the 3-position provide a unique electronic and steric landscape, influencing both target binding and pharmacokinetic properties. Our objective is to present a robust, multi-faceted strategy for assessing the drug-likeness of its derivatives, combining predictive computational models with definitive experimental assays.

Foundational Principles: A Two-Pronged Approach to Drug-Likeness Evaluation

A thorough assessment of drug-likeness is not a single experiment but a systematic workflow. It begins with high-throughput computational screening to filter large numbers of virtual compounds and culminates in resource-intensive, but essential, in vitro experimental validation for the most promising candidates.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Validation in_silico Virtual Library of Indole Derivatives physchem Physicochemical Properties (Lipinski's Rule of Five, etc.) in_silico->physchem Calculate admet ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) physchem->admet Predict filtering Filtering & Prioritization admet->filtering Rank synthesis Chemical Synthesis of Top Candidates filtering->synthesis Select solubility Aqueous Solubility Assay synthesis->solubility Test permeability PAMPA synthesis->permeability Test metabolism Microsomal Stability Assay synthesis->metabolism Test validation Validated Drug-Likeness Profile

Caption: Workflow for Drug-Likeness Evaluation.

Part I: In Silico Assessment - Predictive Power in Early Discovery

Computational, or in silico, tools provide a rapid, cost-effective first pass to evaluate drug-likeness.[13][14] These methods use algorithms and extensive databases to predict a molecule's properties based solely on its structure.

Physicochemical Property Prediction & Lipinski's Rule of Five

One of the most influential guidelines in drug discovery is Lipinski's Rule of Five (Ro5).[11][15][16] It posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons [11][16]

  • LogP (a measure of lipophilicity) ≤ 5 [11][16]

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of OHs and NHs)[11][16]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of Ns and Os)[11][16]

While not an absolute law, the Ro5 serves as an excellent filter.[17][18] Compounds that adhere to these rules tend to have a higher probability of success in clinical trials.[11]

Protocol: Computational Property Calculation

  • Input: Obtain the 2D structure (SMILES or SDF format) of the this compound derivatives.

  • Tool Selection: Utilize a web-based tool like SwissADME or a standalone software package.[19][20] These platforms compute a wide range of molecular descriptors.

  • Execution: Input the molecular structures into the selected tool. The software will calculate key physicochemical properties.

  • Analysis: Tabulate the results for MW, LogP, HBD count, and HBA count. Compare these values against the thresholds defined by Lipinski's Rule of Five.

  • Causality: The rationale behind this step is to quickly eliminate compounds with physicochemical properties that are strongly associated with poor pharmacokinetics, such as excessively high molecular weight which can hinder diffusion, or high lipophilicity which can lead to poor aqueous solubility.[17]

ADMET Prediction

Beyond simple physicochemical properties, more sophisticated models can predict specific ADME and toxicity (ADMET) characteristics.

  • Aqueous Solubility: Crucial for absorption. Poorly soluble compounds often exhibit low bioavailability.

  • GI Absorption: Predicts the likelihood of a compound being absorbed from the gastrointestinal tract.

  • BBB Permeation: Indicates if a compound is likely to cross the blood-brain barrier, which is critical for CNS targets but undesirable for peripherally acting drugs.

  • CYP450 Inhibition: Predicts if a compound might inhibit key metabolic enzymes (Cytochrome P450s), a major cause of drug-drug interactions.[21]

  • Hepatotoxicity: Flags compounds that may cause liver damage.

Comparative Data (Hypothetical)

CompoundStructureMWLogPHBDHBARo5 ViolationsPredicted SolubilityPredicted GI Absorption
Parent This compound223.62.8130SolubleHigh
Derivative A N-benzyl substituted313.84.5030Moderately SolubleHigh
Derivative B N-long alkyl chain391.96.2031 (LogP > 5)Poorly SolubleLow
Atenolol (Benchmark Drug)266.30.16240SolubleHigh

This table illustrates how in silico predictions can quickly differentiate between derivatives. Derivative B, with its high LogP, is flagged as a potential risk for poor solubility and absorption.

Part II: In Vitro Validation - Ground Truth for Key Parameters

While computational predictions are invaluable for screening, they must be confirmed by experimental data.[12] In vitro assays provide quantitative measurements of key ADME properties in a controlled laboratory setting.[9][10]

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that models passive diffusion, the primary mechanism of absorption for most orally administered drugs.[22][23][24] It measures a compound's ability to permeate from a donor compartment through an artificial lipid membrane into an acceptor compartment.[23][25]

G cluster_0 PAMPA Workflow start Prepare Donor Plate (Compound in Buffer) sandwich Assemble 'Sandwich' (Donor Plate on top of Acceptor Plate) start->sandwich membrane Coat Filter Plate with Artificial Membrane Lipid (e.g., Phosphatidylcholine) membrane->sandwich acceptor Prepare Acceptor Plate (Buffer) acceptor->sandwich incubate Incubate (e.g., 5 hours at RT) sandwich->incubate analyze Separate Plates & Quantify Compound (LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Experimental Workflow for the PAMPA Assay.

Protocol: PAMPA

  • Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound (e.g., 100 µM) in a buffered solution (pH 7.4) in a 96-well donor plate.

  • Assay Assembly: Add fresh buffer to the wells of a 96-well acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate, then add the compound solutions to the donor wells on top of the filter.

  • Incubation: Cover the "sandwich" assembly and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe). Compounds are typically categorized as having low, medium, or high permeability.

  • Causality: This assay is chosen for its simplicity and high throughput. It specifically isolates passive diffusion, providing a clean rank-ordering of compounds based on their intrinsic ability to cross a lipid barrier, which is a critical first step for oral absorption.[22][24]

Metabolic Stability Assessment: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and Cytochrome P450 enzymes are responsible for the clearance of approximately 60% of marketed drugs.[26] The liver microsomal stability assay uses subcellular fractions from the liver that are rich in these enzymes to measure how quickly a compound is metabolized.[26][27][28][29] High metabolic instability can lead to a short half-life in vivo, requiring more frequent or higher doses.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from another species) and a phosphate buffer (pH 7.4).[30]

  • Initiation: Pre-warm the microsome solution and the test compound solution to 37°C. Initiate the metabolic reaction by adding an enzyme cofactor, typically NADPH.[26][30]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to terminate the reaction.[26]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[27][30]

  • Causality: This assay is a cornerstone of early ADME testing because it directly measures the impact of the most common metabolic enzymes (Phase I) on the compound.[29] Identifying compounds that are rapidly metabolized allows chemists to modify the structure to block metabolic "hot spots," thereby improving pharmacokinetic properties.

Comparative Analysis: The Indole Scaffold vs. Other Privileged Structures

While the indole scaffold is highly valuable, it's important to understand its properties in the context of other "privileged scaffolds" used in drug discovery.[31][32][33]

G center Privileged Scaffolds indole Indole center->indole Versatile, mimics Trp benzimidazole Benzimidazole center->benzimidazole H-bond capacity quinoline Quinoline center->quinoline Rigid, aromatic piperazine Piperazine center->piperazine Improves solubility

Caption: Comparison of Privileged Scaffolds.

Comparative Table of Privileged Scaffolds

ScaffoldKey FeaturesAdvantagesPotential Liabilities
Indole Aromatic, weakly acidic N-H, mimics tryptophan.Excellent for kinase, GPCR, and enzyme targets.[6] Amenable to diverse functionalization.[2]Potential for CYP450-mediated metabolism (oxidation). Can be flagged in some toxicity models.
Benzimidazole Aromatic, contains two nitrogen atoms, excellent H-bond donor/acceptor.High affinity for a wide range of targets. Often metabolically stable.Can have solubility issues depending on substitution.
Quinoline Rigid, planar, aromatic system.Often found in anti-infective and anticancer agents. Good for stacking interactions.Can be associated with cardiotoxicity (hERG inhibition) and can be metabolically labile.
Piperazine Non-aromatic, basic nitrogen atoms.Frequently added to larger molecules to improve aqueous solubility and pharmacokinetic properties.[33]Can introduce metabolic liabilities (N-dealkylation). May not contribute directly to target binding.

The choice of scaffold is a strategic decision. For the this compound series, the key is to leverage the indole's inherent binding capabilities while modifying other positions (e.g., the N1 position) to fine-tune solubility, permeability, and metabolic stability, thus optimizing its overall drug-likeness.

Conclusion

The evaluation of drug-likeness is a critical, data-driven process that underpins modern drug discovery. For promising series like the this compound derivatives, a systematic approach is paramount. By integrating rapid in silico predictions with robust in vitro validation, researchers can efficiently triage compounds, identifying those with the highest probability of success. This guide provides the foundational principles, detailed protocols, and comparative context necessary to make informed decisions, ultimately accelerating the journey from a promising molecular scaffold to a viable therapeutic candidate.

References

The Halogen Dance at Position 6: A Comparative Analysis of 6-Chloro vs. 6-Fluoro Indole Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the indole scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built. The strategic modification of this bicyclic heterocycle can dramatically alter its biological activity, and among the most impactful modifications is halogenation. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. This guide delves into a nuanced comparison of two prominent halogenated indole analogs: those bearing a chlorine versus a fluorine atom at the 6-position.

While direct head-to-head comparative studies on the same molecular backbone are not abundant in the public domain, a wealth of data on 6-chloro-indole derivatives, particularly in oncology, and emerging information on their 6-fluoro counterparts, allow for a robust comparative analysis. This guide will synthesize the available experimental data and leverage established principles of medicinal chemistry to provide a comprehensive overview for researchers aiming to make informed decisions in their drug discovery programs.

The Physicochemical Dichotomy: Chlorine vs. Fluorine

The choice between a chlorine and a fluorine substituent is not arbitrary; it is a calculated decision based on their distinct electronic and steric properties. A 2024 analysis by Summerfield and Pattison provides a comprehensive comparison of these two halogens as bioisosteric replacements in drug design, offering a foundational understanding for our analysis of 6-halo-indoles.[1][2]

PropertyChlorine (Cl)Fluorine (F)Implication for Drug Design
Van der Waals Radius 1.74 Å1.47 ÅChlorine is a closer steric match for a methyl group, while fluorine is more isosteric to a hydrogen or oxygen atom.[1]
Electronegativity (Pauling Scale) 3.163.98Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect.
Lipophilicity (Hansch-Leo π value) +0.71+0.14Chlorinated compounds are significantly more lipophilic than their fluorinated counterparts.[1]
Solubility LowerHigherFluorinated compounds tend to be more soluble than chlorinated ones.[1]
Hydrogen Bond Acceptor Ability WeakWeak, but can participate in stronger non-covalent interactionsThe ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion, but it can form favorable electrostatic interactions.

This fundamental divergence in properties suggests that the substitution of a chlorine for a fluorine at the 6-position of an indole ring will have predictable consequences on a molecule's behavior, from its absorption and distribution to its interaction with a target protein.

6-Chloro-Indole Analogs: A Mainstay in Anticancer Research

The 6-chloro-indole motif is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of tubulin polymerization and protein kinases.

As Tubulin Polymerization Inhibitors

A significant body of research has focused on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as inhibitors of tubulin polymerization. In one such study, the 6-chloro substituent was identified as a key feature for potent antiproliferative activity. The rationale for exploring this position often stems from molecular modeling studies indicating that the 6-position is solvent-exposed and can be modified to optimize binding in the colchicine-binding pocket of tubulin.[3]

Table 1: Antiproliferative Activity of a 6-Chloro-Indole Analog (Compound 3g from a study) [3]

Cell LineCancer TypeIC50 (µM)
MCF-7Human breast adenocarcinoma2.94 ± 0.56
MDA-MB-231Human triple-negative breast cancer1.61 ± 0.004
A549Human non-small cell lung cancer6.30 ± 0.30
HeLaHuman cervical cancer6.10 ± 0.31
A375Human melanoma0.57 ± 0.01
B16-F10Murine melanoma1.69 ± 0.41
As Kinase Inhibitors

The 6-chloro-indole scaffold is also prevalent in the design of protein kinase inhibitors. For instance, [b]-annulated chloro-substituted indoles have been developed as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders. The rationale for using chlorine in this context was to decrease the molar mass and lipophilicity compared to iodinated analogs, with the aim of improving physicochemical properties and reducing toxicity.[4]

The core mechanism of action for many 6-chloroindole derivatives in cancer cells is believed to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

6-Fluoro-Indole Analogs: An Emerging Area of Interest

While less explored than their chlorinated counterparts, 6-fluoro-indole analogs are gaining attention in medicinal chemistry. The introduction of fluorine can offer advantages in terms of metabolic stability and the potential for unique interactions with biological targets.

A comparative study of 5-fluoroindole and 6-fluoroindole revealed significant differences in their antimicrobial activity against Mycobacterium tuberculosis, with the 5-fluoro isomer being substantially more potent.[6] This highlights the critical importance of the halogen's position on the indole ring. Although this is not a direct comparison with a 6-chloro analog, it underscores the sensitivity of biological activity to subtle structural changes.

Table 2: Antimicrobial Activity of 6-Fluoroindole [6]

Target OrganismAssayKey MetricResult
Mycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0

Comparative Analysis and Future Directions

In the absence of direct, head-to-head experimental data for a pair of 6-chloro and 6-fluoro indole analogs against the same biological target, we can extrapolate from the foundational principles of medicinal chemistry.

A molecular matched pair analysis comparing chlorinated and fluorinated compounds across a large dataset revealed that, on average, chlorinated compounds were slightly more active in terms of binding affinity, with a mean increase of around 10-12% over their fluorinated counterparts.[1] However, 42% of the pairs showed higher activity for the fluoro compound, indicating that the specific context of the binding pocket is crucial.

Based on this, it is plausible that in a series of 6-halo-indole analogs targeting a specific protein, the 6-chloro analog might exhibit slightly higher potency if the binding pocket has a preference for a larger, more lipophilic substituent. Conversely, the 6-fluoro analog could be more potent if a smaller substituent is favored or if specific electrostatic interactions with the fluorine atom are beneficial.

From a pharmacokinetic perspective, the higher lipophilicity of a 6-chloro-indole derivative might lead to better membrane permeability but could also result in lower solubility and increased plasma protein binding. The greater solubility of a 6-fluoro-indole analog could be advantageous for formulation and bioavailability.[1]

Future research should prioritize the synthesis and direct comparative evaluation of 6-chloro and 6-fluoro indole analogs within the same chemical series. This would provide invaluable data to guide the rational design of next-generation indole-based therapeutics.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-chloro and 6-fluoro indole analogs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Objective: To determine the IC50 of 6-chloro and 6-fluoro indole analogs against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • In a suitable assay plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate to allow the detection signal to develop.

  • Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison start Synthesized 6-Chloro & 6-Fluoro Indole Analogs cell_lines Panel of Cancer Cell Lines start->cell_lines Treat with compounds assay Cytotoxicity Assay (e.g., MTT) ic50 Determine IC50 Values assay->ic50 cell_lines->assay kinase_assay Kinase Inhibition Assay ic50->kinase_assay If potent tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay If potent sar Structure-Activity Relationship (SAR) Analysis ic50->sar cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle tubulin_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis apoptosis->sar comparison Comparative Analysis of Analogs sar->comparison pk_properties Predict Physicochemical & PK Properties pk_properties->comparison

Caption: Workflow for the comparative biological evaluation of 6-chloro and 6-fluoro indole analogs.

Generalized Kinase Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal Transduction transcription Transcription Factors kinase_cascade->transcription inhibitor 6-Halo-Indole Kinase Inhibitor inhibitor->kinase_cascade Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of a generic kinase signaling pathway by a 6-halo-indole derivative.

References

Safety Operating Guide

Proper Disposal of Methyl 6-Chloro-1H-indole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-1H-indole-3-carboxylate, a compound frequently utilized in drug development and chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and laboratory professionals and is grounded in established safety protocols and regulatory guidelines.

Disclaimer

A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the known hazards of structurally similar chlorinated indole compounds and general best practices for chemical waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Always consult your institution's Chemical Hygiene Plan (CHP) and your Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Waste Characterization

The first and most critical step in the proper disposal of any chemical is a thorough hazard assessment. Based on the structure of this compound, which contains a chlorinated aromatic indole core, it should be handled as a hazardous substance.

Inferred Hazards:

  • Toxicity: Similar chlorinated compounds are often harmful if swallowed, and may cause skin and eye irritation.[1][2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Reactivity: While not expected to be highly reactive, it should be kept away from strong oxidizing agents.[4]

Waste Segregation:

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal. Waste this compound and materials contaminated with it should be classified as halogenated organic waste .

Waste Type Description Disposal Container
Solid Waste Unused or expired this compound, contaminated personal protective equipment (PPE), weigh boats, and paper towels.Designated, clearly labeled "Halogenated Organic Solid Waste" container.
Liquid Waste Solutions containing this compound, and solvent rinses from contaminated glassware.Designated, clearly labeled "Halogenated Organic Liquid Waste" container.
Sharps Waste Contaminated needles, syringes, or broken glassware.Puncture-resistant, clearly labeled sharps container.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's CHP.

Step-by-Step Disposal Procedures

Disposal of Unused or Expired Solid Compound
  • Work Area: Conduct all transfers within a certified chemical fume hood to minimize the risk of inhalation.

  • Transfer: Carefully transfer the solid this compound into the designated "Halogenated Organic Solid Waste" container. Use a dedicated scoop or spatula for the transfer.

  • Decontamination of Tools: Decontaminate the scoop or spatula by rinsing it with a suitable organic solvent (e.g., ethanol or acetone) into the "Halogenated Organic Liquid Waste" container.

  • Container Sealing: Securely close the waste container.

Disposal of Contaminated Materials (PPE, weigh boats, etc.)
  • Collection: Place all solid materials contaminated with this compound directly into the "Halogenated Organic Solid Waste" container.

  • Do not overfill the container.

Disposal of Liquid Waste and Glassware Rinsate
  • Collection: Pour all liquid waste containing this compound into the designated "Halogenated Organic Liquid Waste" container.

  • Triple Rinsing of Glassware: To ensure the complete removal of the compound, triple-rinse any contaminated glassware with a small amount of a suitable organic solvent. Each rinse should be collected in the "Halogenated Organic Liquid Waste" container.

  • Container Sealing: Securely cap the liquid waste container. Do not fill to more than 80% capacity to allow for vapor expansion.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unknown spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE.

  • Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust generation. For liquid spills, surround the spill with an absorbent material.

  • Cleanup: Carefully sweep or wipe up the spilled material and absorbent, working from the outside in. Place all contaminated materials into the "Halogenated Organic Solid Waste" container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials in the appropriate waste container.

Waste Storage and Collection

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

Key requirements for the SAA:

  • Containers must be in good condition and compatible with the waste.[5]

  • Containers must be kept closed except when adding waste.[5]

  • Each container must be clearly labeled with "Hazardous Waste" and the specific contents.

  • Contact your institution's EHS department for scheduled waste pick-up.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions cluster_final_steps Final Steps Prep Don Appropriate PPE WorkArea Work in a Chemical Fume Hood Prep->WorkArea WasteType Is the waste solid, liquid, or sharp? WorkArea->WasteType SolidWaste Place in 'Halogenated Organic Solid Waste' container WasteType->SolidWaste Solid LiquidWaste Pour into 'Halogenated Organic Liquid Waste' container WasteType->LiquidWaste Liquid SharpsWaste Dispose of in Sharps Container WasteType->SharpsWaste Sharp SealContainer Securely Seal Waste Container SolidWaste->SealContainer LiquidWaste->SealContainer SharpsWaste->SealContainer StoreInSAA Store in Satellite Accumulation Area SealContainer->StoreInSAA RequestPickup Request EHS Pickup StoreInSAA->RequestPickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 6-chloro-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.